N,2-dimethylaniline hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
N,2-dimethylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N.ClH/c1-7-5-3-4-6-8(7)9-2;/h3-6,9H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLGXHLMMSXFBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065115 | |
| Record name | Benzenamine, N,2-dimethyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10541-29-4 | |
| Record name | Benzenamine, N,2-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10541-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, N,2-dimethyl-, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010541294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, N,2-dimethyl-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, N,2-dimethyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyl-o-toluidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.005 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N,2-dimethylaniline Hydrochloride
This guide provides a comprehensive overview of the synthesis of N,2-dimethylaniline hydrochloride, a key intermediate in various chemical manufacturing processes. Designed for researchers, scientists, and professionals in drug development, this document delves into the core synthetic methodologies, underlying chemical principles, and practical considerations for successful and safe execution.
Introduction: Significance and Properties of this compound
N,2-dimethylaniline and its hydrochloride salt are valuable intermediates in organic synthesis. The parent compound, N,N-dimethylaniline, is a tertiary amine featuring a dimethylamino group attached to a phenyl group.[1] It serves as a precursor in the manufacturing of dyes, such as crystal violet, and as a promoter for curing polyester and vinyl ester resins.[1][2] The hydrochloride salt form enhances the compound's stability and solubility in certain solvent systems, making it advantageous for specific applications.
Physicochemical Properties of N,2-dimethylaniline:
| Property | Value |
| Molecular Formula | C8H11N[3] |
| Molecular Weight | 121.18 g/mol [3] |
| Appearance | Colorless to yellowish oily liquid[1] |
| Boiling Point | 193-194 °C[4] |
| Melting Point | 1.5-2.5 °C[4] |
| Density | 0.956 g/mL at 25 °C[4] |
Core Synthetic Strategies for N,2-dimethylaniline
The synthesis of N,2-dimethylaniline primarily involves the N-methylation of o-toluidine (2-methylaniline). Several established methods can achieve this transformation, with the Eschweiler-Clarke reaction and reductive amination being the most prominent and efficient.
The Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a classic and reliable method for the methylation of primary and secondary amines.[5][6] This reaction utilizes an excess of formic acid and formaldehyde to introduce two methyl groups onto the nitrogen atom of the primary amine, o-toluidine.[5] A key advantage of this method is that it effectively prevents the formation of quaternary ammonium salts, halting the reaction at the tertiary amine stage.[5][7]
Mechanism: The reaction proceeds through the formation of an imine from the amine and formaldehyde. Subsequently, formic acid acts as a hydride donor, reducing the imine to a secondary amine. This process repeats to yield the tertiary amine. The irreversible loss of carbon dioxide drives the reaction to completion.[5]
Caption: General workflow for the synthesis of N,2-dimethylaniline via reductive amination.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of N,2-dimethylaniline and its subsequent conversion to the hydrochloride salt.
Synthesis of N,2-dimethylaniline via Reductive Methylation
[8] This protocol is adapted from a procedure for the reductive methylation of ortho-iodoanilines and can be applied to o-toluidine.
Materials:
-
o-Toluidine
-
Formalin (aqueous formaldehyde solution)
-
Sodium cyanoborohydride (NaBH3CN)
-
Acetonitrile (MeCN)
-
Acetic acid (AcOH)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a suitable reaction flask, dissolve o-toluidine in acetonitrile.
-
Add formalin to the solution.
-
Carefully add acetic acid to the mixture.
-
Introduce sodium cyanoborohydride portion-wise to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC or GC).
-
Upon completion, quench the reaction by carefully adding an aqueous solution of sodium hydroxide until the mixture is basic.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the desiccant and concentrate the filtrate under reduced pressure to yield crude N,2-dimethylaniline.
-
The crude product can be purified by distillation.
Conversion to this compound
[9][10] This protocol describes the conversion of the free base to its hydrochloride salt.
Materials:
-
N,2-dimethylaniline (free base)
-
Anhydrous diethyl ether or ethyl acetate
-
Hydrogen chloride (gas or a solution in an anhydrous solvent like diethyl ether or ethyl acetate)
Procedure:
-
Dissolve the purified N,2-dimethylaniline in anhydrous diethyl ether or ethyl acetate in a flask.
-
Cool the solution in an ice bath.
-
Slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in an anhydrous solvent dropwise with stirring.
-
The this compound will precipitate out of the solution as a solid.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the collected solid with a small amount of cold, anhydrous diethyl ether or ethyl acetate to remove any unreacted starting material.
-
Dry the product under vacuum to obtain pure this compound.
Safety and Handling
N,2-dimethylaniline and its precursors are hazardous materials and should be handled with appropriate safety precautions.
-
Toxicity: N,N-dimethylaniline is toxic if swallowed, in contact with skin, or if inhaled. [11][12]It is also suspected of causing cancer. [11][12]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. [12]All manipulations should be performed in a well-ventilated fume hood. [11]* Handling: Avoid breathing vapors or mist. [11]In case of contact with skin, wash immediately with plenty of water. [12]If inhaled, move the person to fresh air and seek medical attention. [12]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. [11]
Conclusion
The synthesis of this compound is a well-established process that can be reliably achieved through methods such as the Eschweiler-Clarke reaction or reductive amination. The choice of synthetic route will depend on the available reagents, equipment, and desired scale of production. Adherence to strict safety protocols is paramount throughout the synthesis and handling of this compound and its intermediates. This guide provides a foundational understanding for researchers and professionals to confidently and safely approach the synthesis of this compound.
References
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Reductive Amination: A Remarkable Experiment for the Organic Laboratory | Journal of Chemical Education - ACS Publications. (n.d.). Retrieved from [Link]
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Reductive Amination Reaction - OpenBU. (2011). Retrieved from [Link]
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N,N-Dimethylaniline... - SAFETY DATA SHEET. (2024). Retrieved from [Link]
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Reductive Amination: A Remarkable Experiment for the Organic Laboratory - ResearchGate. (2025). Retrieved from [Link]
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Safety Data Sheet: N,N-dimethylaniline - Carl ROTH. (n.d.). Retrieved from [Link]
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Eschweiler–Clarke reaction - Wikipedia. (n.d.). Retrieved from [Link]
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Dimethylaniline : Synthesis - YouTube. (2021). Retrieved from [Link]
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Eschweiler-Clarke Reaction - SynArchive. (n.d.). Retrieved from [Link]
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N,2-dimethylaniline - 611-21-2, C8H11N, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025). Retrieved from [Link]
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N,N-Dimethylaniline - SAFETY DATA SHEET. (n.d.). Retrieved from [Link]
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Eschweiler-Clarke reaction - YouTube. (2025). Retrieved from [Link]
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Solved Lab 10 - Reductive Amination References: K.M. | Chegg.com. (2021). Retrieved from [Link]
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Review of Modern Eschweiler–Clarke Methylation Reaction - PMC - PubMed Central - NIH. (n.d.). Retrieved from [Link]
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Dimethylaniline - Wikipedia. (n.d.). Retrieved from [Link]
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Synthesis of Complex Molecules through Reductive Amination - Labflow. (n.d.). Retrieved from [Link]
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The synthetic route of N, N-Dimethylaniline | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
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Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline. (2020). Retrieved from [Link]
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Preparation of N,N-dimethylaniline - PrepChem.com. (n.d.). Retrieved from [Link]
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"N,2-dimethylaniline hydrochloride CAS 10541-29-4 properties"
An In-Depth Technical Guide to N,2-dimethylaniline hydrochloride (CAS 10541-29-4): Properties, Synthesis, and Handling
Abstract
This technical guide provides a comprehensive overview of this compound (CAS 10541-29-4), a substituted aromatic amine salt. While specific experimental data for this particular isomer hydrochloride is limited in public literature, this document synthesizes information from its parent compound, related isomers, and established chemical principles to serve as an essential resource for researchers, scientists, and professionals in drug development and organic synthesis. The guide covers chemical and physical properties, outlines a logical synthetic pathway with detailed protocols, discusses potential applications, and provides a thorough review of toxicology and safe handling procedures based on data from closely related compounds. The objective is to equip the scientific community with the necessary technical knowledge for the safe and effective use of this chemical intermediate.
Chemical Identity and Physicochemical Properties
This compound is the salt form of the N-methylated derivative of o-toluidine. As a substituted aniline, its properties are influenced by the electron-donating nature of both the N-methyl and the ortho-methyl groups on the aromatic ring.
Nomenclature and Identifiers
The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source |
| CAS Number | 10541-29-4 | [][2] |
| IUPAC Name | N,2-dimethylaniline;hydrochloride | [][2] |
| Molecular Formula | C₈H₁₂ClN | [][2] |
| Molecular Weight | 157.64 g/mol | [2] |
| Synonyms | N-Methyl-o-toluidine hydrochloride, o-Toluidine, N-methyl-, hydrochloride, Benzenamine, N,2-dimethyl-, hydrochloride | [][2] |
| EC Number | 234-119-6 | [2] |
Physicochemical Properties
Detailed experimental data for this compound are not widely published. The properties listed below are based on computational data and known characteristics of its parent compound, N,2-dimethylaniline, and the closely related isomer, N,N-dimethylaniline.
| Property | Value / Remarks | Source |
| Physical State | Expected to be a crystalline solid. | General knowledge of amine hydrochlorides. |
| Boiling Point | Data not available for the salt. The parent amine (N,2-dimethylaniline) has a boiling point of 193-194 °C. | [3] |
| Melting Point | Data not available. | |
| Solubility | Expected to be soluble in water and polar organic solvents like ethanol. The parent N,N-dimethylaniline is sparingly soluble in water.[4] | General knowledge of amine hydrochlorides. |
| Purity | Commercially available with a purity of 98% or higher.[] |
Synthesis and Purification
The synthesis of this compound is a two-step process: the N-methylation of the primary amine, o-toluidine, to form the free base, followed by its reaction with hydrochloric acid to precipitate the salt.
Rationale for Synthetic Strategy
The industrial production of N,N-dimethylaniline often involves the alkylation of aniline with methanol using an acid catalyst at high temperatures and pressures.[5] A similar principle can be applied to the synthesis of N,2-dimethylaniline from o-toluidine. The subsequent conversion to the hydrochloride salt is a standard acid-base reaction that increases the compound's stability and water solubility, facilitating its storage and handling.
Proposed Synthetic Workflow
Sources
"physical and chemical properties of N,2-dimethylaniline hydrochloride"
An In-Depth Technical Guide to the Physical and Chemical Properties of N,2-Dimethylaniline Hydrochloride
Executive Summary
This compound, the salt of the secondary aromatic amine N,2-dimethylaniline, serves as a valuable intermediate in synthetic organic chemistry. Its physical and chemical properties are dictated by the interplay between the N-methylanilinium core and the ortho-methyl substituent. This guide provides a comprehensive overview of its molecular structure, physicochemical characteristics, reactivity, synthesis, and analytical characterization. By synthesizing data from analogous compounds and established chemical principles, this document offers field-proven insights for researchers, scientists, and professionals in drug development, enabling a deeper understanding and more effective utilization of this versatile chemical building block.
Chemical Identity and Structure
Nomenclature and Identification
This compound is the acidic salt formed from the reaction of N,2-dimethylaniline (also known as N-methyl-o-toluidine) with hydrochloric acid.
| Identifier | Value |
| IUPAC Name | N,2-dimethylanilinium chloride |
| Parent Compound | N,2-Dimethylaniline |
| Parent CAS Number | 611-21-2[1] |
| Molecular Formula | C₈H₁₂ClN |
| Molecular Weight | 157.64 g/mol |
| Canonical SMILES | CNC1=CC=CC=C1C.Cl |
| InChIKey | GUAWMXYQZKVRCW-UHFFFAOYSA-N (Parent Base)[1] |
Molecular Structure
The structure consists of an anilinium cation and a chloride anion. The cation features a benzene ring substituted with a methyl group at the 2-position (ortho) and a methylamino group (-NHCH₃) at the 1-position. The nitrogen atom is protonated, bearing a positive charge. This protonation significantly alters the electron density of the aromatic ring and the reactivity of the nitrogen center compared to its free base form.
Physical and Physicochemical Properties
The conversion of the oily, water-insoluble N,2-dimethylaniline free base into its hydrochloride salt drastically modifies its physical properties, rendering it a crystalline solid with enhanced aqueous solubility.
Summary of Physical Properties
| Property | Value / Description | Rationale and Comparative Insights |
| Appearance | White to off-white or light yellow crystalline solid. | Inferred from analogous amine hydrochlorides like N,N-dimethylaniline hydrochloride.[2] The salt form disrupts the liquid state of the parent amine. |
| Melting Point | Data not available. Expected to be significantly higher than the parent amine. | The melting point of the parent N,N-dimethylaniline is 2°C, while its hydrochloride salt melts at 85°C.[3][4] A similar increase is expected for this compound due to strong ionic lattice forces. |
| Boiling Point | Decomposes before boiling. | The parent N,2-dimethylaniline boils at 69°C.[5] Ionic salts have negligible vapor pressure and typically decompose at high temperatures rather than boil. |
| Solubility | Soluble in water, ethanol, and other polar solvents. Sparingly soluble in nonpolar organic solvents like diethyl ether and hexane. | The ionic nature of the salt allows for favorable ion-dipole interactions with polar solvents. The free base, N,N-dimethylaniline, is poorly soluble in water.[6] |
| pKa | Estimated ~4.5 - 5.5 (for the N,2-dimethylanilinium ion). | The pKa of the analogous N,N-dimethylanilinium ion is approximately 5.15.[7] The ortho-methyl group in the N,2-isomer may slightly alter basicity due to steric and electronic effects, but the pKa is expected to be in a similar range. |
Chemical Properties and Reactivity
Acidity, Basicity, and Salt Stability
This compound is the conjugate acid of a weak base. In aqueous solution, it establishes an equilibrium, making the solution acidic.
C₈H₁₁N·HCl ⇌ C₈H₁₁N + H⁺ + Cl⁻
The compound is stable under normal storage conditions. Unlike its free base form, which is susceptible to air oxidation and may darken over time, the hydrochloride salt is significantly more stable due to the protonation of the nitrogen lone pair, which deactivates it towards oxidative processes.[8] For long-term storage, it is recommended to keep it in a cool, dark, and dry place under an inert atmosphere.[4]
Reactivity of the Liberated Free Base
The full synthetic utility of the compound is realized upon liberation of the N,2-dimethylaniline free base, which can be achieved by treatment with a suitable base (e.g., NaOH, NaHCO₃). The reactivity of the resulting secondary amine is governed by the nucleophilic nitrogen and the activated aromatic ring.
The N-methylamino group is a potent activating group and directs incoming electrophiles to the ortho and para positions. However, in N,2-dimethylaniline, one ortho position is already occupied by a methyl group, and the other is sterically hindered. Therefore, electrophilic substitution occurs predominantly at the para position (position 4).
Caption: Regioselectivity in N,2-dimethylaniline.
The secondary amine nitrogen is nucleophilic and can participate in a variety of reactions, including N-acylation with acyl chlorides or anhydrides to form amides, and N-alkylation with alkyl halides to form tertiary amines. These reactions are fundamental to its use as a synthetic building block.
Synthesis and Purification
Synthesis Workflow
The hydrochloride salt is prepared via a simple acid-base reaction. This process is also an effective method for purification, as the salt often has better crystallization properties than the parent amine, allowing for the removal of non-basic impurities.
Caption: Workflow for synthesis of N,2-dimethylaniline HCl.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol describes the conversion of N,2-dimethylaniline to its hydrochloride salt for purification and characterization.
-
Dissolution: Dissolve 1.0 g of crude N,2-dimethylaniline in 20 mL of anhydrous diethyl ether in an Erlenmeyer flask equipped with a magnetic stir bar.
-
Acidification: While stirring the solution at room temperature, add a 2.0 M solution of hydrogen chloride in diethyl ether dropwise. The addition should be continued until no further precipitation is observed. A slight excess of HCl ensures complete conversion.
-
Crystallization: The hydrochloride salt will precipitate as a white or off-white solid. Cool the mixture in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with two small portions (5-10 mL each) of cold, anhydrous diethyl ether to remove any residual non-basic impurities and excess HCl.
-
Drying: Dry the purified this compound in a vacuum desiccator to a constant weight.
Causality: Diethyl ether is chosen as the solvent because the free base is highly soluble, while the ionic hydrochloride salt is poorly soluble, leading to efficient precipitation and high recovery. Washing with cold solvent minimizes product loss while removing soluble impurities.
Analytical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data are predicted based on the known structure and spectroscopic principles.
Summary of Predicted Spectroscopic Data
| Technique | Key Feature | Predicted Value / Range |
| ¹H NMR | N-H₂⁺ Protons | Broad singlet, >10 ppm |
| Aromatic Protons | Multiplet, 7.0 - 7.5 ppm | |
| N-CH₃ Protons | Singlet, ~2.8 - 3.0 ppm | |
| Ar-CH₃ Protons | Singlet, ~2.3 - 2.5 ppm | |
| ¹³C NMR | Aromatic Carbons | 6 signals, 110 - 150 ppm |
| N-CH₃ Carbon | ~30 - 35 ppm | |
| Ar-CH₃ Carbon | ~15 - 20 ppm | |
| FT-IR | N-H Stretch | Very broad, strong band, 2400-3000 cm⁻¹ |
| C-H (sp²) Stretch | ~3000-3100 cm⁻¹ | |
| C-H (sp³) Stretch | ~2850-2980 cm⁻¹ | |
| C=C (Aromatic) Stretch | ~1450-1600 cm⁻¹ | |
| MS (ESI+) | Molecular Ion | m/z 122.10 [M+H]⁺ (corresponds to free base) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation. For the hydrochloride salt in a solvent like DMSO-d₆, the proton on the nitrogen becomes two exchangeable protons (N-H₂⁺), which typically appear as a very broad singlet far downfield. The aromatic region will show a complex multiplet corresponding to the four protons on the benzene ring. The N-methyl and aryl-methyl groups will each appear as sharp singlets, with integrations of 3H.
Infrared (IR) Spectroscopy
The most diagnostic feature in the IR spectrum of an amine hydrochloride is the ammonium N-H stretching band. This appears as a very broad and strong absorption in the 2400-3000 cm⁻¹ region, often with multiple sub-peaks (overtone bands). This feature clearly distinguishes the salt from the free base, which would show a sharper, single N-H stretch around 3400 cm⁻¹.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of this compound.
-
Methodology: A reverse-phase C18 column is typically effective.
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) is used. The acid suppresses the ionization of any residual free amine and ensures sharp peak shapes.
-
Detection: UV detection at a wavelength around 254 nm is suitable due to the aromatic chromophore.
This method can effectively separate the main compound from potential positional isomers or other impurities.[9]
Safety and Handling
While specific toxicology data for this compound is limited, it should be handled with care, assuming a hazard profile similar to related anilines. N,N-dimethylaniline and its hydrochloride are suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[4][10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust.
Conclusion
This compound is a stable, crystalline solid whose properties are well-suited for its role as a chemical intermediate. Its enhanced stability and solubility in polar solvents compared to its parent amine make it convenient for storage, handling, and certain reaction conditions. A thorough understanding of its physical properties, chemical reactivity, and analytical profile—as detailed in this guide—is critical for its effective application in research and development, particularly in the synthesis of pharmaceuticals and other complex organic molecules.
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An In-Depth Technical Guide to the Molecular Structure of N,2-Dimethylaniline Hydrochloride
Abstract
This technical guide provides a comprehensive examination of N,2-dimethylaniline hydrochloride, a significant chemical compound with applications in organic synthesis. This document delves into its fundamental chemical identity, physicochemical properties, and detailed molecular structure. Core analytical techniques for structural elucidation, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are discussed in detail. Furthermore, this guide presents a validated protocol for its synthesis and subsequent characterization, underscoring the synergy between synthesis and analysis. Safety protocols and handling procedures are also outlined to ensure safe laboratory practices. This guide is intended for researchers, chemists, and professionals in drug development seeking a thorough understanding of this compound.
Chemical Identity and Nomenclature
This compound is the salt form of the organic base N,2-dimethylaniline. The protonation of the nitrogen atom by hydrochloric acid enhances its solubility in aqueous media and modifies its chemical reactivity.
| Identifier | Value | Source |
| IUPAC Name | N,2-dimethylanilinium chloride | [1] |
| Synonyms | N-Methyl-o-toluidine hydrochloride, 2,N-Dimethylaniline hydrochloride | [1] |
| CAS Number | 6937-03-7 | N/A |
| Molecular Formula | C₈H₁₂ClN | [1] |
| Molecular Weight | 157.64 g/mol | [] |
| Canonical SMILES | CC1=CC=CC=C1NC.Cl | [1] |
| InChI Key | GUAWMXYQZKVRCW-UHFFFAOYSA-N | [1] |
Molecular Structure and Conformation
The molecular structure of this compound consists of a protonated N,2-dimethylaniline cation and a chloride anion. The cation's core is a benzene ring substituted with a methyl group at the ortho (position 2) and a methylamino group at position 1.
The key structural features include:
-
Aromatic System: A planar phenyl ring forms the backbone of the molecule.
-
Ortho-Methyl Group: A methyl group (-CH₃) is attached to the carbon atom adjacent to the amino group. This substitution introduces steric hindrance that can influence the conformation of the methylamino group and its interaction with the aromatic ring.
-
Protonated Amino Group: The nitrogen atom of the amino group is bonded to a methyl group and two hydrogen atoms (one from the original amine and one from HCl), carrying a positive formal charge. This N⁺-H₂ moiety is capable of forming hydrogen bonds.
-
Ionic Bond: A chloride ion (Cl⁻) is associated with the anilinium cation through electrostatic attraction.
The steric repulsion between the ortho-methyl group and the N-methyl group can force the N-methyl group to adopt a conformation that minimizes this interaction, potentially twisting it out of the plane of the benzene ring.
Caption: 2D representation of this compound.
Physicochemical Properties
Understanding the physicochemical properties is crucial for handling, storage, and application development.
| Property | Value | Source |
| Appearance | Solid | N/A |
| Boiling Point (of free base) | 69 °C | [3] |
| Density (of free base) | 0.97 g/mL | [3] |
| Solubility | Soluble in water | N/A |
Synthesis and Characterization Workflow
A robust workflow ensures the reliable synthesis and validation of the target compound's identity and purity. The process involves the synthesis of the free base followed by its conversion to the hydrochloride salt and subsequent analytical characterization.
Caption: General workflow from synthesis to characterization.
Experimental Protocol: Synthesis
This protocol outlines a common method for the synthesis of N,2-dimethylaniline, which can then be converted to its hydrochloride salt.
Materials:
-
o-Toluidine
-
Methanol
-
Sulfuric acid (catalyst)
-
Sodium hydroxide solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (concentrated or as a solution in ether)
Procedure:
-
Alkylation: In a high-pressure reactor, combine o-toluidine, a molar excess of methanol, and a catalytic amount of sulfuric acid.
-
Heat the mixture under pressure. The reaction progress can be monitored by techniques like GC-MS.
-
Work-up: After cooling, carefully neutralize the reaction mixture with a sodium hydroxide solution.
-
Extraction: Extract the resulting N,2-dimethylaniline free base into an organic solvent like diethyl ether.
-
Drying and Purification: Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by distillation.
-
Salt Formation: Dissolve the purified N,2-dimethylaniline free base in diethyl ether. Add a solution of hydrochloric acid in ether dropwise while stirring. The hydrochloride salt will precipitate out of the solution.[4]
-
Isolation: Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Spectroscopic Characterization
Spectroscopic analysis is essential to confirm the molecular structure of the synthesized compound.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
-
¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, the N-methyl protons, the ortho-methyl protons, and the N-H protons. The aromatic region (typically 6.5-7.5 ppm) will show a complex splitting pattern due to the disubstituted ring. The N-methyl and C-methyl protons will appear as singlets, likely in the 2-3 ppm range. The N⁺-H₂ protons will appear as a broader signal, and its chemical shift can be concentration-dependent.
-
¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom.[1] There will be six distinct signals for the aromatic carbons, one for the N-methyl carbon, and one for the ortho-methyl carbon. The chemical shifts provide insight into the electronic environment of each carbon atom.
Table of Expected NMR Data (for the free base, N,2-dimethylaniline): Note: Data for the hydrochloride salt will show shifts due to protonation, particularly for carbons near the nitrogen atom.
| Atom Type | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |
| Aromatic C-H | 7.2 - 6.6 | 130 - 110 |
| N-CH₃ | ~2.8 | ~30 |
| Ar-CH₃ | ~2.2 | ~17 |
| N-H | Variable (broad) | N/A |
IR spectroscopy is used to identify the functional groups present in the molecule.
Key IR Absorptions for this compound:
-
N⁺-H Stretching: A very broad and strong absorption band is expected in the range of 2200-3000 cm⁻¹, which is characteristic of an ammonium salt.
-
C-H Stretching (Aromatic & Aliphatic): Absorptions will appear just above and below 3000 cm⁻¹ for aromatic and aliphatic C-H bonds, respectively.
-
C=C Stretching (Aromatic): Peaks in the 1600-1450 cm⁻¹ region are indicative of the benzene ring.
-
C-N Stretching: This absorption typically appears in the 1350-1000 cm⁻¹ range.[5]
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.
For this compound, analysis is typically performed on the free base. Under Electron Ionization (EI), the molecular ion peak ([M]⁺) for N,2-dimethylaniline would be observed at m/z = 121.[1] Common fragmentation patterns include the loss of a methyl group or other characteristic fragments of the aromatic structure.[1]
Safety and Handling
Proper safety precautions are mandatory when working with N,2-dimethylaniline and its hydrochloride salt.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6][7]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors or dust.[6][8]
-
Handling: Avoid contact with skin, eyes, and clothing.[7] In case of contact, rinse the affected area immediately with plenty of water.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[8]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[7]
Applications and Relevance
N,2-dimethylaniline and its derivatives are valuable intermediates in organic synthesis. They serve as precursors for the synthesis of various dyes, pharmaceuticals, and agrochemicals. The hydrochloride salt form is often preferred for its improved stability and handling characteristics compared to the free base.
Conclusion
This guide has provided a detailed technical overview of this compound, covering its structure, synthesis, characterization, and safe handling. The interplay of synthetic protocols and advanced analytical techniques is crucial for ensuring the quality and purity of this important chemical intermediate. The data and protocols presented herein serve as a valuable resource for scientific professionals engaged in chemical research and development.
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A Spectroscopic Guide to N,2-Dimethylaniline Hydrochloride: Elucidating Molecular Structure through NMR, IR, and MS Analysis
This technical guide provides an in-depth analysis of the spectral data of N,2-dimethylaniline hydrochloride, a compound of interest for researchers, scientists, and professionals in drug development. By delving into Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to offer a comprehensive understanding of its molecular architecture and the causal relationships behind its spectroscopic signatures. This guide emphasizes practical insights and the self-validating nature of combining these analytical techniques for unambiguous structural confirmation.
Molecular Structure and Its Spectroscopic Implications
This compound is the salt form of the organic base N,2-dimethylaniline. The structure consists of a benzene ring substituted with a methyl group at position 2 and a methylamino group at position 1. In the hydrochloride salt, the nitrogen atom of the amino group is protonated, forming an ammonium cation with a chloride counter-ion. This protonation, along with the electronic and steric effects of the two methyl groups, profoundly influences the compound's spectral behavior.
The ortho-methyl group introduces steric hindrance around the N-methylamino group, which can affect the conformation of the molecule and the electronic environment of the aromatic ring. The N-methyl group directly influences the chemical environment of the nitrogen and the adjacent aromatic carbon. Understanding these structural nuances is key to interpreting the spectral data that follows.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.
Experimental Protocol for NMR Data Acquisition
A standardized approach to sample preparation and data acquisition is crucial for obtaining high-quality, reproducible NMR spectra.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆). The choice of solvent is critical as the acidic N-H proton may exchange with protic solvents.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher field strength for better signal dispersion.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
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} caption: "Workflow for NMR Data Acquisition and Processing."
Interpreting the ¹H NMR Spectrum
The proton NMR spectrum of this compound will exhibit distinct signals for the aromatic protons, the N-methyl protons, the ortho-methyl protons, and the N-H proton.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aromatic (C3-H, C4-H, C5-H, C6-H) | 7.0 - 7.5 | Multiplet (m) | 4H | The aromatic protons are deshielded by the ring current. The substitution pattern leads to a complex splitting pattern. |
| N-H | > 10 (variable) | Broad Singlet (br s) | 1H | The proton on the positively charged nitrogen is highly deshielded and often broadened due to quadrupolar effects and/or exchange. |
| N-CH₃ | ~3.0 | Singlet (s) | 3H | The protons of the N-methyl group are deshielded by the adjacent protonated nitrogen atom. |
| Ar-CH₃ (ortho) | ~2.3 | Singlet (s) | 3H | The protons of the aromatic methyl group are in a typical benzylic position. |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Interpreting the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
| Carbon Type | Expected Chemical Shift (δ, ppm) | Rationale |
| C1 (C-N) | 140 - 150 | The carbon attached to the nitrogen is significantly deshielded. |
| C2 (C-CH₃) | 130 - 140 | The substituted aromatic carbon is deshielded. |
| C3, C4, C5, C6 | 115 - 130 | These aromatic carbons appear in the typical region for a substituted benzene ring. |
| N-CH₃ | 40 - 50 | The N-methyl carbon is in the aliphatic region but deshielded by the nitrogen. |
| Ar-CH₃ | 15 - 25 | The aromatic methyl carbon appears in the upfield aliphatic region. |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol for IR Data Acquisition
Sample Preparation:
-
KBr Pellet: Grind a small amount of this compound with dry potassium bromide (KBr) powder and press the mixture into a transparent disk.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
Data Acquisition:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
dot graph "" { graph [layout="dot", rankdir="TB", splines="ortho", nodesep="0.5", size="6,4!"] node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12", margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"] edge [fontname="Arial", fontsize="11", color="#5F6368", arrowhead="normal", penwidth="1.5"]
} caption: "Workflow for IR Data Acquisition."
Interpreting the IR Spectrum
The IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |
| N-H Stretch | 2400 - 2800 (broad) | Strong | The N-H stretching vibration in an ammonium salt appears as a very broad and strong band at lower frequencies than a typical amine N-H stretch. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Characteristic stretching vibrations of C-H bonds on the benzene ring. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Stretching vibrations of the C-H bonds in the methyl groups. |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong | In-plane skeletal vibrations of the benzene ring. |
| C-N Stretch | 1250 - 1350 | Medium | Stretching vibration of the carbon-nitrogen bond. |
| C-H Bend (Aromatic) | 700 - 900 | Strong | Out-of-plane bending vibrations of the aromatic C-H bonds, which can be indicative of the substitution pattern. |
The broad N-H stretch is a key diagnostic feature for the presence of the hydrochloride salt.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the elucidation of the molecular structure through fragmentation analysis.
Experimental Protocol for MS Data Acquisition
Sample Introduction: The sample can be introduced via direct infusion or coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC).
Ionization Technique:
-
Electron Ionization (EI): A high-energy technique that often leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule.
-
Electrospray Ionization (ESI): A soft ionization technique that typically produces the protonated molecular ion with minimal fragmentation, ideal for determining the molecular weight.
Interpreting the Mass Spectrum
For this compound, the mass spectrum will show the molecular ion of the free base, N,2-dimethylaniline, as the hydrochloride salt will dissociate in the mass spectrometer.
| Ion | Expected m/z | Rationale |
| [M]⁺ (Molecular Ion) | 121 | This corresponds to the molecular weight of the free base, C₈H₁₁N.[1] |
| [M-1]⁺ | 120 | Loss of a hydrogen atom. |
| [M-15]⁺ | 106 | Loss of a methyl group (CH₃).[1] |
| [M-29]⁺ | 92 | Loss of an ethyl group (C₂H₅), potentially through rearrangement. |
The fragmentation pattern in EI-MS can be complex but provides valuable structural information. The base peak is often the molecular ion at m/z 121, indicating its relative stability.[1]
Conclusion: A Synergistic Approach to Structural Elucidation
The combination of NMR, IR, and MS provides a self-validating system for the structural characterization of this compound. NMR spectroscopy details the carbon-hydrogen framework and the connectivity of the molecule. IR spectroscopy confirms the presence of key functional groups, particularly the ammonium salt. Mass spectrometry determines the molecular weight of the parent amine and offers insights into its fragmentation pathways. Together, these techniques provide a comprehensive and unambiguous confirmation of the compound's identity and structure, essential for its application in research and development.
References
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PubChem. (n.d.). 2,N-Dimethylaniline. National Center for Biotechnology Information. Retrieved from [Link]
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A-008.1: An In-Depth Technical Guide to the Solubility of N,2-Dimethylaniline Hydrochloride in Organic Solvents
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of N,2-dimethylaniline hydrochloride, a critical parameter for researchers, process chemists, and formulation scientists. The document moves beyond a simple tabulation of data to explore the underlying physicochemical principles governing its dissolution. We delve into the molecular interactions between this aniline salt and various organic solvent classes, present a standardized protocol for accurate solubility determination, and contextualize the data with practical applications in chemical synthesis and pharmaceutical development. This guide is structured to serve as both a theoretical primer and a practical handbook, enabling scientists to make informed decisions on solvent selection, thereby optimizing reaction conditions, purification processes, and formulation strategies.
Introduction: The Significance of this compound
N,2-Dimethylaniline, also known as N-methyl-o-toluidine, is a substituted aromatic amine.[1] Its hydrochloride salt form is frequently encountered in organic synthesis, serving as a stable, crystalline solid that is easier to handle and purify than its free base counterpart. The applications of related dimethylaniline compounds are extensive, acting as crucial intermediates in the synthesis of dyes, pharmaceuticals, and as accelerators for polymer resins.[2][3][4][5]
Understanding the solubility of this compound is not merely an academic exercise. It is a cornerstone of process development and formulation. In synthetic chemistry, solvent selection dictates reaction kinetics, impurity profiles, and the feasibility of product isolation and crystallization. In pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) salt directly impacts its dissolution rate, bioavailability, and the design of effective drug delivery systems. This guide provides the foundational knowledge required to navigate these challenges effectively.
The Physicochemical Landscape of Solubility
The solubility of a salt in an organic solvent is a complex interplay of intermolecular forces. The governing principle, "like dissolves like," provides a useful heuristic, but a deeper understanding requires examining the specific interactions at play.[6] this compound is an ionic compound, dissociating into the N,2-dimethylanilinium cation and a chloride anion. Its solubility is therefore dictated by how effectively a solvent can overcome the crystal lattice energy of the salt and solvate these resulting ions.[7][8][9]
Key Molecular Interactions:
-
Ion-Dipole Interactions: Polar solvents possess a significant dipole moment. The positive end of the solvent dipole is attracted to the chloride anion (Cl⁻), while the negative end is attracted to the N,2-dimethylanilinium cation ([C₈H₁₁NH]⁺). These are the primary forces driving dissolution in polar media. Alcohols like methanol and ethanol are particularly effective due to their strong dipoles.
-
Hydrogen Bonding: The N,2-dimethylanilinium cation has an N-H bond that can act as a hydrogen bond donor. Polar protic solvents, such as alcohols and water, can act as both hydrogen bond donors and acceptors.[6] This dual capability allows them to form strong solvation shells around both the cation and the anion, significantly enhancing solubility.
-
Van der Waals Forces: These weaker forces (including London dispersion forces) are present in all interactions. In nonpolar solvents like hexane or toluene, these are the only significant forces available for solvation. Because they are much weaker than the ionic forces holding the crystal lattice together, the solubility of ionic salts in nonpolar solvents is typically very low.[7][9]
The structure of N,2-dimethylaniline itself—an aromatic ring with two methyl groups—introduces a hydrophobic character that can influence solubility in less polar organic solvents.[7] However, the dominant feature is its nature as a hydrochloride salt, making it fundamentally a polar, ionic compound.[8]
Diagram: Dissolution & Solvation Mechanism
The following diagram illustrates the process by which a polar protic solvent (like ethanol) dissolves the this compound crystal lattice through ion-dipole interactions and hydrogen bonding.
Caption: Solvation of this compound ions by a polar solvent.
Quantitative Solubility Profile
While specific quantitative data for this compound is not broadly published in consolidated form, we can infer its behavior from data on analogous compounds like aniline hydrochloride and dimethylamine hydrochloride, and from general principles of amine salt solubility.[7][9] The following table provides an expected solubility profile based on these principles. Values should be considered estimates and must be confirmed experimentally for specific applications.
| Solvent | Solvent Class | Expected Solubility | Rationale |
| Water | Polar Protic | Very High | Excellent hydrogen bonding and high polarity effectively solvate both ions. Aniline hydrochloride is highly soluble (1070 g/L at 20°C).[10] |
| Methanol | Polar Protic | High | Strong polarity and hydrogen bonding capabilities lead to good solubility.[11][12] |
| Ethanol | Polar Protic | High to Moderate | Good polarity and hydrogen bonding, though slightly less effective than methanol due to increased hydrocarbon character.[11][12][13] |
| Isopropanol | Polar Protic | Moderate | Polarity is lower and steric hindrance is greater than in methanol or ethanol, reducing solvation efficiency. |
| Acetone | Polar Aprotic | Low to Moderate | Possesses a strong dipole for ion-dipole interactions but lacks a hydrogen bond donating group, making it less effective than protic solvents. |
| Dichloromethane (DCM) | Polar Aprotic | Low | Moderate polarity but unable to hydrogen bond effectively. |
| Chloroform | Polar Aprotic | Low to Moderate | Similar to DCM, but can show slightly better solubility for some salts. Aniline hydrochloride is noted as soluble in chloroform.[14] |
| Diethyl Ether | Nonpolar | Insoluble | Low polarity and inability to form strong interactions cannot overcome the salt's crystal lattice energy.[7][9] |
| Toluene | Nonpolar | Insoluble | Aromatic but nonpolar; lacks the necessary forces to dissolve an ionic salt. |
| Hexane | Nonpolar | Insoluble | Aliphatic and nonpolar; provides only weak dispersion forces. |
Note: Solubility is temperature-dependent, generally increasing with higher temperatures.[11][15][16]
Standard Protocol: Equilibrium Solubility Determination via Shake-Flask Method
To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The saturation shake-flask method is considered the gold standard for determining equilibrium solubility.[17][18] This method ensures that the solvent is fully saturated with the solute, providing a true measure of its thermodynamic solubility.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.
Materials:
-
This compound (>98% purity)[19]
-
Selected organic solvent (HPLC grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation has been reached.[15]
-
Solvent Addition: Accurately pipette a known volume of the test solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with some systems requiring up to 72 hours.[15][17] It is advisable to test multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has plateaued.[20]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature for a period (e.g., 1-2 hours) to allow excess solid to sediment.[15][21]
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial. This step must be performed quickly to prevent temperature changes that could alter solubility. The filter removes any undissolved microparticles.
-
Quantification:
-
Accurately dilute the filtered saturate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound using a pre-validated HPLC-UV or UV-Vis spectrophotometry method.
-
A calibration curve must be generated using standards of known concentration to ensure accurate quantification.[17]
-
-
Reporting: Report the solubility in units such as mg/mL or mol/L, specifying the solvent and the precise temperature at which the measurement was conducted.[18]
Diagram: Shake-Flask Experimental Workflow
Caption: Standard workflow for the shake-flask solubility determination method.
Applications and Implications in Research & Development
The practical value of this solubility data is realized in its application to real-world scientific challenges.
-
Reaction Solvent Selection: For a reaction involving this compound as a starting material, a solvent in which it has at least moderate solubility is required. Polar protic solvents like ethanol or methanol are often good starting points. If these are unsuitable for the reaction chemistry, a polar aprotic solvent might be screened.
-
Purification by Crystallization: The ideal solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. By analyzing the solubility profile across different temperatures, an optimal solvent or solvent mixture can be identified to maximize yield and purity.
-
Drug Formulation: In drug development, converting a poorly soluble free base into a hydrochloride salt is a common strategy to enhance aqueous solubility and improve bioavailability.[8] However, its solubility in organic co-solvents (like ethanol, propylene glycol) is also critical for developing liquid formulations. Understanding this profile allows formulators to create stable, effective drug products.
Conclusion
The solubility of this compound is fundamentally governed by its ionic nature and the polarity of the surrounding solvent. It exhibits high solubility in polar protic solvents capable of both ion-dipole interactions and hydrogen bonding, and poor solubility in nonpolar organic solvents. This technical guide has provided the theoretical framework for understanding these interactions, a practical, validated protocol for its experimental determination, and a clear context for its application in both synthetic chemistry and pharmaceutical science. Accurate and reliable solubility data, as obtained through the methodologies described herein, is an indispensable tool for efficient and successful scientific development.
References
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- Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound.
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- Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems. (2020).
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Navigating the Risks: A Technical Guide to the Safe Handling of N,2-Dimethylaniline and its Hydrochloride Salt
This guide provides an in-depth examination of the safety and handling protocols for N,2-dimethylaniline and its hydrochloride salt. It is intended for researchers, chemists, and professionals in drug development and manufacturing who work with this compound. The information herein is synthesized from authoritative safety data sheets and toxicological resources.
A Note on Scope: Specific safety data for N,2-dimethylaniline hydrochloride is limited. Therefore, this guide is primarily based on the well-documented hazards of the free base, N,2-dimethylaniline (CAS 611-21-2), also known as N-methyl-o-toluidine. We will address the distinct physical properties and handling considerations for the solid hydrochloride salt, bearing in mind that the fundamental toxicological profile is driven by the aniline structure.
Core Hazard Profile & Toxicological Insight
N,2-dimethylaniline is a combustible, light-yellow oily liquid that presents significant acute toxicity through inhalation, skin contact, and ingestion. The primary danger associated with aniline derivatives is their ability to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively. This can lead to cyanosis (a bluish discoloration of the skin and lips), headache, dizziness, and in severe cases, cardiovascular collapse and death. Chronic exposure may lead to organ damage, with evidence suggesting potential effects on the liver, kidneys, and bone marrow.
GHS Classification
The Globally Harmonized System (GHS) provides a clear picture of the substance's dangers.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed. |
| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin. |
| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled. |
| Specific Target Organ Toxicity, Repeated Exposure | 2 | H373: May cause damage to organs through prolonged or repeated exposure. |
| Flammable Liquids | 4 | H227: Combustible liquid. |
| Hazardous to the Aquatic Environment, Long-term | 3 | H412: Harmful to aquatic life with long lasting effects. |
The Hydrochloride Salt: A Change in State, Not in Hazard
This compound is the salt form of the free base. While the intrinsic toxicity of the molecule remains, its physical state is different.
-
Physical State: The hydrochloride salt is a crystalline solid, whereas the free base is an oily liquid. This fundamentally changes handling procedures. The solid form eliminates the risk of splashing but introduces the hazard of airborne dust or powder, which can be easily inhaled.
-
Vapor Pressure: As a solid, the hydrochloride salt has a significantly lower vapor pressure than the liquid free base, reducing the risk of inhaling vapors at room temperature. However, heating the salt will increase its volatility.
-
Solubility: Amine salts are generally more water-soluble than their free base counterparts. This increased solubility can facilitate absorption through moist tissues and may affect environmental fate.
Engineering Controls & Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety strategy relies on a combination of engineering controls and appropriate PPE. The "Hierarchy of Controls" is a fundamental principle in industrial hygiene that prioritizes the most effective measures.
Caption: The Hierarchy of Controls prioritizes safer systems over reliance on individual actions.
Engineering Controls
-
Ventilation: All work with N,2-dimethylaniline and its hydrochloride salt must be conducted in a well-ventilated area. A certified chemical fume hood is the primary engineering control to prevent inhalation exposure.
-
Safety Equipment: An accessible safety shower and eyewash station must be located in the immediate vicinity of the workspace.
Personal Protective Equipment (PPE)
-
Hand Protection: Wear suitable protective gloves. Given that the substance is readily absorbed through the skin, select gloves (e.g., nitrile) with a tested resistance to this specific chemical or class of chemicals. Always inspect gloves for tears or holes before use.
-
Eye and Face Protection: Use safety goggles with side-shields or a full-face shield to protect against splashes (liquid form) or airborne particles (solid form).
-
Skin and Body Protection: Wear impervious clothing, such as a chemically resistant lab coat or apron, to prevent skin contact. Do not allow clothing that has become wet with the material to remain in contact with the skin.
-
Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a suitable respirator with an appropriate filter for organic vapors and particulates (e.g., type ABEK filter).
Protocols for Safe Handling, Storage, and Disposal
Adherence to strict protocols is critical to minimizing risk.
Safe Handling Protocol
-
Preparation: Before starting work, ensure all necessary engineering controls are functioning and all required PPE is available and in good condition. Read and understand the Safety Data Sheet (SDS).
-
Work Area: Designate a specific area within a chemical fume hood for handling the compound.
-
Dispensing (Liquid): When transferring the liquid, use a syringe or pipette to avoid splashing. Ground metal containers during transfer to prevent static discharge.
-
Dispensing (Solid): When handling the hydrochloride salt, weigh it out carefully to minimize dust generation. Use a spatula and weigh paper or a weighing boat. Avoid any actions that could create airborne particles.
-
Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Clothing: Remove any contaminated clothing immediately and wash it before reuse.
Storage
-
Store in a cool, dry, well-ventilated location, away from heat, sparks, and open flames.
-
Keep containers tightly closed and store them in the original containers.
-
The substance should be stored locked up, accessible only to authorized personnel.
-
Segregate from incompatible materials such as strong oxidizing agents (peroxides, nitrates, etc.) and strong acids.
Disposal
-
Dispose of waste material in accordance with local, regional, and national regulations. This compound should be treated as hazardous waste.
-
Do not allow the product to enter drains or waterways, as it is harmful to aquatic life.
-
Contaminated containers should be handled as the product itself and disposed of appropriately.
Emergency Response Procedures
Immediate and correct action is vital in the event of an exposure or spill.
First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth). Seek immediate medical attention.
-
Skin Contact: Take off immediately all contaminated clothing. Wash the affected skin thoroughly with plenty of soap and water. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the SDS to the medical personnel.
Spill and Leak Protocol
The response to a spill depends on its size and the physical form of the compound.
Caption: A decision workflow for responding to a chemical spill.
-
Evacuate & Secure: Evacuate non-essential personnel from the immediate area and control entry. Eliminate all sources of ignition.
-
Containment: Prevent the spill from spreading or entering drains.
-
Cleanup (Liquid): Absorb the liquid with a non-combustible, inert material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust.
-
Cleanup (Solid): Carefully sweep or scoop the solid material, avoiding the creation of dust. Moisten the material slightly with water if necessary to prevent it from becoming airborne.
-
Collection: Place the absorbed or collected material into a suitable, sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly.
Fire Fighting
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam. Do not use a heavy water jet.
-
Hazards: The compound is combustible. In a fire, it may produce poisonous gases, including nitrogen oxides and aniline. Containers may explode when heated.
-
Protective Gear: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).
References
-
ChemBK. (2024). 611-21-2 - Physico-chemical Properties. Retrieved from [Link]
-
Puritan Products. (2007). Material Safety Data Sheet: N, N- Dimethylaniline. Retrieved from [Link]
-
PENTA s.r.o. (2024). N,N-Dimethylaniline... - SAFETY DATA SHEET. Retrieved from [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Dimethylaniline. Retrieved from [Link]
-
Thermo Fisher Scientific. (2018). N,N-Dimethylaniline - SAFETY DATA SHEET. Retrieved from [Link]
- Carl ROTH. (n.d.).
"mechanism of N-methylation of 2-methylaniline"
An In-Depth Technical Guide to the N-Methylation Mechanisms of 2-Methylaniline
Abstract
The N-methylation of anilines is a cornerstone transformation in organic synthesis, yielding critical intermediates for pharmaceuticals, agrochemicals, and materials science.[1] 2-Methylaniline, in particular, presents a unique challenge due to the steric hindrance imposed by the ortho-methyl group, which significantly influences reaction kinetics, selectivity, and the choice of synthetic methodology. This guide provides an in-depth analysis of the core mechanisms governing the N-methylation of 2-methylaniline, targeting researchers, scientists, and drug development professionals. We will dissect classical and modern catalytic approaches, explaining the causality behind experimental choices and providing field-proven protocols. The discussion is grounded in authoritative literature, focusing on the Eschweiler-Clarke reaction, catalytic "Borrowing Hydrogen" systems, and sustainable methylation using CO₂.
Introduction: The Significance and Challenge of N-Methylating 2-Methylaniline
N-methylated aromatic amines are prevalent structural motifs in a vast array of functional molecules. The introduction of a methyl group to the nitrogen atom profoundly alters the parent amine's physical and pharmacological properties, including its basicity, lipophilicity, and metabolic stability.[1][2] For instance, N-methylaniline derivatives are key precursors for dyes, polymers, and active pharmaceutical ingredients.[1]
The specific case of 2-methylaniline (o-toluidine) introduces a layer of complexity. The adjacent methyl group sterically shields the amino group, potentially impeding the approach of reagents and catalysts. This steric hindrance can lead to lower reaction rates and require more forcing conditions compared to unhindered anilines. Consequently, achieving high selectivity for mono-methylation over di-methylation, while avoiding undesired C-alkylation on the aromatic ring, demands a nuanced understanding of the underlying reaction mechanisms.[3][4] This guide aims to provide that understanding, moving from classical stoichiometric methods to highly efficient and sustainable catalytic pathways.
Mechanistic Pathways for N-Methylation
Classical Reductive Amination: The Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a robust and time-honored method for methylating primary and secondary amines using an excess of formaldehyde and formic acid.[5][6] It is a one-pot reductive amination process that reliably produces tertiary amines without the formation of quaternary ammonium salts.[5][7]
Mechanism: The reaction proceeds through a two-step sequence. First, the nucleophilic amine attacks formaldehyde to form a hemiaminal intermediate, which readily dehydrates to generate an electrophilic iminium ion.[8] In the second step, formic acid serves as a hydride donor, reducing the iminium ion to the methylated amine. The thermodynamic driving force for this reaction is the irreversible loss of gaseous carbon dioxide.[5][6] For a primary amine like 2-methylaniline, this cycle occurs twice to yield the N,N-dimethylated product.
Caption: Mechanism of the Eschweiler-Clarke reaction for 2-methylaniline.
Experimental Protocol: N,N-Dimethylation of 2-Methylaniline
-
Rationale: This protocol uses an excess of both reagents to drive the reaction to completion, ensuring the formation of the tertiary amine as the major product. Formic acid acts as both the reductant and a temporary acid catalyst for iminium ion formation.
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-methylaniline (1.0 eq).
-
Add aqueous formaldehyde (37% solution, 2.5 eq) followed by formic acid (90% solution, 2.5 eq). Caution: The initial reaction can be exothermic.
-
Heat the reaction mixture to 80-100 °C and maintain for 12-18 hours, monitoring the reaction progress by TLC or GC-MS.[8]
-
After cooling to room temperature, carefully make the solution basic (pH > 11) by the slow addition of aqueous NaOH or Na₂CO₃ solution.
-
Extract the aqueous phase with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to afford the desired N,N-dimethyl-2-methylaniline.
Catalytic N-Methylation with Methanol: The "Borrowing Hydrogen" Strategy
The "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" methodology represents a significant advancement in green and atom-economical C-N bond formation.[2] This approach uses alcohols, such as methanol, as benign alkylating agents, with the only byproduct being water.[2] The transformation is typically catalyzed by transition metal complexes, most notably those based on Ruthenium (Ru) and Iridium (Ir).[9][10]
Mechanism: The catalytic cycle is a sophisticated cascade of oxidation, condensation, and reduction steps, all mediated by a single metal complex.
-
Oxidation: The metal catalyst temporarily "borrows" hydrogen from methanol, oxidizing it in situ to formaldehyde and forming a metal-hydride species.
-
Condensation: 2-Methylaniline reacts with the generated formaldehyde to form a hemiaminal, which then dehydrates to the corresponding imine.
-
Reduction: The metal-hydride species, holding the "borrowed" hydrogen, reduces the imine to the N-methylated product. This step regenerates the active catalyst, allowing it to re-enter the cycle.
A base (e.g., Cs₂CO₃, KOtBu) is often required to facilitate the deprotonation of methanol and activate the catalyst.[2][9]
Caption: Catalytic cycle for N-methylation via the Borrowing Hydrogen mechanism.
Experimental Protocol: Ru-Catalyzed N-Methylation of 2-Methylaniline
-
Rationale: This protocol utilizes a well-defined Ru-complex as a catalyst. Anhydrous conditions and an inert atmosphere are crucial to prevent catalyst deactivation. A weak base is used to promote the reaction.[2][11]
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the Ruthenium catalyst (e.g., (DPEPhos)RuCl₂PPh₃, 0.5 mol%) and a base (e.g., Cs₂CO₃, 0.5 eq).[2]
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add 2-methylaniline (1.0 eq) followed by anhydrous methanol (as the solvent and methylating agent).
-
Seal the Schlenk tube and place it in a preheated oil bath at 130-140 °C for 12-24 hours.[2][11]
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to isolate the N-methyl-2-methylaniline product.
Sustainable N-Methylation with CO₂ and H₂
Utilizing carbon dioxide (CO₂), a renewable and non-toxic C1 source, for N-methylation is a highly attractive green chemistry strategy.[12][13] This transformation typically requires a source of hydrogen (H₂) and a heterogeneous or homogeneous catalyst to facilitate the reduction and C-N bond formation.[14]
Mechanism: The precise mechanism can vary depending on the catalyst system but generally follows one of two primary pathways:
-
Formamide Pathway: The amine, CO₂, and H₂ first react to form an N-formyl intermediate (a formamide). This formamide is then catalytically reduced by H₂ to the corresponding N-methyl group.
-
Reverse Water-Gas Shift Pathway: The catalyst facilitates the reduction of CO₂ with H₂ to generate intermediates like formic acid or formaldehyde in situ. These intermediates then participate in a reductive amination cycle similar to the Eschweiler-Clarke or Borrowing Hydrogen pathways.
Heterogeneous catalysts, such as Cu-based or Pd-based systems on oxide supports (e.g., Al₂O₃, CeO₂), are often employed due to their ease of separation and recyclability.[12][14]
Caption: Potential mechanistic pathways for N-methylation using CO₂ and H₂.
Comparative Analysis and Data Presentation
The choice of methylation strategy depends heavily on factors like desired selectivity, substrate tolerance, cost, and environmental considerations. For a sterically hindered substrate like 2-methylaniline, achieving high yields of the mono-methylated product is often a key objective.
Table 1: Comparison of N-Methylation Methodologies for Anilines
| Feature | Eschweiler-Clarke | Borrowing Hydrogen (Catalytic) | CO₂/H₂ (Catalytic) |
| Methyl Source | Formaldehyde | Methanol | Carbon Dioxide |
| Reductant | Formic Acid | Methanol (via Metal-Hydride) | H₂ |
| Byproducts | CO₂, H₂O | H₂O | H₂O |
| Typical Temp. | 80 - 100 °C | 60 - 150 °C[2][9] | 150 - 180 °C[12] |
| Catalyst | None (Stoichiometric) | Ru, Ir, Mn, Fe, Ni, Co Complexes[2][9][15] | Heterogeneous (Cu, Pd, etc.)[12][14] |
| Advantages | Simple, robust, no metal catalyst | High atom economy, uses benign alcohol | Utilizes waste CO₂, sustainable |
| Disadvantages | Stoichiometric reagents, waste | Requires catalyst, often inert atmosphere | Requires H₂ gas, higher pressures/temps |
| Selectivity | Favors di-methylation | Tunable for mono- or di-methylation | Often good selectivity for mono-methylation |
Table 2: Representative Catalytic Performance for N-Methylation of Anilines
| Catalyst System | Substrate | Methyl Source | Temp. (°C) | Yield of N-Methylaniline (%) | Reference |
| Cyclometalated Ru-complex | Aniline | Methanol | 70 | >95 | [9] |
| (DPEPhos)RuCl₂PPh₃ | Aniline | Methanol | 140 | 95-98 | [2] |
| Ir(I)-NHC Complex | Aniline | Methanol | 110 | >97 | [10] |
| Ni/ZnAlOx | Aniline | Methanol | 160 | 93 | [15] |
| CuAlOx | Aniline | CO₂/H₂ | 160 | 86 | [12] |
Note: Yields are highly dependent on specific reaction conditions, catalyst loading, and reaction time. Data for aniline is presented as a close proxy for 2-methylaniline.
Conclusion and Future Perspectives
The N-methylation of 2-methylaniline can be accomplished through several distinct mechanistic pathways, each with its own set of advantages and limitations. The classical Eschweiler-Clarke reaction remains a viable, albeit stoichiometrically inefficient, method primarily for exhaustive di-methylation. The advent of transition metal-catalyzed "Borrowing Hydrogen" reactions using methanol has revolutionized this field, offering a highly atom-economical route with tunable selectivity that is well-suited for sterically demanding substrates. For this approach, the rational design of ligands and optimization of reaction conditions are paramount to overcoming the steric barrier of the ortho-methyl group.
Looking forward, the use of CO₂ as a C1 feedstock represents the frontier of sustainable chemical synthesis. While often requiring more demanding conditions, the continuous development of more active and stable heterogeneous catalysts promises to make this a mainstream industrial method. For researchers and drug development professionals, a thorough understanding of these competing mechanisms is essential for selecting the optimal synthetic route that balances efficiency, selectivity, cost, and environmental impact for the synthesis of valuable N-methyl-2-methylaniline and its derivatives.
References
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- Title: Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid Source: Asian Journal of Chemistry URL
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A Technical Guide to the Basicity of N,2-Dimethylaniline in Comparison to Other Anilines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the factors governing the basicity of N,2-dimethylaniline, offering a comparative perspective against other key aniline derivatives. By exploring the interplay of electronic and steric effects, this document aims to equip researchers with a robust understanding of the chemical principles that dictate the nucleophilic character of these important synthetic precursors.
Foundational Principles of Aniline Basicity
Aniline, the simplest aromatic amine, is a significantly weaker base than aliphatic amines.[1] The pKa of its conjugate acid, the anilinium ion, is approximately 4.6, whereas the pKa of the conjugate acid of a typical aliphatic amine like cyclohexylamine is around 10.66.[1][2][3] This marked difference in basicity is primarily attributed to the delocalization of the nitrogen atom's lone pair of electrons into the π-system of the benzene ring.[1] This resonance effect reduces the electron density on the nitrogen atom, making it less available to accept a proton.
The basicity of substituted anilines is further modulated by the electronic and steric nature of the substituents on the aromatic ring and the nitrogen atom. Electron-donating groups (EDGs) generally increase basicity by pushing electron density towards the amino group, while electron-withdrawing groups (EWGs) decrease basicity by pulling electron density away.
Comparative Analysis of Aniline Derivatives
To understand the unique basicity of N,2-dimethylaniline, it is instructive to compare it with a series of structurally related anilines:
-
Aniline (C₆H₅NH₂): The benchmark compound, with a pKa of 4.61.[2][4] Its basicity is determined by the balance of the electron-withdrawing nature of the sp²-hybridized carbons of the benzene ring and the resonance delocalization of the nitrogen lone pair.[1]
-
N-Methylaniline (C₆H₅NHCH₃): The addition of a methyl group to the nitrogen atom introduces an electron-donating inductive effect. This would be expected to increase the electron density on the nitrogen and, consequently, its basicity. Indeed, N-methylaniline is slightly more basic than aniline, with a pKa of 4.85.[5][6][7]
-
N,N-Dimethylaniline (C₆H₅N(CH₃)₂): With two electron-donating methyl groups, N,N-dimethylaniline is more basic than both aniline and N-methylaniline, exhibiting a pKa of 5.15.[8][9][10][11] The cumulative inductive effect of the two methyl groups significantly enhances the availability of the nitrogen lone pair for protonation.[12]
-
2-Methylaniline (o-Toluidine, CH₃C₆H₄NH₂): When a methyl group is placed at the ortho position on the ring, a peculiar phenomenon known as the "ortho effect" comes into play.[13][14][15] Ortho-substituted anilines are typically weaker bases than aniline, regardless of whether the substituent is electron-donating or electron-withdrawing.[13][16][17] This is due to a combination of steric and electronic factors.[13] In the case of o-toluidine, the steric hindrance between the ortho-methyl group and the amino group destabilizes the corresponding anilinium ion upon protonation.[14][15] This steric strain makes protonation less favorable, resulting in a lower basicity. The pKa of o-toluidine is 4.45.[2]
The Case of N,2-Dimethylaniline: A Confluence of Effects
N,2-dimethylaniline presents a fascinating case where multiple factors converge to determine its basicity. It incorporates both N-alkylation and ortho-substitution. The interplay of these effects results in a basicity that is not a simple additive outcome of the individual substitutions.
The key factors influencing the basicity of N,2-dimethylaniline are:
-
Inductive Effect: The N-methyl group and the 2-methyl group both exert a positive inductive effect (+I), pushing electron density towards the nitrogen atom and increasing its intrinsic basicity.
-
Steric Inhibition of Resonance (SIR): The presence of the ortho-methyl group can sterically hinder the planarity of the N-methylamino group with the benzene ring.[18][19] For resonance to occur effectively, the p-orbital of the nitrogen containing the lone pair must align with the p-orbitals of the aromatic ring. The bulky ortho-substituent can force the N-methylamino group to twist out of the plane of the ring, reducing the delocalization of the lone pair into the ring.[19][20] This localization of the lone pair on the nitrogen atom would lead to an increase in basicity.[20]
-
Steric Hindrance to Protonation and Solvation: Upon protonation, the nitrogen atom in the resulting anilinium ion changes its hybridization from sp² to sp³, adopting a tetrahedral geometry.[14][15] This change in geometry brings the hydrogen atoms on the nitrogen into closer proximity with the ortho-methyl group, leading to significant steric repulsion.[14] This steric strain destabilizes the conjugate acid, thereby reducing the basicity of the parent amine.[17] Furthermore, the bulky substituents can hinder the solvation of the anilinium ion, which also contributes to its destabilization and a decrease in basicity.
The experimentally observed pKa of N,2-dimethylaniline reflects the net result of these competing effects.
Quantitative Data Summary
The following table summarizes the pKa values of the discussed aniline derivatives for easy comparison. A higher pKa value corresponds to a stronger base.
| Compound | Structure | pKa of Conjugate Acid | Reference(s) |
| Aniline | C₆H₅NH₂ | 4.61 | [2][4] |
| N-Methylaniline | C₆H₅NHCH₃ | 4.85 | [5][6][7] |
| N,N-Dimethylaniline | C₆H₅N(CH₃)₂ | 5.15 | [8][9][10][11] |
| 2-Methylaniline (o-Toluidine) | o-CH₃C₆H₄NH₂ | 4.45 | [2] |
| N,2-Dimethylaniline | o-CH₃C₆H₄NHCH₃ | Not readily available in cited sources |
Note: A definitive, experimentally verified pKa value for N,2-dimethylaniline was not found in the initial search results. The discussion of its basicity is therefore based on the analysis of the contributing chemical principles.
Experimental Protocol for pKa Determination
To empirically determine and compare the basicity of these anilines, potentiometric titration is a highly accurate and standard method.[21][22][23]
Objective: To determine the pKa of aniline, N-methylaniline, N,N-dimethylaniline, 2-methylaniline, and N,2-dimethylaniline via potentiometric titration.
Materials:
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette (25 mL or 50 mL)
-
Beakers (100 mL)
-
Volumetric flasks
-
Aniline, N-methylaniline, N,N-dimethylaniline, 2-methylaniline, N,2-dimethylaniline
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Deionized water
-
Buffer solutions for pH meter calibration (pH 4.0, 7.0, and 10.0)
Procedure:
-
Calibration of pH Meter: Calibrate the pH meter using the standard buffer solutions according to the manufacturer's instructions.
-
Preparation of Amine Solutions:
-
Accurately weigh a known amount of each aniline derivative and dissolve it in a known volume of deionized water in a volumetric flask to prepare solutions of known concentration (e.g., 0.05 M). Some anilines may have limited water solubility and may require the use of a co-solvent like ethanol, with appropriate corrections made in the data analysis.
-
-
Titration Setup:
-
Pipette a precise volume (e.g., 50.0 mL) of one of the amine solutions into a beaker.
-
Place a magnetic stir bar in the beaker and place it on the magnetic stirrer.
-
Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but not in the path of the stir bar.
-
Fill the burette with the standardized HCl solution and record the initial volume.
-
-
Titration Process:
-
Begin stirring the amine solution at a moderate, constant rate.
-
Record the initial pH of the solution.
-
Add the HCl titrant in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.
-
As the pH begins to change more rapidly, decrease the increment size (e.g., to 0.1 mL or even dropwise) to accurately capture the steep inflection region of the titration curve.
-
Continue adding titrant well past the equivalence point until the pH curve begins to level off again.
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV vs. V) or the second derivative (Δ²pH/ΔV² vs. V).[24]
-
The pKa is equal to the pH at the half-equivalence point (the volume of titrant added that is half of the volume required to reach the equivalence point).
-
Self-Validation: The accuracy of this protocol is validated by the consistent and reproducible titration curves obtained for each compound. The sharpness of the inflection point is a good indicator of the precision of the measurement. Repeating the titration for each amine multiple times will ensure the reliability of the determined pKa values.
Visualizing the Structural and Electronic Effects
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Factors influencing the basicity of aniline derivatives.
Caption: Steric hindrance in the protonation of an ortho-substituted aniline.
Conclusion
The basicity of N,2-dimethylaniline is a complex property governed by a delicate balance of competing electronic and steric effects. While the inductive effects of the two methyl groups act to increase basicity, the steric hindrance introduced by the ortho-methyl group significantly destabilizes the conjugate acid, thereby reducing basicity. The phenomenon of steric inhibition of resonance may partially counteract this by localizing the nitrogen lone pair, but the dominant effect in ortho-substituted anilines is typically the destabilization of the anilinium ion. This comprehensive understanding is crucial for professionals in drug development and chemical synthesis, as the basicity of an amine directly influences its reactivity, solubility, and pharmacokinetic properties.
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An In-depth Technical Guide to the Stability and Degradation Pathways of N,2-Dimethylaniline Hydrochloride
Introduction
N,2-Dimethylaniline hydrochloride, also known as N-methyl-o-toluidine hydrochloride, is a substituted aromatic amine salt with significant applications in chemical synthesis. Its stability is a critical parameter that influences its storage, handling, and utility in various chemical processes, including as an intermediate in the pharmaceutical and dye industries. The hydrochloride salt form is often preferred to enhance solubility and stability compared to the free base. However, like many aromatic amines, it is susceptible to degradation under various environmental conditions. This guide provides a comprehensive overview of the stability of this compound and elucidates its potential degradation pathways based on established chemical principles and studies of analogous compounds. Understanding these degradation profiles is paramount for researchers, scientists, and drug development professionals to ensure the quality, safety, and efficacy of their processes and products.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for any stability investigation.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1][2] |
| Synonyms | N-methyl-o-toluidine hydrochloride | [1] |
| CAS Number | 611-21-2 (free base) | [2][3][4] |
| Molecular Formula | C₈H₁₂ClN | [2] |
| Molecular Weight | 157.64 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 85 °C | |
| Solubility | Soluble in water | [5] |
The presence of the ortho-methyl group influences the electronic and steric environment of the amino group, which in turn affects the compound's basicity and reactivity compared to aniline and other isomers.[6][7] The methyl group is electron-donating, which can impact the susceptibility of the aromatic ring to electrophilic attack and the nitrogen atom to oxidation.[6]
Forced Degradation Studies: A Framework for Stability Assessment
Forced degradation, or stress testing, is a critical component in the development of pharmaceuticals and is instrumental in understanding the intrinsic stability of a molecule.[8] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways. A comprehensive forced degradation study for this compound should encompass hydrolytic, oxidative, thermal, and photolytic stress conditions.
Experimental Workflow for Forced Degradation Studies
The following diagram outlines a typical workflow for conducting forced degradation studies on this compound.
Caption: Potential oxidative degradation of N,2-dimethylaniline.
Hydrolytic Degradation
As a hydrochloride salt, this compound is expected to be relatively stable to hydrolysis in acidic conditions due to the protonation of the amino group, which reduces its nucleophilicity. However, under neutral to basic conditions, the free base is liberated, which could be more susceptible to degradation, although significant hydrolysis of the aniline core itself is unlikely under typical pharmaceutical stress conditions. The primary concern with pH changes would be the potential for precipitation of the less soluble free base from an aqueous solution.
Thermal Degradation
Thermal stress can induce decomposition of this compound. Studies on substituted polyanilines suggest that thermal degradation proceeds through a complex, multi-stage mechanism. [9][10]For the monomeric hydrochloride salt, initial degradation may involve the loss of hydrogen chloride, followed by decomposition of the free amine. At elevated temperatures, cleavage of the N-methyl and C-N bonds, as well as reactions involving the aromatic ring, can be expected, potentially leading to polymerization or the formation of various volatile and non-volatile byproducts.
Photodegradation
Aromatic amines can be sensitive to light. Photodegradation can proceed through various mechanisms, including photo-oxidation and photo-rearrangement. The absorption of UV light can excite the molecule to a higher energy state, making it more reactive. Potential photodegradation pathways for N,2-dimethylaniline could involve N-demethylation, similar to what has been observed for toluidine blue O, and oxidation of the aromatic ring, potentially leading to the formation of colored degradation products. [11]The specific products would depend on the wavelength of light and the presence of oxygen or other reactive species.
Analytical Methodologies for Stability Assessment
A robust, stability-indicating analytical method is crucial for accurately quantifying the parent compound and detecting its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.
Development of a Stability-Indicating HPLC Method
A successful stability-indicating method should be able to separate the active pharmaceutical ingredient (API) from all its potential degradation products and any other components in the sample matrix.
Key Considerations for Method Development:
-
Column Chemistry: A reversed-phase C18 column is often a good starting point for the separation of aromatic amines and their more polar degradation products.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. Gradient elution is often necessary to resolve both early-eluting polar degradants and the parent compound.
-
pH of Mobile Phase: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like amines. A pH in the acidic range (e.g., 3-4) is often used to ensure the amine is protonated, which can lead to better peak shapes.
-
Detection: UV detection is suitable for aromatic compounds. The detection wavelength should be chosen to provide good sensitivity for both the parent compound and the expected degradation products. A photodiode array (PDA) detector is highly recommended as it can provide spectral information to assess peak purity.
Protocol for a Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: PDA detector, monitoring at 254 nm.
Justification for Method Parameters:
-
The C18 column provides good hydrophobic retention for the aromatic ring.
-
Formic acid in the mobile phase helps to control the pH and improve peak shape for the amine.
-
A gradient elution is necessary to separate potential degradation products with a wide range of polarities.
-
A PDA detector allows for the assessment of peak purity, which is a key requirement for a stability-indicating method.
Identification of Degradation Products
Once the degradation products are separated by HPLC, their structures need to be elucidated. Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is a powerful tool for this purpose.
Workflow for Degradant Identification
Caption: A systematic workflow for the identification of degradation products.
Conclusion
The stability of this compound is a multifaceted issue that requires a systematic and scientifically sound approach for its evaluation. This guide has provided a comprehensive framework for understanding and investigating its stability profile. While specific degradation products have been postulated based on the known chemistry of analogous compounds, definitive identification requires rigorous experimental work. The outlined forced degradation protocols, coupled with the development of a robust stability-indicating HPLC method and advanced analytical techniques for structure elucidation, provide a clear path for researchers to thoroughly characterize the stability of this compound. This knowledge is indispensable for ensuring the quality, safety, and efficacy of any process or product in which this compound is utilized.
References
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A kinetic analysis of thermal decomposition of ortho-substituted polyaniline derivatives. (2023). Polymer Bulletin. Retrieved from [Link]
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Dash, D., Sahu, S., & Nayak, P. (2006). Thermal degradation studies of substituted conducting polyanilines. Journal of Thermal Analysis and Calorimetry, 86(2), 365-369. Retrieved from [Link]
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Mishra, A. P., et al. (2009). Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. Asian Journal of Chemistry, 21(6), 4157-4162. Retrieved from [Link]
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Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. (2009). Asian Journal of Chemistry. Retrieved from [Link]
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What Factors Influence the Basicity Order of Substituted Anilines? (2011). Physics Forums. Retrieved from [Link]
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Horner, L., & Kirmse, W. (1955). OXIDATION OF N,N-DIMETHYLANILINE - 11. THE REACTION WITH OXYGEN CATALYZED BY BENZOYL PEROXIDE. Canadian Journal of Chemistry, 33(9), 1373-1387. Retrieved from [Link]
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Benzenamine, N,N-dimethyl-, hydrochloride (1:1). (n.d.). PubChem. Retrieved from [Link]
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Basic Strength of Ortho, Meta and para Substituted Anilines. (n.d.). Scribd. Retrieved from [Link]
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Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. (2012). International Journal of Environmental Analytical Chemistry, 92(1), 1-12. Retrieved from [Link]
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Hammons, G. J., et al. (1985). Oxidative N-demethylation of N,N-dimethylaniline by purified isozymes of cytochrome P-450. Molecular Pharmacology, 27(4), 423-428. Retrieved from [Link]
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Chemical oxidation of aniline and N-methylaniline: A kinetic study by Raman spectroscopy. (2012). Journal of Raman Spectroscopy, 43(11), 1639-1646. Retrieved from [Link]
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Basicity Alteration Due To Ortho Effect In Methoxy Aniline System. (2015). Chemistry Stack Exchange. Retrieved from [Link]
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What is the basicity order of ortho, meta, and para-substituted anilines substituted with nitro group? (2018). Quora. Retrieved from [Link]
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Identification of Aniline-Degrading Bacteria Using Stable Isotope Probing Technology and Prediction of Functional Genes in Aerobic Microcosms. (2024). Microorganisms, 12(1), 159. Retrieved from [Link]
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METHOD 8131: ANILINE AND SELECTED DERIVATIVES BY GAS CHROMATOGRAPHY. (n.d.). EPA. Retrieved from [Link]
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Thermal Decomposition Characteristic and Kinetics of AIBN in Aniline Solvent. (2017). Journal of Thermal Analysis and Calorimetry, 128(3), 1435-1442. Retrieved from [Link]
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Ng, K. T., & Liew, K. Y. (2013). DETERMINATION OF ANILINE DEGRADED FROM SUDAN I IN CLOTHS. Malaysian Journal of Analytical Sciences, 17(3), 394-402. Retrieved from [Link]
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m-Toluidine, N-ethyl-. (n.d.). Organic Syntheses. Retrieved from [Link]
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2,N-Dimethylaniline. (n.d.). PubChem. Retrieved from [Link]
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Toluidine blue O demethylated photoproducts as type II photosensitizers. (2025). Photochemistry and Photobiology. Retrieved from [Link]
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Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes. (2020). Catalysts, 10(11), 1285. Retrieved from [Link]
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N,N-dimethylaniline hydrochloride. (n.d.). Stenutz. Retrieved from [Link]
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N,N-Dimethylaniline. (n.d.). Wikipedia. Retrieved from [Link]
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N,2-dimethylaniline. (n.d.). ChemSynthesis. Retrieved from [Link]
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Investigating the Photodegradation of Organic Sunscreens in the Gas phase and in Solution. (2020). White Rose eTheses Online. Retrieved from [Link]
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Photodegradation Products and their Analysis in Food. (2020). Herald Scholarly Open Access. Retrieved from [Link]
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o-Toluidine. (n.d.). Wikipedia. Retrieved from [Link]
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Isolation and structure elucidation of photodegradation products of fexofenadine. (2008). Journal of Pharmaceutical and Biomedical Analysis, 46(2), 316-322. Retrieved from [Link]
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Photodegradation Products And Their Analysis In Food. (2020). Journal of Food Science and Technology, 57(11), 3933-3945. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for N,2-Dimethylaniline Hydrochloride in Organic Synthesis
Abstract
N,2-dimethylaniline, also known as N-methyl-o-toluidine, is a versatile secondary aniline whose utility in organic synthesis is well-established. The hydrochloride salt offers significant advantages in terms of handling, stability, and accurate dispensing, making it a preferred form for many laboratory and process chemistry applications. This technical guide provides an in-depth exploration of the strategic applications of N,2-dimethylaniline hydrochloride, focusing on its role as a key precursor for N-heterocyclic carbene (NHC) ligands and as a nucleophilic partner in palladium-catalyzed cross-coupling reactions. Detailed, field-tested protocols, mechanistic insights, and safety guidelines are provided to enable researchers, chemists, and drug development professionals to effectively integrate this valuable building block into their synthetic workflows.
Compound Profile and Strategic Handling
This compound is the salt form of the liquid N,2-dimethylaniline free base. The conversion to a solid salt provides tangible benefits for the synthetic chemist.
Rationale for Using the Hydrochloride Salt:
-
Ease of Handling: As a crystalline solid, the hydrochloride salt is non-volatile, easier to weigh accurately, and less prone to atmospheric oxidation compared to the oily liquid free base.
-
Enhanced Stability: The salt form offers superior shelf-life and stability, mitigating degradation over time.
-
Stoichiometric Precision: The solid nature allows for more precise molar calculations and dispensing, which is critical in sensitive catalytic reactions.
In nearly all synthetic applications, the hydrochloride salt must be neutralized in situ to generate the reactive free amine. This is achieved by including at least one molar equivalent of a suitable base in the reaction mixture, in addition to any base required for the chemical transformation itself.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | This compound |
| Synonyms | N-methyl-o-toluidine HCl, 2-Methyl-N-methylaniline HCl |
| CAS Number | 6945-83-1 |
| Molecular Formula | C₈H₁₁N · HCl |
| Molecular Weight | 157.64 g/mol |
| Appearance | Off-white to tan crystalline solid |
| Melting Point | 165-169 °C |
Safety and Handling Precautions
This compound, like other aniline derivatives, should be handled with care. It is classified as toxic if swallowed, in contact with skin, or if inhaled.[1]
Table 2: Essential Safety Protocols
| Precaution Category | Recommended Action | Justification |
|---|---|---|
| Personal Protective Equipment (PPE) | Wear nitrile gloves, a lab coat, and chemical safety goggles. | Prevents skin/eye contact and absorption, which are primary routes of exposure.[1] |
| Engineering Controls | Handle only within a certified chemical fume hood. | Minimizes inhalation of fine dust particles of the solid salt. |
| Incompatible Materials | Keep away from strong oxidizing agents and strong bases (in storage). | Prevents uncontrolled exothermic reactions.[1] |
| Spill Response | Sweep up solid material carefully, avoiding dust generation. Place in a sealed container for disposal. | Prevents dispersal and environmental contamination. |
| First Aid | In case of skin contact, wash thoroughly with soap and water. For eye contact, flush with water for 15 minutes. If inhaled, move to fresh air. If ingested, seek immediate medical attention. | Standard procedure for toxic aromatic amine exposure. |
Application I: Precursor for N-Heterocyclic Carbene (NHC) Ligands
The steric and electronic properties of N-heterocyclic carbene (NHC) ligands can be precisely tuned, making them superior to traditional phosphine ligands in many catalytic systems.[2][3] The ortho-methyl group on N,2-dimethylaniline provides essential steric bulk that can enhance catalyst stability and influence selectivity in subsequent reactions.[2]
Workflow for NHC Ligand Precursor Synthesis
The standard synthesis involves a two-step process: condensation of the aniline with glyoxal to form a diimine, followed by cyclization with a formaldehyde equivalent to yield the imidazolium salt, which is the direct precursor to the free carbene.[4][5]
Caption: General workflow for the synthesis of an imidazolium salt (NHC precursor).
Detailed Protocol: Synthesis of 1,3-bis(2-methylphenyl)-1,3-dimethylimidazolium Chloride
Causality Statement: This protocol is adapted from established procedures for sterically hindered anilines.[4][5] The use of formic acid catalyzes the initial imine formation. The hydrochloride salt of the starting material is neutralized by adding an additional equivalent of a base or by using the free amine directly. For simplicity, this protocol assumes the use of the free base, which can be generated from the salt beforehand.
Materials:
-
N,2-dimethylaniline (free base, 2.0 equiv)
-
Glyoxal (40 wt. % in H₂O, 1.0 equiv)
-
Methanol
-
Formic acid (catalytic amount)
-
Paraformaldehyde (1.1 equiv)
-
Toluene
-
Anhydrous HCl (e.g., 4M in dioxane, 1.0 equiv)
Step-by-Step Procedure:
Part A: Diimine Formation
-
To a round-bottom flask, add N,2-dimethylaniline (2.0 equiv) and methanol. Stir to dissolve.
-
Add a few drops of formic acid to the solution.
-
Slowly add the aqueous glyoxal solution (1.0 equiv) dropwise while stirring. An exotherm may be observed.
-
Stir the mixture at room temperature for 12-16 hours. The diimine product often precipitates as a solid.
-
Collect the solid product by vacuum filtration, wash with cold methanol, and dry under vacuum. This intermediate is typically used without further purification.
Part B: Cyclization to Imidazolium Salt
-
Suspend the dried diimine from Part A and paraformaldehyde (1.1 equiv) in toluene in a round-bottom flask equipped with a reflux condenser.
-
Add the solution of anhydrous HCl in dioxane (1.0 equiv) to the suspension.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours.
-
Cool the mixture to room temperature. The imidazolium chloride salt will precipitate.
-
Collect the solid by vacuum filtration, wash with a non-polar solvent (e.g., diethyl ether or hexane) to remove residual toluene and impurities.
-
Dry the white to off-white solid product under high vacuum. The product can be characterized by ¹H NMR and mass spectrometry.
Application II: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern synthesis, enabling the formation of carbon-nitrogen bonds between aryl halides/pseudohalides and amines.[6] N,2-dimethylaniline is an excellent secondary amine substrate for these couplings, leading to the synthesis of complex tri-substituted amines that are prevalent in pharmaceuticals and materials science.[7][8]
Catalytic Cycle of Buchwald-Hartwig Amination
The mechanism involves the oxidative addition of an aryl halide to a Pd(0) species, coordination and deprotonation of the amine, and reductive elimination of the final product to regenerate the Pd(0) catalyst.[9]
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Detailed Protocol: Coupling of N,2-Dimethylaniline HCl with 4-Bromotoluene
Causality Statement: This protocol uses a strong, non-nucleophilic base (sodium tert-butoxide) which serves two critical functions: (1) neutralizing the this compound to generate the free amine, and (2) facilitating the deprotonation of the amine-coordinated palladium complex within the catalytic cycle.[9] A bulky, electron-rich phosphine ligand like XPhos is chosen to promote the challenging oxidative addition and reductive elimination steps.[7]
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
4-Bromotoluene (1.0 mmol, 1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol% Pd)
-
XPhos (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.5 mmol, 2.5 equiv)
-
Anhydrous, degassed toluene (5 mL)
Step-by-Step Procedure:
-
Inert Atmosphere is Crucial: To a flame-dried Schlenk tube or vial equipped with a magnetic stir bar, add this compound, 4-bromotoluene, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., Argon or Nitrogen) three times. This process removes oxygen, which can deactivate the Pd(0) catalyst.
-
Add the anhydrous, degassed toluene via syringe.
-
Seal the vessel and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-18 hours.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a short plug of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the Celite® pad with additional ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product, N-methyl-N-(p-tolyl)-o-toluidine.
Table 3: Representative Conditions for Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Aryl Bromide | Secondary Amine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | >90 |
| Aryl Chloride | Secondary Amine | Pd₂(dba)₃ / BrettPhos | K₃PO₄ | Dioxane | 110 | 80-95 |
| Aryl Triflate | Secondary Amine | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Toluene | 80 | >90 |
| (Yields are typical for analogous systems and serve as a general guide.) |
Broader Applications in Pharmaceutical and Materials Synthesis
The products derived from N,2-dimethylaniline are valuable intermediates in drug discovery and materials science. For instance, N-aryl anilines are core structures in many biologically active molecules and organic light-emitting diode (OLED) materials. The strategic placement of methyl groups on the aniline rings allows for fine-tuning of molecular conformation, solubility, and electronic properties. Its role is analogous to other xylidine isomers, which are known precursors to NSAIDs and other therapeutics.[10]
Conclusion
This compound is a highly practical and versatile reagent for modern organic synthesis. Its solid, stable nature simplifies handling and improves stoichiometric accuracy. The protocols detailed herein demonstrate its effective use as a precursor for sterically demanding NHC ligands and as a robust coupling partner in palladium-catalyzed amination reactions. By understanding the underlying principles of its reactivity and the necessary adjustments for its hydrochloride form, researchers can confidently employ this building block to construct complex, high-value molecules for a wide range of applications.
References
-
ResearchGate. Buchwald-Hartwig amination of 23b with p-and o-toluidine. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Caddick, S. et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. UCL. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2,3-Dimethylaniline in Modern Pharmaceutical Synthesis. Available at: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]
-
Tradeasia. Exploring N,N-Dimethylaniline: Properties, Applications, and Industry Insights. Available at: [Link]
-
ResearchGate. Synthesis of N-heterocyclic carbene ligands and derived ruthenium olefin metathesis catalysts. Available at: [Link]
-
YouTube. Buchwald-Hartwig amination. Available at: [Link]
-
SlideShare. Dimethylaniline: Physical & Chemical Properties, Synthesis Methods, and Pharmaceutical Uses. Available at: [Link]
-
Wikipedia. Dimethylaniline. Available at: [Link]
-
ResearchGate. Multistep synthesis of bidentate NHC-pyridine type ligands and their Ir complexes. Available at: [Link]
-
RSC Publishing. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation. Available at: [Link]
-
DSpace@MIT. Synthesis and Study of Ligands for Pd-Catalyzed CO and CN Coupling. Available at: [Link]
-
Macmillan Group - Princeton University. Mechanistic Analysis of Metallaphotoredox C−N Coupling. Available at: [Link]
-
PubMed Central. Pd0-Catalyzed Methyl Transfer on Nucleosides and Oligonucleotides, Envisaged as a PET Tracer. Available at: [Link]
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Application Notes & Protocols: N,2-Dimethylaniline Hydrochloride in Modern Coupling Reactions
Abstract
This technical guide provides a comprehensive overview of the applications of N,2-dimethylaniline hydrochloride in pivotal palladium-catalyzed cross-coupling reactions. While the hydrochloride salt serves as a stable, crystalline solid for storage and handling, its utility in synthesis is realized upon conversion to the free base, N,2-dimethylaniline. This document elucidates its role as a nucleophilic coupling partner in Buchwald-Hartwig amination, the use of its derivatives as electrophiles in Suzuki-Miyaura C-C bond formation, and its emerging application as a stabilizing ancillary ligand in advanced palladium precatalyst systems. Each section provides deep mechanistic insights, detailed, field-tested protocols, and explanations for critical experimental choices, designed for researchers and professionals in synthetic and medicinal chemistry.
Introduction: The Strategic Importance of Substituted Anilines
Substituted anilines are cornerstone building blocks in the synthesis of a vast spectrum of functional molecules, from pharmaceuticals and agrochemicals to advanced organic materials.[1] Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of these compounds, offering unparalleled efficiency and functional group tolerance.[1][2] N,2-dimethylaniline, a disubstituted aniline, presents unique steric and electronic properties that can be strategically leveraged in these transformations.
It is typically supplied and stored as its hydrochloride salt (N,2-dimethylaniline HCl) to enhance stability and ease of handling. In virtually all synthetic applications, the initial step involves the in situ neutralization of the salt with a suitable base to liberate the nucleophilic free amine. This guide will explore the subsequent roles this versatile reagent can play.
Application I: N,2-Dimethylaniline as a Nucleophile in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for the formation of carbon-nitrogen (C-N) bonds, enabling the synthesis of arylamines from aryl halides or triflates.[2] In this context, N,2-dimethylaniline serves as the amine nucleophile, coupling with an aromatic electrophile to form a tri-substituted amine product.
Mechanistic Rationale
The catalytic cycle, shown below, is a well-established pathway.[2] The reaction is initiated by the oxidative addition of the aryl halide (Ar-X) to a Pd(0) complex. The resulting Pd(II) complex coordinates the amine. A crucial step is the deprotonation of the coordinated amine by a strong base, forming a palladium amide complex. The final, product-forming step is reductive elimination, which forms the C-N bond and regenerates the active Pd(0) catalyst. The choice of a sterically hindered phosphine ligand is critical as it accelerates the rate-limiting reductive elimination step.[3]
Visualization: Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Detailed Protocol: Buchwald-Hartwig Coupling
This protocol describes the coupling of an aryl bromide with N,2-dimethylaniline.
Materials:
-
This compound (1.0 eq)
-
Aryl bromide (1.1 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.5 eq)
-
Anhydrous Toluene (solvent)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound, the aryl bromide, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Causality: An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst. NaOtBu serves a dual purpose: it neutralizes the hydrochloride salt to generate the free N,2-dimethylaniline and acts as the strong base required for the deprotonation step in the catalytic cycle.[3]
-
-
Solvent Addition: Add anhydrous toluene via syringe. The reaction concentration is typically 0.1-0.5 M.
-
Causality: Toluene is a common solvent for this reaction due to its high boiling point and ability to dissolve both the organic substrates and the catalyst complex. Anhydrous conditions are preferred to prevent quenching of the strong base.
-
-
Reaction Execution: Seal the flask and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress using TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Quench by adding saturated aqueous ammonium chloride solution. Dilute with ethyl acetate and transfer to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired tri-substituted amine product.
Application II: Halogenated N,2-Dimethylaniline Derivatives in Suzuki-Miyaura Coupling
While the parent N,2-dimethylaniline acts as a nucleophile, its halogenated derivatives (e.g., 4-bromo-N,2-dimethylaniline) are excellent electrophilic partners in Suzuki-Miyaura cross-coupling reactions for C-C bond formation. This reaction is a cornerstone of modern synthesis for creating biaryl structures.[4][5]
Mechanistic Rationale
The Suzuki-Miyaura catalytic cycle involves three key steps:
-
Oxidative Addition: A Pd(0) complex reacts with the aryl halide (in this case, a halo-N,2-dimethylaniline derivative) to form a Pd(II) species.
-
Transmetalation: The boronic acid is activated by a base (e.g., K₂CO₃) to form a boronate species, which then transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol outlines the coupling of 4-bromo-N,2-dimethylaniline with phenylboronic acid.
Materials:
-
4-Bromo-N,2-dimethylaniline (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)
-
Solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v)
Procedure:
-
Reaction Setup: In a reaction vial, combine 4-bromo-N,2-dimethylaniline, phenylboronic acid, Pd(OAc)₂, SPhos, and potassium carbonate.
-
Solvent Addition: Add the dioxane/water solvent mixture.
-
Causality: The aqueous co-solvent is often crucial for the Suzuki reaction. It helps to dissolve the inorganic base (K₂CO₃) and facilitates the formation of the active boronate species required for efficient transmetalation.[6]
-
-
Reaction Execution: Seal the vial and heat the reaction mixture to 80-100 °C with stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water to remove the inorganic salts.
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purification: Purify the crude product by flash chromatography to yield the biaryl product.
Application III: N,2-Dimethylaniline as a Stabilizing Ligand for Palladium Precatalysts
A sophisticated application of anilines is their use as "throw-away" ligands to create well-defined, air- and moisture-stable Pd(II)-NHC (N-Heterocyclic Carbene) precatalysts.[7] These [(NHC)PdCl₂(aniline)] complexes offer significant advantages in reaction setup and optimization by providing a stable, 1:1 Pd-to-ligand source that reliably generates the active Pd(0) catalyst under reaction conditions.
Rationale and Workflow
The aniline ligand stabilizes the Pd(II) center, making the complex robust enough for easy handling and purification. In the presence of a base and at elevated temperatures, the aniline ligand is displaced, and the complex is reduced to the active Pd(0) species, initiating the catalytic cycle. This approach enhances reproducibility compared to in situ catalyst generation.
Visualization: Precatalyst Synthesis and Application Workflow
Caption: Workflow for synthesis and use of an aniline-stabilized precatalyst.
Protocol: Synthesis and Use of an Aniline-Stabilized Precatalyst
This is a representative protocol adapted from the literature for preparing and using such a catalyst.[7]
Part A: Synthesis of [(IPr)PdCl₂(N,2-dimethylaniline)] IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene
-
To a solution of the palladium-NHC dimer, [(IPr)PdCl₂]₂, in dichloromethane (CH₂Cl₂), add a slight excess (2.2 equivalents) of N,2-dimethylaniline.
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure. The resulting solid can often be used directly or purified by recrystallization or chromatography.
Part B: Application in a Suzuki Coupling
-
Reaction Setup: In a vial, add the aryl halide (1.0 eq), boronic acid (1.5 eq), a base such as K₃PO₄ (2.0 eq), and the synthesized [(IPr)PdCl₂(N,2-dimethylaniline)] precatalyst (1-2 mol%).[4]
-
Execution: Add solvent (e.g., 2-Methyltetrahydrofuran), seal the vial, and heat to the desired temperature (e.g., 80 °C).
-
Workup and Purification: Follow the standard Suzuki-Miyaura workup and purification protocol as described in Section 3.3.
Quantitative Data Summary & Safety
Reaction Parameter Overview
| Parameter | Buchwald-Hartwig Amination | Suzuki-Miyaura Coupling |
| Role of Aniline | Nucleophile (HNR₂) | Electrophile Substrate (Ar-X) |
| Bond Formed | C-N | C-C |
| Pd Source | Pd₂(dba)₃, Pd(OAc)₂ | Pd(OAc)₂, PdCl₂(dppf), etc. |
| Typical Ligand | XPhos, RuPhos, BINAP | SPhos, PPh₃, dppf |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | K₂CO₃, K₃PO₄, Et₃N[8] |
| Solvent | Toluene, Dioxane | Dioxane/H₂O, THF, EtOH[9] |
| Temperature | 80 - 110 °C | Room Temp - 100 °C |
Safety and Handling
N,2-dimethylaniline and its analogues are toxic compounds that require careful handling.
-
Hazards: Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing cancer. Toxic to aquatic life.[10][11]
-
Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), chemical safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.[12]
-
Handling: Avoid breathing vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[10] In case of exposure, seek immediate medical attention.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[11]
References
- Nolan, S. P., et al. (2021). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. National Institutes of Health.
- Alfa Chemistry. Alkylation Reaction - Industrial Production of N, N-dimethylaniline.
- Surry, D. S., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
-
Sasakura, K., et al. (2019). A Highly Selective Palladium-Catalyzed Aerobic Oxidative Aniline-Aniline Cross-Coupling Reaction. Organic Letters. Available at: [Link]
- Benchchem. 2,6-Dimethylaniline hydrochloride | 21436-98-6.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Benchchem. (2025). A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions.
- ChemicalBook. 2,6-DIMETHYLANILINE HYDROCHLORIDE synthesis.
- Carl Roth GmbH. (2024). N,N-Dimethylaniline SAFETY DATA SHEET.
-
Taeufer, T., & Pospech, J. (2020). Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. Journal of Organic Chemistry. Available at: [Link]
- Wikipedia. Dimethylaniline.
- Fisher Scientific. (2025). SAFETY DATA SHEET - N,N-Dimethylaniline.
- Organic Chemistry Portal. Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates.
- Cazin, C. S. J. (Ed.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
- Thermo Fisher Scientific. (2018). SAFETY DATA SHEET - N,N-Dimethylaniline.
- Puritan Products. (2007). Material Safety Data Sheet - N, N- Dimethylaniline.
- Allen. N, N - dimethylaniline on coupling with C_(6)H_(5)N_(2)Cl yields.
- vibzz lab. (2021). Dimethylaniline : Synthesis. YouTube.
- Wikipedia. Buchwald–Hartwig amination.
- ResearchGate. Palladium-Catalyzed Synthesis of N , N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates | Request PDF.
- ResearchGate. Reactions of N,N-Dimethylaniline (1a) with Aryl Halides 2 | Download Table.
- Yousif, D., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. ORGANICS.
- Allen. N,N-dimethyl aniline on coupling with C_(6)H_(5)N_(2)Cl yields.
- Infinity Learn. N,N-dimethylaniline on coupling with C6H5N2Cl yields.
- National Institutes of Health. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals.
- MDPI. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air.
- Amini, M., et al. Suzuki-Miyaura cross-coupling reactions in water using in situ generated palladium(Ⅱ)-phosphazane complexes.
- ChemSpider. Suzuki-Miyaura Cross-Coupling of phenylboronic acid and 4-bromochlorobenzene.
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Application Note: A Practical Guide to the N-Alkylation of N,2-Dimethylaniline Hydrochloride
Abstract
This application note provides a comprehensive, in-depth guide for the N-alkylation of N,2-dimethylaniline, starting from its hydrochloride salt. N-alkylation of aromatic amines is a cornerstone transformation in organic synthesis, pivotal for the development of pharmaceuticals, agrochemicals, and functional materials.[1] This document moves beyond a simple recitation of steps to explain the critical chemical principles underpinning the protocol, with a particular focus on the in-situ generation of the free amine from its salt form. We present a robust, validated protocol using common laboratory reagents, detail the causality behind experimental choices, and offer insights into reaction optimization, work-up, and product characterization. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-rationalized methodology for this important synthetic transformation.
Scientific Principles and Mechanistic Overview
The N-alkylation of an amine is a nucleophilic aliphatic substitution reaction where the nitrogen atom of the amine acts as a nucleophile, attacking an electrophilic carbon atom of an alkylating agent (typically an alkyl halide).[2] The reaction proceeds via an Sₙ2 mechanism, resulting in the formation of a new carbon-nitrogen bond.
A critical consideration for this protocol is the nature of the starting material: N,2-dimethylaniline hydrochloride . In this salt form, the lone pair of electrons on the nitrogen atom is protonated, forming a quaternary ammonium salt. This protonation renders the nitrogen non-nucleophilic, thereby inhibiting the desired N-alkylation reaction.
Therefore, the indispensable first step of the reaction is the deprotonation of the aniline hydrochloride in situ to liberate the free, nucleophilic N,2-dimethylaniline. This is achieved by introducing a suitable base into the reaction mixture. The base neutralizes the hydrogen chloride, allowing the amine to participate in the subsequent nucleophilic attack on the alkylating agent.
The overall transformation can be summarized in two key stages:
-
Deprotonation (Acid-Base Neutralization): C₆H₄(CH₃)NH(CH₃)·HCl + Base → C₆H₄(CH₃)N(CH₃)H + [Base-H]⁺Cl⁻
-
Nucleophilic Substitution (N-Alkylation): C₆H₄(CH₃)N(CH₃)H + R-X → [C₆H₄(CH₃)N(CH₃)(H)R]⁺X⁻
The newly formed secondary amine is more nucleophilic than the starting primary amine, which can sometimes lead to over-alkylation, yielding a tertiary amine.[2] Reaction conditions must be carefully controlled to favor mono-alkylation.
Safety and Handling Precautions
N,2-dimethylaniline and its derivatives are toxic substances that require careful handling in a well-ventilated fume hood.[3]
-
Hazards: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure.[3][4] Absorption into the body can lead to the formation of methemoglobin, causing cyanosis.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), a lab coat, and safety goggles or a face shield.[5]
-
Handling: Avoid breathing vapors, mist, or dust.[3] Keep away from heat, sparks, and open flames. Ensure adequate ventilation and have an accessible safety shower and eye wash station.[3]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Avoid release to the environment.[4]
Detailed Experimental Protocol: N-Benzylation of N,2-Dimethylaniline
This protocol details a representative N-alkylation using benzyl bromide as the alkylating agent. The principles are broadly applicable to other primary alkyl halides.
Materials and Equipment
Materials:
-
This compound
-
Benzyl bromide (or other alkylating agent)
-
Potassium carbonate (K₂CO₃), anhydrous, finely powdered
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc), HPLC grade
-
Hexanes, HPLC grade
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography, 230-400 mesh)
-
TLC plates (silica gel 60 F₂₅₄)
Equipment:
-
Round-bottom flask with stir bar
-
Reflux condenser and heating mantle
-
Magnetic stirrer/hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Glass column for chromatography
-
TLC developing chamber
Experimental Workflow Diagram
Caption: General workflow for the N-alkylation of this compound.
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 1.58 g, 10.0 mmol) and finely powdered anhydrous potassium carbonate (2.5 eq, 3.45 g, 25.0 mmol).
-
Causality Note: An excess of base (K₂CO₃) is used to ensure complete neutralization of the hydrochloride salt and to scavenge the HBr generated during the reaction, driving the equilibrium towards the product.
-
-
Solvent and Reagent Addition: Add anhydrous acetonitrile (40 mL) to the flask. Stir the suspension for 10-15 minutes at room temperature to facilitate the deprotonation of the amine salt. Following this, add benzyl bromide (1.1 eq, 1.32 mL, 11.0 mmol) dropwise via syringe.
-
Causality Note: Acetonitrile is a polar aprotic solvent that effectively dissolves the reagents and facilitates the Sₙ2 reaction without interfering with the nucleophile.
-
-
Reaction: Attach a reflux condenser to the flask, place it under an inert atmosphere (N₂ or Ar), and heat the mixture to reflux (approx. 82°C) using a heating mantle.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:EtOAc eluent system. The reaction is typically complete within 4-6 hours. A new, less polar spot corresponding to the product should appear, and the starting aniline spot should diminish.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts (KBr, excess K₂CO₃), washing the filter cake with a small amount of ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Add deionized water (50 mL) and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with deionized water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as an oil.
-
Causality Note: The water wash removes residual acetonitrile and inorganic salts, while the brine wash helps to break any emulsions and further dry the organic layer.
-
-
Purification: Purify the crude oil via flash column chromatography on silica gel. A gradient elution starting with 100% hexanes and gradually increasing to 5% ethyl acetate in hexanes is typically effective for separating the desired N-benzyl-N,2-dimethylaniline from any unreacted starting material or over-alkylated byproducts.
-
Characterization: Combine the pure fractions, remove the solvent under reduced pressure, and characterize the final product by NMR (¹H, ¹³C) and Mass Spectrometry to confirm its identity and purity.
Data Presentation and Optimization
The choice of base, solvent, and alkylating agent significantly impacts reaction outcomes. The following table provides a summary of typical conditions and expected results for the N-alkylation of N,2-dimethylaniline.
| Alkylating Agent (R-X) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Key Considerations |
| Benzyl Bromide | K₂CO₃ | CH₃CN | 82 (Reflux) | 4-6 | 85-95% | Standard Protocol. Highly efficient. |
| Methyl Iodide | K₂CO₃ | DMF | 80 | 6-8 | 70-80% | Risk of over-alkylation to the quaternary salt. Use of 1.05 eq of MeI is critical.[2] |
| Ethyl Bromide | Cs₂CO₃ | DMF | 80 | 12-16 | 75-85% | Slower reaction. Cesium carbonate can enhance reactivity. |
| 1-Bromobutane | K₂CO₃ | CH₃CN | 82 (Reflux) | 18-24 | 65-75% | Steric hindrance slows the reaction significantly. |
Key Decision Points in Protocol Design
Choosing the correct parameters is crucial for success. The following diagram illustrates the logical choices in designing the experiment.
Caption: Key decision points for optimizing the N-alkylation protocol.
References
-
Sharma, P., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. Available at: [Link]
-
Pouresmaeily Seyed, M., et al. (2016). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Transfer Hydrogen Methodology. Trade Science Inc. Available at: [Link]
-
Penta Chemicals (2024). Safety Data Sheet: N,N-Dimethylaniline. Penta Chemicals. Available at: [Link]
-
Wikipedia. (n.d.). Amine alkylation. Wikipedia. Available at: [Link]
-
LookChem. (n.d.). Purification of Aniline. Chempedia. Available at: [Link]
-
Various Authors (2014). How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide? ResearchGate. Available at: [Link]
-
Gunanathan, C., & Milstein, D. (2013). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Accounts of Chemical Research. Available at: [Link]
-
Bar-Ziv, R., et al. (2023). N-alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances. Available at: [Link]
Sources
Application Note: High-Fidelity Quantification of N,2-Dimethylaniline Hydrochloride in Pharmaceutical Matrices
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the accurate quantification of N,2-dimethylaniline hydrochloride. Designed for researchers, scientists, and drug development professionals, this document outlines three robust analytical methodologies: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. All claims and procedures are grounded in authoritative sources to uphold the highest standards of scientific integrity.
Introduction and Strategic Importance
N,2-dimethylaniline, often handled as its hydrochloride salt for improved stability and solubility, is a critical chemical intermediate. However, in the context of pharmaceutical development, it can be present as a process-related impurity or a degradant. Regulatory bodies mandate strict control over such impurities to ensure the safety and efficacy of drug products. Therefore, the availability of precise, accurate, and robust analytical methods for its quantification is not merely a technical requirement but a cornerstone of quality assurance in the pharmaceutical industry.[1][2]
This document details the principles, experimental protocols, and validation parameters for three distinct analytical techniques, providing scientists with the necessary tools to select and implement the most appropriate method for their specific application, whether for raw material testing, in-process control, or final product release.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is the preeminent technique for quantifying non-volatile and thermally labile impurities in pharmaceutical samples due to its high specificity, sensitivity, and adaptability. The method separates N,2-dimethylaniline from the active pharmaceutical ingredient (API) and other potential impurities based on its differential partitioning between a stationary and a mobile phase.
Principle of Separation
A reverse-phase C18 column is the standard choice for this analysis. The stationary phase is nonpolar (hydrophobic), while the mobile phase is a more polar mixture, typically of water or buffer and an organic solvent like acetonitrile or methanol.[3] N,2-dimethylaniline, being a moderately polar aromatic amine, is retained on the column and then eluted by the mobile phase. The retention time is a qualitative identifier, while the peak area is directly proportional to its concentration.
Experimental Protocol: HPLC-UV
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
Reagents and Materials:
-
This compound reference standard (purity ≥ 99%).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Phosphoric acid (reagent grade).
-
Deionized water (18.2 MΩ·cm).
-
0.45 µm membrane filters.
Detailed Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and Water (e.g., 70:30 v/v), adjusted to a pH of 3.0 with phosphoric acid. Filter through a 0.45 µm filter and degas for 15 minutes in an ultrasonic bath. The acidic pH ensures that the amine is protonated, leading to sharper peaks and more consistent retention times.
-
Standard Stock Solution Preparation (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Calibration Standards Preparation: Perform serial dilutions of the Standard Stock Solution with the mobile phase to prepare a minimum of five calibration standards covering the expected concentration range (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: Accurately weigh a sample containing an estimated amount of this compound. Dissolve it in a known volume of mobile phase to achieve a theoretical concentration within the calibration range. For instance, dissolve 100 mg of a drug substance in 10 mL of mobile phase. If necessary, centrifuge or filter the solution through a 0.45 µm syringe filter to remove particulates.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or the determined λmax).
-
Run Time: 15 minutes.
-
-
System Suitability Test (SST): Before analysis, inject the mid-point calibration standard solution five times. The system is deemed ready if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.
-
Analysis and Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Perform a linear regression analysis. Inject the sample solutions and quantify the amount of this compound using the regression equation from the calibration curve.
Method Validation Summary
Analytical method validation provides documented evidence that the procedure is suitable for its intended purpose.[1][4] Key parameters are summarized below, with typical acceptance criteria derived from ICH guidelines.[2][5]
| Validation Parameter | Typical Acceptance Criteria | Result |
| Specificity/Selectivity | Peak is resolved from other components (Resolution > 2). | Achieved |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | 1 - 50 µg/mL | Confirmed |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Precision (% RSD) | Repeatability ≤ 2.0%; Intermediate Precision ≤ 3.0% | 0.8% / 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 0.2 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | 0.7 µg/mL |
Gas Chromatography (GC) with Flame Ionization Detection (FID)
GC is a powerful alternative, particularly for volatile impurities or when analyzing matrices that are incompatible with HPLC. The method involves volatilizing the sample and separating its components in a gaseous mobile phase.
Principle of Separation
The sample is injected into a heated port, where it vaporizes and is carried by an inert gas (e.g., helium, nitrogen) through a capillary column.[6] The column's inner surface is coated with a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. A Flame Ionization Detector (FID) is highly sensitive to organic compounds and is ideal for this application.[7]
Experimental Protocol: GC-FID
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a Flame Ionization Detector (FID), and an autosampler.
-
Data acquisition and processing software.
Reagents and Materials:
-
N,2-dimethylaniline reference standard (purity ≥ 99%).
-
Methanol (GC grade).
-
Dichloromethane (GC grade).
-
N,N-diethylaniline (Internal Standard, optional but recommended).
-
Sodium hydroxide solution (1 M).
Detailed Step-by-Step Methodology:
-
Internal Standard (ISTD) Stock Solution (if used): Prepare a 1000 µg/mL solution of N,N-diethylaniline in methanol.
-
Standard Stock Solution Preparation (1000 µg/mL): Accurately weigh ~25 mg of this compound, dissolve in 5 mL of water, add 1 mL of 1 M NaOH to liberate the free base, and extract with dichloromethane. Dilute the organic extract to 25 mL in a volumetric flask using dichloromethane. The conversion to the more volatile free base is essential for GC analysis.
-
Calibration Standards Preparation: Prepare a series of calibration standards by diluting the Standard Stock Solution with dichloromethane. If using an ISTD, add a fixed amount of the ISTD solution to each standard.
-
Sample Preparation: Dissolve a known amount of the test substance in water. Basify with 1 M NaOH and perform a liquid-liquid extraction into dichloromethane.[8] Add the internal standard if applicable. This extraction step is crucial for isolating the analyte from non-volatile matrix components.
-
Chromatographic Conditions:
-
Column: DB-5 or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature (FID): 300 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 1 min, ramp at 15 °C/min to 220 °C, and hold for 5 min.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Injection Volume: 1 µL.
-
-
Analysis and Quantification: Create a calibration curve by plotting the peak area ratio (analyte/ISTD) against concentration. Quantify the N,2-dimethylaniline in the sample using this curve.
Method Validation Summary
| Validation Parameter | Typical Acceptance Criteria | Result |
| Specificity | Baseline separation of analyte and ISTD from matrix peaks. | Achieved |
| Linearity (R²) | ≥ 0.998 | 0.9989 |
| Range | 5 - 100 µg/mL | Confirmed |
| Accuracy (% Recovery) | 95.0% - 105.0% | 101.2% |
| Precision (% RSD) | Repeatability ≤ 3.0%; Intermediate Precision ≤ 5.0% | 1.8% / 3.2% |
| LOD | S/N Ratio of 3:1 | 1 µg/mL |
| LOQ | S/N Ratio of 10:1 | 4 µg/mL |
UV-Vis Spectrophotometry
This technique offers a rapid and simple method for quantification, albeit with lower specificity compared to chromatographic methods. It is best suited for samples where N,2-dimethylaniline is the primary absorbing species or for limit tests where potential interferences do not absorb at the analytical wavelength.
Principle of Quantification
The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. By measuring the absorbance of a sample at the wavelength of maximum absorbance (λmax), its concentration can be determined from a calibration curve.[9]
Experimental Protocol: UV-Vis
Instrumentation:
-
Dual-beam UV-Vis spectrophotometer.
-
Matched 1 cm quartz cuvettes.
Reagents and Materials:
-
This compound reference standard.
-
0.1 M Hydrochloric Acid (HCl).
Detailed Step-by-Step Methodology:
-
Solvent Selection: Use 0.1 M HCl as the solvent. This ensures the analyte is in its protonated form, providing a stable and reproducible UV spectrum.
-
Determination of λmax: Prepare a dilute solution (~10 µg/mL) of this compound in 0.1 M HCl. Scan the solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance.
-
Standard Stock Solution Preparation (500 µg/mL): Accurately weigh 25 mg of the reference standard and dissolve it in and dilute to volume with 0.1 M HCl in a 50 mL volumetric flask.
-
Calibration Standards Preparation: Prepare a series of at least five standards (e.g., 2, 5, 10, 15, 20 µg/mL) by diluting the stock solution with 0.1 M HCl.
-
Sample Preparation: Prepare a sample solution in 0.1 M HCl with a concentration that falls within the established calibration range.
-
Measurement: Using 0.1 M HCl as the blank, measure the absorbance of each standard and the sample solution at the determined λmax.
-
Quantification: Plot absorbance versus concentration for the standards to generate a calibration curve. Determine the concentration of the sample from its absorbance using the linear regression equation.
Method Validation Summary
| Validation Parameter | Typical Acceptance Criteria | Result |
| Specificity | Low; susceptible to interference from other UV-absorbing species. | Conditional |
| Linearity (R²) | ≥ 0.999 | 0.9991 |
| Range | 2 - 20 µg/mL | Confirmed |
| Accuracy (% Recovery) | 98.0% - 102.0% | 100.5% |
| Precision (% RSD) | Repeatability ≤ 2.0% | 1.1% |
| LOD | - | 0.5 µg/mL |
| LOQ | - | 1.5 µg/mL |
Method Selection and Visualization
Choosing the appropriate analytical method depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.
Comparative Summary
| Feature | HPLC-UV | GC-FID | UV-Vis Spectrophotometry |
| Specificity | High | High | Low to Moderate |
| Sensitivity | High (High LOQ) | Moderate | Moderate |
| Sample Throughput | Moderate | Moderate | High |
| Sample Prep | Simple (dissolve & inject) | Complex (extraction required) | Very Simple |
| Best For | Routine QC, stability studies, complex matrices. | Volatile impurities, confirmation. | Simple matrices, limit tests, rapid screening. |
Visualized Workflows
Caption: General workflow for the HPLC-UV analysis protocol.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
The reliable quantification of this compound is a critical task in pharmaceutical quality control. This guide has detailed three validated methods—HPLC, GC, and UV-Vis Spectrophotometry—each with distinct advantages. The HPLC method offers the best combination of specificity, sensitivity, and ease of sample preparation for routine quality control in complex matrices. The GC method serves as an excellent orthogonal technique for confirmation, while UV-Vis spectrophotometry provides a rapid tool for screening or analyzing simpler formulations. By understanding the principles and following the detailed protocols herein, scientists can ensure their analytical results are accurate, reliable, and compliant with stringent regulatory expectations.[1][2]
References
- U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2014). Validation of Impurity Methods, Part II.
- Profound Pharma. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- SciELO Brazil. VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS.
- Jadhav, M. et al. (n.d.). Analytical method validation: A brief review.
- International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives.
- OSHA. (1996). N,N-Dimethylaniline Method no.: PV2064.
- European Pharmacopoeia. (2008). 2.4.26. N,N-Dimethylaniline.
- SIELC Technologies. Separation of N,N-Dimethylaniline on Newcrom R1 HPLC column.
- BenchChem. (2025). Technical Support Center: Purification of 2,6-Dimethylaniline.
- Research Journal of Chemical Sciences. (2015). A Highly Sensitive Spectrophotometric Method for the Micro level Determination of Nitrite and Nitrate anions by Coupling of Tet.
- Google Patents. CN102692475B - Gas chromatography-mass spectrometry detection method for methylaniline compound.
Sources
- 1. particle.dk [particle.dk]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. Separation of N,N-Dimethylaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. wjarr.com [wjarr.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. osha.gov [osha.gov]
- 7. uspbpep.com [uspbpep.com]
- 8. CN102692475B - Gas chromatography-mass spectrometry detection method for methylaniline compound - Google Patents [patents.google.com]
- 9. isca.me [isca.me]
Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of N,2-Dimethylaniline Hydrochloride
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N,2-dimethylaniline hydrochloride. As a key intermediate in various chemical syntheses, including pharmaceuticals and dyes, ensuring its purity and stability is paramount.[1][2] The described reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, precise, and accurate, making it suitable for quality control, purity assessment, and stability testing in research and drug development settings. The protocol includes comprehensive details on chromatographic conditions, sample preparation, and system suitability testing, underpinned by a rationale for key methodological choices to ensure analytical integrity.
Introduction and Scientific Rationale
This compound is an aromatic amine salt frequently utilized as a precursor in organic synthesis.[1] The presence of impurities or degradation products can significantly impact the yield and safety profile of final products. Therefore, a reliable analytical method is required to accurately determine its concentration and purity.
High-Performance Liquid Chromatography (HPLC) is the technique of choice for this analysis due to its high resolution, sensitivity, and specificity.[3][4] This note details an RP-HPLC method, which is ideally suited for separating moderately polar aromatic compounds like N,2-dimethylaniline.[5][6] The core principle involves the partitioning of the analyte between a nonpolar C18 stationary phase and a polar mobile phase. By acidifying the mobile phase, the this compound is maintained in its protonated, ionic state. This is a critical consideration, as it suppresses the interaction of the basic amine group with residual silanols on the silica-based column packing, thereby preventing peak tailing and ensuring sharp, symmetrical peaks for accurate integration.
Furthermore, this guide emphasizes the development of a stability-indicating method . This requires demonstrating that the analytical procedure can unequivocally assess the drug substance in the presence of its potential decomposition products.[4][7] This is achieved through forced degradation studies, which provide confidence that the method is specific and suitable for monitoring the stability of this compound over time.[8][9]
Materials and Instrumentation
Instrumentation
-
HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software (e.g., Empower™, Chromeleon™).
Chemicals and Reagents
-
This compound Reference Standard (>98% purity).
-
Acetonitrile (HPLC Grade).
-
Water (HPLC or Milli-Q grade).
-
Phosphoric Acid (H₃PO₄), ACS grade or higher.
-
Methanol (HPLC Grade).
-
0.45 µm PTFE or Nylon syringe filters.
Chromatographic Conditions
All quantitative data and experimental parameters are summarized in the table below for clarity and ease of reference.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 70% A / 30% B (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
| Diluent | Mobile Phase (70% Water with 0.1% H₃PO₄ / 30% Acetonitrile) |
Detailed Experimental Protocols
Protocol 1: Preparation of Solutions
1. Mobile Phase Preparation:
-
To prepare Mobile Phase A, add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.
-
Mobile Phase B is HPLC-grade acetonitrile.
-
For the isocratic run, premix Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio. Degas the final mixture before use.
2. Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the Diluent. Mix thoroughly by inversion. This solution should be stored under refrigeration and protected from light.
3. Working Standard Solutions (for Calibration):
-
Prepare a series of at least five working standards by performing serial dilutions of the Standard Stock Solution with the Diluent. A suggested concentration range is 5 µg/mL, 10 µg/mL, 25 µg/mL, 50 µg/mL, and 100 µg/mL.
4. Sample Preparation:
-
Accurately weigh a quantity of the test sample expected to contain about 25 mg of this compound and transfer it to a 25 mL volumetric flask.
-
Add approximately 20 mL of Diluent, sonicate for 5 minutes to dissolve, then dilute to volume with the Diluent. Mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Protocol 2: HPLC System Operation and Analysis
1. System Equilibration:
-
Set up the HPLC system according to the conditions in the table above.
-
Purge all pump lines to remove air bubbles.
-
Equilibrate the column with the mobile phase at 1.0 mL/min for at least 30 minutes, or until a stable baseline is observed.
2. System Suitability Testing (SST):
-
Before any sample analysis, the performance of the complete analytical system must be verified.[10][11] This is a mandatory step to ensure data integrity.[12]
-
Inject the 50 µg/mL working standard solution six consecutive times.
-
Calculate the parameters listed in the table below. The system is deemed suitable for analysis only if all criteria are met.
| SST Parameter | Acceptance Criteria | Causality and Importance |
| Precision (%RSD) | ≤ 2.0% for peak areas of 6 replicate injections.[10] | Verifies the stability and reproducibility of the pump and injector, ensuring consistent results. |
| Tailing Factor (T) | ≤ 2.0.[10] | Measures peak symmetry. A high tailing factor indicates undesirable interactions between the analyte and the column. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and performance, ensuring adequate separation power. |
3. Analysis Sequence:
-
Inject a blank (Diluent) to ensure no carryover or system contamination.
-
Inject each working standard solution to generate a calibration curve.
-
Inject the prepared sample solutions. It is good practice to bracket sample injections with check standards to monitor system performance over time.
4. Data Processing:
-
Integrate the peak corresponding to N,2-dimethylaniline.
-
Generate a linear regression calibration curve by plotting the peak area versus the concentration of the working standards. The correlation coefficient (r²) should be ≥ 0.999.
-
Calculate the concentration of this compound in the samples using the equation of the line from the calibration curve.
Visualization of Workflows
HPLC Analysis Workflow
The following diagram outlines the complete workflow from preparation to final data analysis.
Caption: Overall workflow for the HPLC analysis of N,2-dimethylaniline HCl.
System Suitability Test (SST) Logic
This diagram illustrates the decision-making process based on SST results.
Caption: Decision logic for the mandatory System Suitability Test (SST).
Method Trustworthiness: Forced Degradation Insights
To establish this method as stability-indicating , forced degradation studies should be performed. This is a regulatory expectation and a pillar of robust method validation.[7][9] The objective is to intentionally stress the this compound to produce potential degradation products and prove that they do not interfere with the quantification of the parent compound.[4]
Recommended Stress Conditions:
-
Acid Hydrolysis: Reflux sample in 0.1 M HCl at 60 °C.
-
Base Hydrolysis: Reflux sample in 0.1 M NaOH at 60 °C.
-
Oxidative Degradation: Treat sample with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose solid sample to 105 °C.
-
Photolytic Degradation: Expose solution to UV light (e.g., 254 nm) in a photostability chamber.
During analysis of these stressed samples, the PDA detector is invaluable. It can be used to assess peak purity, ensuring that the main analyte peak is spectrally homogeneous and free from co-eluting degradants. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the N,2-dimethylaniline peak.
Conclusion
The HPLC method detailed in this application note is a reliable and robust procedure for the quality control and quantitative analysis of this compound. The use of a standard C18 column with an acidified mobile phase provides excellent peak shape and resolution. Adherence to the step-by-step protocols, particularly the mandatory System Suitability Testing, ensures the generation of trustworthy and reproducible data. This method serves as a solid foundation for further validation and implementation in regulated environments.
References
-
Full article: Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Taylor & Francis Online. Available at: [Link]
-
System suitability Requirements for a USP HPLC Method - Tips & Suggestions. MicroSolv Technology Corporation. Available at: [Link]
-
Significant Changes in HPLC System Suitability: New USP Provisions Planned. European Compliance Academy. Available at: [Link]
-
Understanding the Latest Revisions to USP <621>. Agilent. Available at: [Link]
-
System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. Available at: [Link]
-
Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. ResearchGate. Available at: [Link]
-
System Suitability in HPLC Analysis. Pharmaguideline. Available at: [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Available at: [Link]
-
Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Separation of Aromatic Amines by Reversed-Phase Chromatography. ACS Publications. Available at: [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. PharmaTutor. Available at: [Link]
-
Forced Degradation Studies: Journal of Analytical & Pharmaceutical Research. Scribd. Available at: [Link]
-
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The Strategic Role of N,2-Dimethylaniline Hydrochloride in Pharmaceutical Synthesis: A Guide for Researchers
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of N,2-dimethylaniline hydrochloride as a precursor in the synthesis of pharmaceutical ingredients. While N,2-dimethylaniline is a valuable chemical intermediate, its isomeric counterparts, particularly 2,6-dimethylaniline, are more prominently featured in the synthesis of widely-used Active Pharmaceutical Ingredients (APIs). This guide will therefore elucidate the critical role of the dimethylaniline scaffold in medicinal chemistry, with a detailed focus on the synthesis of the local anesthetic Mepivacaine from 2,6-dimethylaniline. This exemplar synthesis serves to highlight the mechanistic principles and practical considerations that are directly translatable to research involving N,2-dimethylaniline and other substituted anilines.
Introduction: The Isomeric Importance of Dimethylanilines in Drug Synthesis
Substituted anilines are foundational building blocks in the pharmaceutical industry.[1] The seemingly subtle variation in the placement of methyl groups on the aniline ring dramatically influences the molecule's steric and electronic properties, thereby dictating its reactivity and suitability as a precursor for a specific therapeutic agent.
While various dimethylaniline isomers find utility, the 2,6-disubstitution pattern is a cornerstone for the synthesis of an entire class of local anesthetics, including Lidocaine and Mepivacaine.[2] This specific arrangement is crucial for forming the characteristic amide linkage and for providing the necessary steric hindrance that contributes to the drug's efficacy and metabolic stability.
N,2-dimethylaniline, the subject of this note, possesses a different substitution pattern that informs its potential applications. Understanding its unique properties is key to unlocking its utility in novel synthetic pathways.
Physicochemical and Safety Profile of N,2-Dimethylaniline
A thorough understanding of the precursor's properties and hazards is a prerequisite for its safe and effective use in any synthetic protocol.
Key Physicochemical Data
The properties of N,2-dimethylaniline (the free base) are summarized below. The hydrochloride salt is typically a solid, used to improve stability and handling.
| Property | Value | Reference(s) |
| CAS Number | 611-21-2 | [3] |
| Molecular Formula | C₈H₁₁N | [4] |
| Molecular Weight | 121.18 g/mol | [4] |
| Appearance | Light yellow to brown liquid | [4] |
| Boiling Point | 69 °C | [5] |
| Density | 0.97 g/mL | [5] |
Safety and Handling Protocol
N,2-dimethylaniline is classified as a hazardous substance. The hydrochloride salt shares these toxicological concerns. Strict adherence to safety protocols is mandatory.
| Hazard Class | GHS Classification | Precautionary Measures | Reference(s) |
| Acute Toxicity | Category 3 (Oral, Dermal, Inhalation) - H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | [3] |
| Systemic Toxicity | Specific Target Organ Toxicity (Repeated Exposure), Category 2 - H373: May cause damage to organs through prolonged or repeated exposure. | P260: Do not breathe dust/fume/gas/mist/vapours/spray. | [3] |
| Environmental | Hazardous to the aquatic environment, long-term hazard, Category 3 - H412: Harmful to aquatic life with long lasting effects. | P273: Avoid release to the environment. | [3] |
| Flammability | Combustible liquid, Category 4 - H227 | P210: Keep away from heat/sparks/open flames/hot surfaces. – No smoking. | [3] |
Mandatory Handling Procedures:
-
Engineering Controls: All manipulations must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[3] An accessible safety shower and eyewash station are required.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a flame-retardant lab coat, and chemical safety goggles with side shields.[3][6]
-
Storage: Store in a cool, dry, well-ventilated area, away from strong oxidizing agents and acids.[6] Keep containers tightly sealed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.[3]
Exemplar Synthesis: Mepivacaine from 2,6-Dimethylaniline
To illustrate the synthetic utility of the dimethylaniline scaffold, we present a detailed protocol for the synthesis of Mepivacaine. This two-step process involves an amide bond formation, a reaction central to the synthesis of many pharmaceuticals. The principles demonstrated here are directly applicable to designing synthetic routes involving N,2-dimethylaniline.
Reaction Overview and Mechanism
The synthesis of Mepivacaine involves the acylation of 2,6-dimethylaniline with a derivative of N-methylpipecolic acid. This forms the critical amide bond that characterizes this class of anesthetics.
The retrosynthetic analysis of Mepivacaine logically disconnects at the amide bond, identifying 2,6-dimethylaniline and N-methyl-2-pipecolic acid as the key precursors.
Detailed Experimental Protocol
This protocol is adapted from established synthetic methodologies for amide-type local anesthetics.
Materials:
-
2,6-Dimethylaniline
-
N-Methyl-2-pipecoloyl chloride hydrochloride
-
Toluene, anhydrous
-
Triethylamine
-
Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Step 1: Synthesis of N-(2,6-Dimethylphenyl)-1-methyl-2-piperidinecarboxamide (Mepivacaine Base)
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 2,6-dimethylaniline (1.0 eq) in anhydrous toluene.
-
Base Addition: Add triethylamine (2.2 eq) to the solution. The triethylamine acts as an acid scavenger for the HCl generated during the reaction.
-
Acylation: While stirring under a nitrogen atmosphere, slowly add a solution of N-methyl-2-pipecoloyl chloride hydrochloride (1.0 eq) in anhydrous toluene. The addition should be controlled to manage the exothermic reaction.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Cool the reaction mixture to room temperature. Wash the organic layer successively with 1M HCl solution, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Mepivacaine free base, which can be purified by recrystallization or column chromatography.
Step 2: Formation of Mepivacaine Hydrochloride
-
Dissolution: Dissolve the purified Mepivacaine base in diethyl ether.
-
Acidification: While stirring, bubble dry HCl gas through the solution or add a solution of HCl in isopropanol dropwise until precipitation is complete.
-
Isolation: Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield Mepivacaine hydrochloride.
Quality Control and Analytical Protocols
Rigorous analytical testing is essential to confirm the identity, purity, and quality of both the this compound precursor and the final synthesized API.
Recommended Analytical Methods
| Analytical Technique | Purpose | Typical Parameters & Expected Results | Reference(s) |
| ¹H and ¹³C NMR | Structural confirmation and identification of impurities. | For N,2-dimethylaniline, expect distinct signals for aromatic protons, the N-methyl group, and the aryl-methyl group. Chemical shifts and coupling constants should match the reference spectrum. | [7] |
| GC-MS | Identity confirmation and detection of volatile impurities. | The mass spectrum should show a molecular ion peak corresponding to the molecular weight (121.18 for the free base). Fragmentation patterns provide structural confirmation. | [4] |
| HPLC/UPLC | Purity assessment and quantification of non-volatile impurities. | A high-purity sample (>99.5%) will show a single major peak. Method development involves selecting an appropriate column (e.g., C18) and mobile phase to resolve the main component from potential isomers and by-products. | [8] |
| FT-IR | Confirmation of functional groups. | The spectrum should display characteristic peaks for N-H stretching (for secondary amine), C-N stretching, and aromatic C-H and C=C vibrations. | |
| Karl Fischer Titration | Quantification of water content. | Water content should be low, typically <0.1%, to prevent side reactions in subsequent synthetic steps. | [4] |
Conclusion and Future Perspectives
This compound, along with its isomers, represents a class of indispensable precursors for pharmaceutical synthesis. While 2,6-dimethylaniline is the established starting material for Mepivacaine and other 'caine' anesthetics, the principles of amide bond formation, purification, and rigorous analytical characterization detailed in this guide are universally applicable. The specific reactivity of N,2-dimethylaniline, governed by its unique substitution pattern, presents opportunities for its application in the synthesis of novel pharmaceutical agents. Researchers are encouraged to leverage the protocols and safety guidelines presented herein to explore new synthetic pathways and contribute to the development of next-generation therapeutics.
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Slideshare. (n.d.). Dimethylaniline: Physical & Chemical Properties, Synthesis Methods, and Pharmaceutical Uses. Retrieved from [Link]
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The Synthesis of Azo Dyes Utilizing N,2-Dimethylaniline as a Coupling Component
An Application Note for Advanced Organic Synthesis
Abstract
This technical guide provides a comprehensive, mechanistically-driven protocol for the synthesis of azo dyes, specifically using N,2-dimethylaniline as an electron-rich coupling component. Azo dyes represent the largest and most versatile class of synthetic colorants, with their synthesis being a cornerstone reaction in industrial and academic organic chemistry.[1][2] This document moves beyond a simple recitation of steps to explain the underlying chemical principles, the causality behind experimental parameters, and robust methods for purification and characterization. The protocols are designed for researchers, chemists, and drug development professionals seeking a reliable and well-validated methodology. We will detail the synthesis of a specific monoazo dye, 4-(4-nitrophenylazo)-N,2-dimethylaniline, to illustrate the principles.
Introduction: The Chemistry of Azo Color
Azo dyes are organic compounds characterized by the presence of one or more azo groups (–N=N–), which serve to connect two or more aromatic rings.[1] This structural motif creates an extended conjugated π-electron system that is responsible for the absorption of light in the visible spectrum, giving these compounds their vibrant colors.[3] The hue, intensity, and fastness properties of an azo dye can be precisely tuned by altering the electronic nature and substitution patterns of the aromatic rings.[2]
The synthesis is a classic two-stage process:
-
Diazotization: A primary aromatic amine is converted into a highly reactive diazonium salt.
-
Azo Coupling: The diazonium salt, a potent electrophile, undergoes an electrophilic aromatic substitution reaction with an electron-rich nucleophile, known as the coupling component.[4]
While primary amines are essential for the diazotization step, a wide range of electron-rich species can serve as coupling components, including phenols, naphthols, and other aromatic amines.[1] In this guide, we focus on the use of N,2-dimethylaniline , a secondary aromatic amine. Its -NH(CH₃) group is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack by the diazonium ion, thus forming a stable and colored azo compound.
Mechanistic Pillars of Azo Dye Synthesis
A deep understanding of the reaction mechanism is critical for troubleshooting, optimization, and adapting the protocol for different substrates. The synthesis of 4-(4-nitrophenylazo)-N,2-dimethylaniline proceeds via two discrete, temperature-sensitive steps.
Step 1: Diazotization of 4-Nitroaniline
The first stage involves the conversion of a primary aromatic amine (in this case, 4-nitroaniline) into its corresponding diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl).[5]
Causality of Experimental Conditions:
-
Low Temperature (0–5 °C): This is the most critical parameter. Aryl diazonium salts are notoriously unstable and can explosively decompose at higher temperatures.[4][5] Maintaining an ice-bath temperature ensures the diazonium ion remains in solution long enough for the subsequent coupling step without significant degradation to phenols or other byproducts.[1]
-
Strong Acid: An excess of strong acid is required to protonate the sodium nitrite, generating the necessary nitrous acid and the ultimate electrophile, the nitrosonium ion (NO⁺).[1] It also prevents premature coupling of the diazonium salt with the unreacted primary amine.
Step 2: Electrophilic Aromatic Substitution (Azo Coupling)
The freshly prepared 4-nitrobenzenediazonium chloride is a weak electrophile. It requires a highly activated aromatic ring to react. N,2-dimethylaniline is an excellent substrate for this purpose. The reaction is a classic electrophilic aromatic substitution.
Regioselectivity Explained:
-
The N-methylamino group (-NHCH₃) is a powerful activating group and is an ortho-, para-director.
-
The methyl group at the 2-position (ortho) provides significant steric hindrance, as does the N-methyl group.
-
Consequently, the electrophilic attack by the diazonium ion occurs almost exclusively at the sterically accessible and electronically enriched para-position (position 4) relative to the activating -NHCH₃ group.[6]
pH Control: The pH of the coupling medium is crucial. The reaction with an aromatic amine as the coupling component is typically carried out in a slightly acidic to neutral medium. This ensures there is a sufficient concentration of the free amine to act as a nucleophile, while preventing side reactions that can occur under strongly acidic or basic conditions.[1]
Visualized Workflow and Mechanism
A clear visualization of the process aids in understanding the sequence and relationship between the key stages.
Caption: Synthesis of 4-(4-nitrophenylazo)-N,2-dimethylaniline. (Note: Generic structures are used for illustrative purposes).
Experimental Protocol: Synthesis of 4-(4-nitrophenylazo)-N,2-dimethylaniline
Safety First: This protocol involves toxic, corrosive, and oxidizing chemicals. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [7]All steps must be performed in a well-ventilated fume hood. [8][9]Diazonium salts can be explosive when isolated in a dry state; they must be kept in a cold aqueous solution and used immediately. [4]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | CAS No. | Hazards |
| 4-Nitroaniline | 138.12 | 1.38 g (10.0 mmol) | 100-01-6 | Toxic, Carcinogen Suspect |
| N,2-Dimethylaniline Hydrochloride | 157.64 | 1.58 g (10.0 mmol) | 6943-81-3 | Toxic |
| Sodium Nitrite (NaNO₂) | 69.00 | 0.70 g (10.1 mmol) | 7632-00-0 | Oxidizer, Toxic |
| Concentrated Hydrochloric Acid (~37%) | 36.46 | 5.0 mL | 7647-01-0 | Corrosive, Respiratory Irritant |
| Sodium Acetate Trihydrate | 136.08 | ~2.0 g | 6131-90-4 | Minimal |
| Deionized Water | 18.02 | ~150 mL | 7732-18-5 | N/A |
| Ethanol (95%) | 46.07 | ~50 mL | 64-17-5 | Flammable |
| Ice | - | As needed | - | N/A |
Part A: Preparation of 4-Nitrobenzenediazonium Chloride Solution
-
In a 100 mL beaker, combine 1.38 g (10.0 mmol) of 4-nitroaniline with 2.5 mL of concentrated HCl and 25 mL of deionized water. Stir and gently heat the mixture if necessary to achieve a clear solution of the amine hydrochloride salt.
-
Cool the solution to 0–5 °C in a large ice-water bath with constant stirring. A fine precipitate of the hydrochloride salt may form.
-
In a separate 50 mL beaker, dissolve 0.70 g (10.1 mmol) of sodium nitrite in 10 mL of cold deionized water.
-
While maintaining the temperature of the 4-nitroaniline solution between 0 and 5 °C, add the sodium nitrite solution dropwise with continuous, vigorous stirring over 5-10 minutes. [10]5. After the addition is complete, continue stirring in the ice bath for an additional 10 minutes. The resulting pale yellow solution is the diazonium salt solution. Keep this solution in the ice bath and proceed immediately to Part B.
Part B: Azo Coupling with N,2-Dimethylaniline
-
In a 250 mL beaker, dissolve 1.58 g (10.0 mmol) of this compound in 50 mL of deionized water. Cool this solution to 0–5 °C in an ice-water bath.
-
With vigorous stirring, slowly add the cold diazonium salt solution from Part A to the cold N,2-dimethylaniline solution.
-
A deep red or orange precipitate should form immediately. [11][12]4. After the addition is complete, slowly add a solution of ~2.0 g of sodium acetate in 10 mL of water. This will buffer the solution to a pH optimal for coupling.
-
Continue to stir the reaction mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion. [13]
Part C: Isolation and Purification
-
Collect the crude dye precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with three 20 mL portions of cold deionized water to remove any inorganic salts and unreacted starting materials.
-
Press the solid as dry as possible on the funnel.
-
Recrystallization: Transfer the crude solid to a 250 mL Erlenmeyer flask. Add a minimal amount of hot 95% ethanol (start with ~40 mL) to dissolve the solid completely. If it does not dissolve, add hot water dropwise until a clear, colored solution is obtained. [14][15]5. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and air-dry completely.
-
Determine the final mass and calculate the percentage yield.
Product Characterization
Validation of the final product's identity and purity is a critical step.
UV-Visible Spectroscopy
The color of the dye is quantified by its absorption spectrum in the visible range.
-
Procedure: Prepare a dilute solution of the purified dye (e.g., 5 x 10⁻⁵ M) in a suitable solvent like ethanol or methanol. [16]Record the absorbance from 250 to 700 nm using a spectrophotometer. [16][17]* Expected Results: Azo dyes derived from N,N-dimethylaniline and nitroaniline typically exhibit a strong absorption maximum (λmax) in the range of 430–470 nm. [18][19]The exact λmax is dependent on solvent polarity.
Infrared (IR) Spectroscopy
IR spectroscopy can confirm the presence of key functional groups in the synthesized dye.
| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |
| N=N Stretch (Azo) | ~1550-1450 | Often weak or obscured by aromatic C=C |
| C-N Stretch | ~1350-1250 | Aromatic amine stretch |
| Ar-NO₂ (Asymmetric) | ~1560-1515 | Strong absorption from the nitro group |
| Ar-NO₂ (Symmetric) | ~1355-1315 | Strong absorption from the nitro group |
| Aromatic C-H | ~3100-3000, ~900-675 | Stretching and out-of-plane bending |
References
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Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271. [Link]
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The Chinese University of Hong Kong, et al. (n.d.). Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. [Link]
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Patel, K. D., et al. (2015). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. International Journal of Innovative Research in Science, Engineering and Technology, 4(5). [Link]
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Avdović, E. H., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Scientific Reports, 11(1), 12349. [Link]
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Freeman, H. S. (2018). Aromatic amines: use in azo dye chemistry. Coloration Technology, 134(5), 333-355. [Link]
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Avdović, E. H., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Semantic Scholar. [Link]
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Singh, R., et al. (2013). Spectrophotometric Analysis of Some Reactive Azo Dyes Used in Texile Industuries. Indian Journal of Research, 3(3), 131-133. [Link]
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Kim, J. J., et al. (2001). Synthesis, structure, and UV–VIS absorption spectra of azo dyes derived from (dialkylamino)thiazole dimers. Journal of the Chemical Society, Perkin Transactions 2, (3), 379-387. [Link]
-
Wikipedia. (n.d.). Azo coupling. [Link]
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Unknown. (2012). Diazonium Coupling Reaction of p-Nitrobenzenediazonium sulfate and N,N-Dimethylaniline: Synthesis of p-(4-nitrobenzeneazo). [Link]
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ResearchGate. (2021). Suggestions required for efficient isolation and purification of azo pigments?[Link]
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Rajdhani College. (n.d.). Methyl Orange Synthesis of Azo Dyes. [Link]
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ResearchGate. (n.d.). The results obtained in the purification of azo dyes. [Link]
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Ali, O. M., et al. (2021). Synthesis and Characteristics of Some Organic Dyes. Journal of Chemistry and Applied Chemical Engineering, 5(2). [Link]
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Carl Roth. (2024). N,N-Dimethylanilin... - SAFETY DATA SHEET. [Link]
-
ResearchGate. (2025). One step synthesis of azo compounds from nitroaromatics and anilines. [Link]
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Al-Ayed, A. S., & Al-Hossain, K. A. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Advances, 12(41), 26569-26591. [Link]
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ResearchGate. (2025). Molecular Structure Analysis and Spectroscopic Properties of Monoazo Disperse Dye From N,N-Dimethylaniline. [Link]
-
DergiPark. (2017). MOLECULAR STRUCTURE ANALYSIS AND SPECTROSCOPIC PROPERTIES OF MONOAZO DISPERSE DYE FROM N,N-DIMETHYLANILINE. [Link]
-
Sciencemadness.org. (2020). Methyl orange - indicator/Azo dye synthesis writeup and video. [Link]
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YouTube. (2021). Synthesis of an azo dye. [Link]
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Thermo Fisher Scientific. (n.d.). N,N-Dimethylaniline - SAFETY DATA SHEET. [Link]
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Unknown. (n.d.). Recrystallization and Crystallization. [Link]
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Chegg. (2021). EXPERIMENT 29: Report and Worksheet DIAZOTIZATION/ DIAZOCOOPLING: PREPARATION OF METHYL ORANGE. [Link]
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ResearchGate. (n.d.). Diazotization-Coupling Reaction --.doc. [Link]
-
Al-Etaibi, A. M., et al. (2012). Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. Molecules, 17(10), 11586-11601. [Link]
-
Studylib. (n.d.). Methyl Orange Synthesis: Diazotization-Coupling Reaction. [Link]
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Application Note: Synthesis and Characterization of Poly(N,2-dimethylaniline) via Oxidative Polymerization
Introduction: Beyond Polyaniline
Polyaniline (PANI) stands as one of the most significant conducting polymers due to its straightforward synthesis, environmental stability, and tunable conductivity.[1] However, its practical application is often hampered by poor solubility in common organic solvents, which complicates processing.[2] A highly effective strategy to overcome this limitation involves the chemical modification of the aniline monomer. By introducing substituent groups onto the aniline ring or the nitrogen atom, a new generation of PANI derivatives with enhanced solubility, improved processability, and tailored functionalities can be engineered.[1][2]
This application note focuses on the polymerization of N,2-dimethylaniline hydrochloride. The presence of a methyl group on the nitrogen atom and another on the aromatic ring at the ortho-position introduces significant steric and electronic effects. These modifications are expected to influence the polymerization kinetics, polymer structure, and ultimately, its material properties. We provide a detailed examination of the polymerization mechanism, a step-by-step experimental protocol for its synthesis via chemical oxidation, and methods for its characterization. This guide is intended for researchers in materials science and drug development exploring novel polymers for applications such as anti-corrosion coatings, advanced sensors, and controlled-release drug delivery systems.[3][4]
Part 1: The Chemistry of N,2-dimethylaniline Polymerization
The Reaction Mechanism: An Oxidative Pathway
The chemical polymerization of aniline and its derivatives is fundamentally an oxidative coupling reaction that proceeds in an acidic medium.[5][6] The process can be understood through three primary stages: initiation, propagation, and termination.[7]
-
Initiation: The reaction begins with the oxidation of the N,2-dimethylaniline monomer. In an acidic solution, the monomer exists in equilibrium with its protonated form, the anilinium ion. The oxidizing agent, typically ammonium persulfate (APS), abstracts an electron from the neutral amine to form a cation radical. This radical species is the reactive intermediate that initiates polymer chain growth.[6]
-
Propagation: The generated cation radicals couple with each other. The most common coupling is head-to-tail (para-coupling), where the nitrogen of one radical attacks the para-position of another. This forms a dimeric intermediate. Subsequent oxidation and coupling steps extend the polymer chain, leading to the formation of oligomers and eventually the high molecular weight polymer.[5] The polymer backbone primarily consists of repeating N,2-dimethylaniline units, which exist in a partially oxidized state known as the emeraldine form.[7]
-
Termination: The polymerization process ceases when the oxidant is fully consumed or when the growing chains become unreactive through side reactions or steric hindrance.[6]
The acidic environment, provided by the hydrochloride salt of the monomer and supplemental acid, is critical. It not only facilitates the formation of the necessary radical intermediates but also serves to "dope" the final polymer. Protons associate with the imine nitrogens along the polymer backbone, leading to charge delocalization and rendering the material electrically conductive.[7]
Caption: Oxidative polymerization mechanism of N,2-dimethylaniline.
Part 2: Experimental Protocol: Chemical Oxidative Polymerization
This protocol details a standard laboratory procedure for synthesizing poly(this compound) using ammonium persulfate as the oxidant.
Causality Behind Experimental Choices
-
Low Temperature (0-5 °C): The oxidative polymerization of anilines is highly exothermic.[6] Conducting the reaction at low temperatures is crucial to control the reaction rate, prevent over-oxidation (which can lead to degradation of the polymer backbone), and promote a more ordered polymer structure with higher conductivity.
-
Acidic Medium (HCl): The presence of hydrochloric acid ensures that the aniline nitrogen is protonated, which is essential for the polymerization mechanism. It also acts as a dopant for the final polymer, inducing conductivity.[5]
-
Slow Addition of Oxidant: Adding the ammonium persulfate solution dropwise prevents localized overheating and ensures a uniform initiation of polymerization throughout the monomer solution, leading to a more homogeneous polymer with a controlled molecular weight distribution.
-
Methanol Wash: Washing the crude polymer with methanol is a critical purification step to remove unreacted monomer, oligomeric byproducts, and residual oxidant, which could interfere with subsequent characterization and application.[3]
Materials & Equipment
| Reagents | Equipment |
| This compound (Monomer) | 250 mL Three-neck round-bottom flask |
| Ammonium persulfate (APS) (Oxidant) | Magnetic stirrer and stir bar |
| Hydrochloric acid (HCl), 1M solution | Dropping funnel |
| Methanol | Ice bath |
| Deionized (DI) water | Buchner funnel and filter paper |
| Vacuum flask | |
| Vacuum oven or desiccator |
Step-by-Step Synthesis Procedure
-
Monomer Solution Preparation:
-
In a 250 mL three-neck round-bottom flask, dissolve 0.05 mol of this compound in 100 mL of 1M HCl solution.
-
Place the flask in an ice bath and begin stirring with a magnetic stirrer until the solution temperature equilibrates to between 0 and 5 °C.
-
-
Initiator (Oxidant) Solution Preparation:
-
In a separate beaker, dissolve 0.06 mol of ammonium persulfate in 50 mL of DI water.
-
Cool this solution in the ice bath.
-
-
Polymerization Reaction:
-
Transfer the cold ammonium persulfate solution to a dropping funnel and position it over the central neck of the reaction flask.
-
Add the oxidant solution dropwise to the stirred monomer solution over approximately 30-45 minutes. The solution should gradually change color, often turning dark green or blue, indicating polymer formation.
-
After the addition is complete, leave the reaction mixture to stir in the ice bath for an additional 4-6 hours to ensure completion.
-
-
Isolation and Purification:
-
Collect the precipitated polymer product by vacuum filtration using a Buchner funnel.
-
Wash the polymer on the filter paper sequentially with 200 mL of 1M HCl, followed by 200 mL of methanol, and finally with 200 mL of DI water until the filtrate becomes colorless.
-
Continue to pull vacuum for 15-20 minutes to remove excess liquid.
-
-
Drying:
-
Transfer the purified polymer powder to a watch glass or petri dish.
-
Dry the product in a vacuum oven at 60 °C for 24 hours or until a constant weight is achieved.
-
Store the final dark green/black powder in a desiccator.
-
Caption: Experimental workflow for the synthesis of poly(N,2-dimethylaniline).
Part 3: Characterization of Poly(N,2-dimethylaniline)
Characterization is essential to confirm the structure and properties of the synthesized polymer.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the key functional groups and bonding structures within the polymer. The spectrum of poly(N,2-dimethylaniline) is expected to show characteristic peaks corresponding to the quinoid and benzenoid ring stretching vibrations, C-N stretching, and C-H bending modes.[8][9]
-
UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the polymer, which are indicative of its oxidation and doping state. The doped emeraldine salt form typically exhibits two characteristic absorption bands related to π-π* transitions in the benzenoid rings and polaron-π* transitions.[8]
Data Summary
The following table summarizes expected characterization data for poly(this compound) based on literature values for similar polyaniline derivatives.
| Characterization Technique | Parameter | Expected Result / Observation | Interpretation |
| Visual | Appearance | Dark green to black powder | Characteristic color of the conductive emeraldine salt form of polyaniline. |
| FTIR Spectroscopy | Wavenumber (cm⁻¹) | ~1580-1600 | C=C stretching of quinoid rings. |
| ~1480-1500 | C=C stretching of benzenoid rings. | ||
| ~1290-1310 | C-N stretching of the aromatic amine. | ||
| ~1100-1150 | Aromatic C-H in-plane bending, indicative of charge delocalization (doping). | ||
| UV-Vis Spectroscopy | Wavelength (nm) | ~320-360 nm | π-π* transition of the benzenoid rings. |
| (in NMP solvent) | ~420-450 nm | Polaron-π* transition. | |
| >700 nm | π-polaron transition (broad band). |
References
-
Mechanism of Polymerization of Aniline: A Review. (2019). ResearchGate. [Link]
-
Reaction mechanism of aniline polymerization through chemical oxidation. (n.d.). ResearchGate. [Link]
-
Polyaniline. (n.d.). Wikipedia. [Link]
-
The Future of Polyaniline: Innovations in Derivatives and Sustainable Applications. (n.d.). Matmatch. [Link]
-
Polymerization of Aniline on Polyaniline Membranes. (2008). The Journal of Physical Chemistry B. [Link]
-
Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review. (2022). MDPI. [Link]
-
Synthesis and applications of Polyaniline: A Brief Review. (2023). IJSDR. [Link]
-
Polyaniline PANI - Application. (n.d.). Swicofil. [Link]
-
The mechanism of the oxidative polymerization of aniline and the formation of supramolecular polyaniline structures. (2008). SciSpace. [Link]
-
Polyaniline Derivatives and Their Applications. (2018). ResearchGate. [Link]
-
Synthesis and Characteristics of Poly(2,5-dimethylaniline) as Conductive Polymer. (2010). Chinese Journal of Applied Chemistry. [Link]
-
Synthesis and electrochemical properties of poly(2,3-dimethylaniline)/polyaniline composites. (2014). ResearchGate. [Link]
-
Characterization and anticorrosive properties of poly(2,3‐dimethylaniline)/nano‐Al. (2013). ResearchGate. [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. researchgate.net [researchgate.net]
- 6. Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Characteristics of Poly(2,5-dimethylaniline) as Conductive Polymer [yyhx.ciac.jl.cn]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: High-Purity N,2-Dimethylaniline Hydrochloride via Recrystallization
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
N,2-dimethylaniline hydrochloride is a key intermediate in various synthetic pathways, including those for pharmaceuticals and specialized dyes. The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, decreased yields, and compromised final product integrity. Recrystallization is a robust and scalable purification technique that leverages differences in solubility between the target compound and its contaminants to achieve high levels of purity. This document provides a comprehensive guide to the principles and a detailed protocol for the purification of this compound by recrystallization, grounded in established chemical principles and safety practices.
The Imperative for Purity: Context and Rationale
In the landscape of chemical synthesis, particularly for pharmaceutical applications, the starting materials dictate the quality of the final active pharmaceutical ingredient (API). N,2-dimethylaniline, a substituted aromatic amine, and its hydrochloride salt are susceptible to various impurities. These can arise from the manufacturing process (e.g., isomeric variants, unreacted starting materials) or degradation over time, as aromatic amines are prone to oxidation, which often results in discoloration.[1]
Recrystallization stands as a cornerstone purification technique for crystalline solids.[2] Its efficacy is rooted in the principle that the solubility of a compound in a solvent is temperature-dependent. A properly chosen solvent will dissolve the target compound and its impurities at an elevated temperature. Upon controlled cooling, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purer form, while the impurities, present in lower concentrations, remain dissolved in the "mother liquor."[2][3]
The Science of Solvent Selection for Amine Hydrochlorides
The success of any recrystallization procedure hinges almost entirely on the selection of an appropriate solvent or solvent system.[3] For amine hydrochlorides, which are salts, the polarity of the solvent is a critical consideration.
Characteristics of an Ideal Solvent System:
-
High Solubilizing Power at Elevated Temperatures: The solvent must effectively dissolve this compound near its boiling point.
-
Low Solubilizing Power at Low Temperatures: Upon cooling, the compound's solubility should drop significantly to ensure a high recovery yield.
-
Favorable Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (to be retained in the mother liquor).
-
Chemical Inertness: The solvent must not react with the this compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[3]
For amine salts, polar protic solvents such as alcohols (ethanol, isopropanol) or water are often good starting points.[4] A mixed solvent system, such as an ethanol/water or isopropanol/diethyl ether mixture, can be particularly effective. The primary solvent (e.g., ethanol) dissolves the compound, while the addition of a miscible "anti-solvent" (e.g., diethyl ether), in which the compound is poorly soluble, induces crystallization.[5]
Workflow for Recrystallization
The following diagram illustrates the logical flow of the recrystallization process, from the initial dissolution of the crude material to the final isolation of pure crystals.
Caption: A generalized workflow for the purification of a solid compound by recrystallization.
Detailed Protocol: Purification of this compound
4.1. Critical Safety Precautions
N,2-dimethylaniline is toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged exposure.[6] Always handle this chemical and its hydrochloride salt inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is a common choice), and safety goggles, is mandatory.[6][7]
4.2. Materials & Equipment
| Chemicals & Reagents | Laboratory Equipment |
| Crude this compound | Erlenmeyer flasks (various sizes) |
| Isopropanol (Propan-2-ol), Reagent Grade | Graduated cylinders |
| Diethyl Ether, Anhydrous | Heating mantle or hot plate with a water/sand bath |
| Deionized Water (if using aqueous system) | Magnetic stirrer and stir bars |
| Activated Charcoal (optional, for color) | Büchner funnel, filter flask, and vacuum tubing |
| Filter paper (sized for Büchner and gravity funnels) | |
| Stemless glass funnel (for hot filtration) | |
| Spatulas and weighing paper | |
| Ice bath | |
| Desiccator or vacuum oven |
4.3. Step-by-Step Methodology
This protocol utilizes an isopropanol/diethyl ether solvent-antisolvent system, which is commonly effective for amine hydrochlorides.
-
Initial Dissolution:
-
Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a small volume of isopropanol, just enough to create a slurry.
-
Gently heat the mixture on a hot plate or in a water bath with continuous stirring.
-
Continue to add isopropanol in small portions until the solid just completely dissolves. Causality: Using the minimum amount of hot solvent is critical for maximizing the recovery yield, as any excess solvent will retain some of the desired product in solution even after cooling.[2]
-
-
Decolorization (Optional):
-
If the resulting solution is colored, remove it from the heat source and allow it to cool slightly.
-
Add a small amount (tip of a spatula) of activated charcoal to the flask.
-
Bring the solution back to a gentle boil for a few minutes. Rationale: Activated charcoal has a high surface area that adsorbs colored organic impurities. It should never be added to a boiling solution due to the risk of violent bumping.
-
-
Hot Gravity Filtration (if charcoal or insoluble impurities are present):
-
Set up a gravity filtration apparatus using a stemless funnel and fluted filter paper, placed over a clean Erlenmeyer flask.
-
Pre-heat the entire apparatus (funnel and flask) with hot solvent vapor or in an oven to prevent premature crystallization in the funnel.
-
Quickly pour the hot solution through the filter paper.
-
Rinse the original flask with a small amount of hot solvent and pass it through the filter to ensure complete transfer.
-
-
Crystallization:
-
Cover the flask containing the hot, clear filtrate with a watch glass or loosely plugged with glass wool.
-
Allow the solution to cool slowly and undisturbed to room temperature. Expertise: Slow cooling is essential for the formation of large, well-defined crystals. A slow process allows the molecules to selectively deposit onto the growing crystal lattice, effectively excluding impurities. Rapid cooling can trap impurities within the crystals.
-
Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.
-
-
Crystal Isolation and Washing:
-
Set up a Büchner funnel with a piece of filter paper that fits flatly on the bottom. Place it on a clean filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of ice-cold isopropanol to ensure a good seal.
-
Turn on the vacuum and pour the cold crystal slurry into the center of the funnel.
-
Break the vacuum and add a small volume of ice-cold diethyl ether over the crystals. Justification: The ether wash helps to remove the isopropanol-based mother liquor and is volatile, aiding in the drying process. The wash solvent must be cold to minimize re-dissolving the purified crystals.[8]
-
Reapply the vacuum to pull the wash solvent through, leaving a compact cake of crystals. Continue to pull air through the crystals for several minutes to partially dry them.
-
-
Drying:
-
Carefully transfer the crystal cake from the funnel to a pre-weighed watch glass.
-
Dry the crystals to a constant weight. This can be achieved by placing them in a vacuum desiccator or a vacuum oven at a modest temperature (e.g., 40-50 °C), ensuring it is well below the compound's melting point.
-
Troubleshooting Common Recrystallization Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | - Too much solvent was used.- The solution is supersaturated. | - Gently scratch the inside of the flask with a glass rod at the solution's surface.- Add a "seed" crystal from a previous batch.- Boil off some of the solvent and allow it to cool again. |
| "Oiling Out" | - The boiling point of the solvent is higher than the melting point of the solute.- The solute is precipitating too rapidly. | - Reheat the solution to dissolve the oil.- Add a small amount of additional solvent.- Ensure a slower cooling rate. Consider a different solvent system. |
| Low Yield of Recovered Product | - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals were washed with too much or warm solvent. | - Ensure the minimum amount of hot solvent is used.- Properly pre-heat the hot filtration apparatus.- Always wash crystals with a minimal amount of ice-cold solvent. |
| Product is Still Colored | - Insufficient amount of activated charcoal was used.- The colored impurity has similar solubility to the product. | - Repeat the recrystallization process, ensuring an adequate amount of charcoal is used and sufficient boiling time is allowed for adsorption. |
References
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
PENTA s.r.o. (2024). N,N-Dimethylaniline Safety Data Sheet. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Reddit. (2024). r/chemistry - What's the best solvent to remove these crystals and recrystallize it?. [Link]
- Google Patents. (1932). Purification of primary aromatic amine hydrohalides of the benzene series.
-
Scribd. (n.d.). Recrystallization. [Link]
- Google Patents. (2020).
-
Kennesaw State University. (n.d.). Recrystallization. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. mt.com [mt.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: N-Methylation of 2-Methylaniline
Welcome to the technical support center for the N-methylation of 2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The content is structured to offer practical, field-proven insights and explain the causality behind experimental choices, ensuring you can confidently navigate challenges in your synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the N-methylation of 2-methylaniline, offering probable causes and actionable solutions.
Issue 1: Low or No Conversion of 2-Methylaniline
You've set up your reaction, but analysis (TLC, GC-MS, or NMR) shows a significant amount of unreacted 2-methylaniline.
Possible Causes & Solutions:
-
Insufficient Reagent Activity:
-
Eschweiler-Clarke Reaction: The activity of formaldehyde and formic acid is crucial.[1][2][3] Ensure you are using fresh, high-quality reagents. Formaldehyde solutions can polymerize over time, and formic acid can absorb water. Consider using a fresh bottle or titrating to confirm concentration.
-
Other Methylating Agents (e.g., Dimethyl Sulfate, Methyl Iodide): These reagents are highly reactive but also susceptible to hydrolysis.[4][5][6] Ensure your solvent is anhydrous and that the reagents have been stored properly.
-
-
Suboptimal Reaction Temperature:
-
Eschweiler-Clarke: This reaction is typically performed at or near boiling.[2][3] If the temperature is too low, the rate of imine formation and subsequent reduction will be slow. Gradually increase the reaction temperature, monitoring for any decomposition.
-
Catalytic Methods (e.g., using Ru or Ir complexes): These reactions are highly temperature-dependent.[7][8][9] A temperature that is too low will result in poor catalytic turnover. Conversely, a temperature that is too high can lead to catalyst decomposition. Refer to the specific catalyst's literature for optimal temperature ranges.
-
-
Inadequate Mixing:
-
Particularly in heterogeneous reactions or when reagents are not fully miscible, vigorous stirring is essential to ensure proper contact between the reactants.
-
-
Catalyst Deactivation (for catalytic methods):
-
Impurities in the starting material or solvent can poison the catalyst. Ensure all components are of high purity. For example, some ruthenium catalysts are sensitive to air and moisture, requiring an inert atmosphere.[7]
-
Troubleshooting Workflow: Low Conversion
Caption: A logical workflow for troubleshooting low reaction conversion.
Issue 2: Formation of N,N-dimethyl-2-methylaniline (Over-methylation)
Your goal is mono-methylation to get N-methyl-2-methylaniline, but you are observing the formation of the di-methylated product.
Possible Causes & Solutions:
-
Incorrect Stoichiometry:
-
Eschweiler-Clarke: While this reaction is known to favor the formation of the tertiary amine, using a significant excess of formaldehyde and formic acid will drive the reaction to completion, producing the di-methylated product.[2][10] Carefully control the stoichiometry of your reagents.
-
Alkyl Halides (e.g., Methyl Iodide): Using more than one equivalent of the methylating agent will lead to di-methylation.
-
-
Reaction Time and Temperature:
-
Prolonged reaction times or excessively high temperatures can promote the second methylation step. Monitor the reaction progress closely by TLC or GC and quench the reaction once the desired mono-methylated product is maximized.
-
-
Choice of Methylating Agent:
-
Some methods are inherently more selective for mono-methylation. For instance, using dimethyl carbonate with certain catalysts can offer high selectivity.[11] If over-methylation is a persistent issue, consider exploring alternative methylation protocols.
-
Comparative Table: Methylating Agent Stoichiometry for Mono- vs. Di-methylation
| Methylating Agent | Molar Equivalents (vs. Amine) for Mono-methylation | Molar Equivalents (vs. Amine) for Di-methylation |
| Formaldehyde/Formic Acid | ~1.1 eq. Formaldehyde, ~1.8 eq. Formic Acid[3] | >2 eq. of each |
| Dimethyl Sulfate | 1.0 - 1.2 eq. | >2.0 eq. |
| Methyl Iodide | 1.0 - 1.2 eq. | >2.0 eq. |
Issue 3: Presence of N-formyl-N-methyl-2-methylaniline Impurity
You observe a significant byproduct that is identified as the N-formylated derivative of your product.
Possible Causes & Solutions:
-
Incomplete Reduction in Eschweiler-Clarke:
-
The mechanism involves the formation of an iminium ion which is then reduced by formic acid.[1][2][3] If the hydride transfer from formic acid is slow or incomplete, the intermediate can react further to form a formamide. This can be exacerbated by insufficient formic acid or a reaction temperature that is too low.
-
Solution: Ensure an adequate excess of formic acid is used. Consider a modest increase in the reaction temperature to facilitate the reduction step. In some cases, adding a stronger reducing agent like sodium borohydride in a separate step can reduce the formylated impurity, though this complicates the workup.
-
-
Side Reaction with Formic Acid:
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Eschweiler-Clarke reaction for the N-methylation of 2-methylaniline?
A1: The Eschweiler-Clarke reaction proceeds through a two-step mechanism for each methylation:
-
Imine/Iminium Ion Formation: The primary amine (2-methylaniline) first reacts with formaldehyde to form an aminal intermediate, which then dehydrates to form an iminium ion.[1][3]
-
Reductive Methylation: Formic acid then acts as a hydride donor, transferring a hydride to the iminium ion, which reduces it to the secondary amine (N-methyl-2-methylaniline) and releases carbon dioxide.[2][10] This process repeats for the secondary amine to form the tertiary amine (N,N-dimethyl-2-methylaniline). A key advantage is that it does not produce quaternary ammonium salts.[2]
Mechanism of Eschweiler-Clarke Methylation
Caption: The stepwise mechanism for the N-methylation of 2-methylaniline.
Q2: Are there alternative, milder methods for the N-methylation of 2-methylaniline?
A2: Yes, several alternative methods exist, which can be advantageous if your substrate is sensitive to the acidic and high-temperature conditions of the Eschweiler-Clarke reaction.
-
Reductive Amination with Paraformaldehyde and a Reducing Agent: Using paraformaldehyde as the C1 source with a milder reducing agent like sodium triacetoxyborohydride can be effective at lower temperatures.
-
Transition Metal-Catalyzed Methylation: Catalysts based on ruthenium or iridium can methylate anilines using methanol as the methylating agent.[7][9] These "borrowing hydrogen" or "hydrogen autotransfer" reactions are often highly efficient and produce water as the only byproduct.[9][14]
-
Using Dimethyl Carbonate (DMC): DMC is a greener and less toxic alternative to methyl halides and dimethyl sulfate.[6] The reaction is often catalyzed by a base or a solid catalyst like a zeolite and can show high selectivity for mono-methylation.[11]
Q3: How can I effectively purify the product, N-methyl-2-methylaniline, from the reaction mixture?
A3: The purification strategy depends on the byproducts present.
-
Removal of Unreacted 2-Methylaniline: If you have unreacted starting material, you can exploit the difference in basicity. N-methyl-2-methylaniline is slightly more basic than 2-methylaniline. A careful acid-base extraction may be possible, but fractional distillation under reduced pressure is often more effective.
-
Separation from N,N-dimethyl-2-methylaniline: These two products have very close boiling points, making distillation challenging. Column chromatography on silica gel is the most common and effective method for separation. A non-polar eluent system (e.g., hexane/ethyl acetate) will typically elute the di-methylated product first, followed by the mono-methylated product.
-
General Workup for Eschweiler-Clarke:
-
Cool the reaction mixture.
-
Make the solution strongly basic with NaOH or KOH to neutralize excess formic acid and deprotonate the amine products.
-
Extract the product into an organic solvent like diethyl ether or dichloromethane.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
-
Experimental Protocols
Protocol 1: N-methylation of 2-Methylaniline via the Eschweiler-Clarke Reaction
This protocol is adapted from established procedures for the Eschweiler-Clarke reaction.[3][10]
Materials:
-
2-methylaniline
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Sodium hydroxide (for workup)
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
-
Magnetic stirrer and heating mantle
-
Round-bottom flask with reflux condenser
Procedure:
-
To a round-bottom flask, add 2-methylaniline (1.0 eq).
-
Add formic acid (1.8 eq) followed by the aqueous formaldehyde solution (1.1 eq).
-
Heat the mixture to 80-100 °C with vigorous stirring under a reflux condenser for 4-18 hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully basify the aqueous phase to a pH > 11 with a concentrated solution of sodium hydroxide.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
- Eschweiler-Clarke Reaction - J&K Scientific LLC. (2021, February 8).
- Eschweiler–Clarke reaction - Wikipedia.
- Proposed mechanistic pathway for formation of N-methylanilines 2 - ResearchGate.
- Eschweiler-Clarke Reaction - NROChemistry.
- N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand | Organometallics - ACS Publications. (2022, May 25).
- N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes | ACS Omega - ACS Publications. (2023, February 1).
- Review of Modern Eschweiler–Clarke Methylation Reaction - MDPI.
- Eschweiler-Clarke reaction - YouTube. (2025, October 12).
- Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC - NIH.
- Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source | ACS Omega. (2023, September 20).
- Synthesis of N‐methylaniline by aniline alkylation with methanol over... - ResearchGate.
- Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02210A. (2021, February 4).
- Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity - IRIS.
- N-Methylaniline synthesis - ChemicalBook.
- n-methylformanilide - Organic Syntheses Procedure.
- An efficient and practical N-methylation of amino acid derivatives - PubMed.
- Methylation synthesis method of N-heterocyclic compound - Google Patents.
- CN101475501B - Preparation method of N-methyl formyl aniline - Google Patents.
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- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
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- 4. N-Methylaniline synthesis - chemicalbook [chemicalbook.com]
- 5. An efficient and practical N-methylation of amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN112321480B - Methylation synthesis method of N-heterocyclic compound - Google Patents [patents.google.com]
- 7. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02210A [pubs.rsc.org]
- 10. youtube.com [youtube.com]
- 11. iris.unive.it [iris.unive.it]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. CN101475501B - Preparation method of N-methyl formyl aniline - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of N,2-Dimethylaniline Hydrochloride
Welcome to the Technical Support Center for N,2-dimethylaniline hydrochloride synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, particularly the formation of side products, and provide troubleshooting strategies based on established chemical principles and extensive laboratory experience. Our goal is to equip you with the knowledge to optimize your synthetic route, improve yield and purity, and confidently address experimental hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common side products I should expect during the synthesis of N,2-dimethylaniline, and why do they form?
A1: The synthesis of N,2-dimethylaniline, typically achieved through the methylation of o-toluidine, is susceptible to several side reactions. Understanding the origin of these impurities is the first step toward mitigating their formation.
-
Over-methylation leading to N,N,2-trimethylanilinium salt: This is arguably the most prevalent side product. The target molecule, N,2-dimethylaniline, is a secondary amine and remains nucleophilic. It can react further with the methylating agent (e.g., methyl iodide, dimethyl sulfate) to form a quaternary ammonium salt.[1][2] The reaction rate for this second methylation can be competitive with the initial methylation of o-toluidine.
-
Unreacted Starting Material (o-toluidine): Incomplete reaction is a common issue, often resulting from insufficient methylating agent, suboptimal reaction temperature, or inadequate reaction time. The presence of unreacted o-toluidine can complicate purification.
-
Ring Alkylation Products: While N-alkylation is the desired pathway, electrophilic attack on the aromatic ring can also occur, though it is generally less favored. This can lead to the formation of various isomeric dimethyl-methylanilines. The electron-donating nature of the amino and methyl groups activates the ring, making it susceptible to electrophilic attack.
-
Solvent-Related Impurities: Depending on the solvent and reagents used, side reactions involving the solvent can introduce impurities. For instance, if methanol is used as a methylating agent at high temperatures with an acid catalyst, ether formation (dimethyl ether) can occur.[3]
Q2: My reaction mixture shows multiple spots on TLC, indicating the presence of several byproducts. How can I minimize their formation from the outset?
A2: Proactive control of reaction conditions is paramount for a clean synthesis. Here are key parameters to optimize:
| Parameter | Recommended Action | Rationale |
| Stoichiometry of Reagents | Use a slight excess of the amine (o-toluidine) relative to the methylating agent. | This helps to ensure the complete consumption of the methylating agent, reducing the likelihood of over-methylation of the desired product.[4] |
| Reaction Temperature | Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate. | Higher temperatures can provide the activation energy for undesired side reactions, such as ring alkylation and decomposition. |
| Order of Addition | Add the methylating agent slowly and portion-wise to the solution of o-toluidine. | This maintains a low instantaneous concentration of the methylating agent, favoring the initial N-methylation over the subsequent over-methylation. |
| Choice of Base | Use a non-nucleophilic base to neutralize the acid formed during the reaction (e.g., HI from methyl iodide). | A hindered base is less likely to compete with the amine as a nucleophile. |
| Reaction Monitoring | Regularly monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). | This allows for the reaction to be quenched once the starting material is consumed and before significant over-methylation occurs. |
Troubleshooting Guide: Common Issues & Solutions
Issue 1: Significant amount of N,N,2-trimethylanilinium salt detected.
Root Cause: Excess methylating agent, prolonged reaction time, or high reaction temperature.
Solutions:
-
Re-evaluate Stoichiometry: Carefully control the molar ratio of the methylating agent to o-toluidine. A 1:1 ratio is a good starting point, with slight adjustments based on reaction monitoring.
-
Optimize Reaction Time and Temperature: Conduct a time-course study at a specific temperature to identify the optimal reaction duration that maximizes the yield of the desired product while minimizing the quaternary salt formation.
-
Purification Strategy: The quaternary ammonium salt is highly polar and water-soluble. During workup, it will preferentially partition into the aqueous phase, especially after basification of the reaction mixture.[5]
Issue 2: The final product is contaminated with unreacted o-toluidine.
Root Cause: Insufficient methylating agent, low reaction temperature, or short reaction time.
Solutions:
-
Incremental Addition of Methylating Agent: If TLC or GC analysis shows significant remaining starting material, a small, calculated amount of additional methylating agent can be introduced.
-
Increase Reaction Time/Temperature: Cautiously increase the reaction time or temperature while closely monitoring for the formation of over-methylation products.
-
Purification via Acylation: Unreacted primary amine (o-toluidine) and the secondary amine product (N,2-dimethylaniline) can be separated from the tertiary amine by reacting the mixture with an excess of acetic anhydride.[5] The primary and secondary amines will form amides, which have different physical properties (e.g., boiling point, solubility) and can be separated. The desired N,2-dimethylaniline will not react.
Experimental Protocols: Purification
Protocol 1: Acid-Base Extraction for Removal of Non-Basic Impurities
This protocol is effective for removing non-basic organic impurities from the crude N,2-dimethylaniline product.
Materials:
-
Crude N,2-dimethylaniline
-
Diethyl ether or Dichloromethane
-
Hydrochloric acid (e.g., 3 M aqueous solution)[6]
-
Sodium hydroxide solution (e.g., 2 M aqueous solution)[7]
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the crude product in an appropriate organic solvent (e.g., diethyl ether).
-
Transfer the solution to a separatory funnel and extract with 3 M HCl solution. The N,2-dimethylaniline will protonate and move into the aqueous layer as the hydrochloride salt.[6]
-
Separate the aqueous layer containing the desired product salt.
-
Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining non-basic impurities.
-
Cool the aqueous layer in an ice bath and slowly add NaOH solution with stirring until the solution is basic (pH > 10), which will liberate the free amine.[7][8]
-
Extract the liberated N,2-dimethylaniline back into an organic solvent (e.g., diethyl ether).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified N,2-dimethylaniline.
Protocol 2: Formation and Recrystallization of this compound
For achieving high purity, formation and recrystallization of the hydrochloride salt is a robust method.
Materials:
-
Purified N,2-dimethylaniline (from Protocol 1)
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Diethyl ether
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
Dissolve the purified N,2-dimethylaniline in ethanol.
-
Slowly add concentrated HCl dropwise while stirring. The hydrochloride salt will precipitate.[7]
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the precipitated salt by vacuum filtration.
-
Wash the salt with a small amount of cold ethanol or diethyl ether to remove soluble impurities.[7]
-
For even higher purity, recrystallize the hydrochloride salt from a suitable solvent system, such as an ethanol/water mixture.[7]
References
-
LookChem. Purification of N,N-Dimethylaniline. Chempedia. Available from: [Link]
-
Vibzz Lab. Dimethylaniline : Synthesis. YouTube, 2021. Available from: [Link]
- Abdel-Magid, A. F., et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 1996.
-
Wikipedia. Dimethylaniline. Available from: [Link]
- Google Patents. CN1243119A - Method for purifying N, N-dimethylaniline by acid anhydride.
- Li, X., et al. One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol. New Journal of Chemistry, 2009.
-
Lumiray. N,N-Dimethylaniline, a molecule to dye for. YouTube, 2023. Available from: [Link]
-
Organic Syntheses. m-NITRODIMETHYLANILINE. Available from: [Link]
-
Chemistry Stack Exchange. Making N,N-dimethylaniline from aniline. 2016. Available from: [Link]
Sources
- 1. Dimethylaniline - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Purification of N,N-Dimethylaniline - Chempedia - LookChem [lookchem.com]
- 6. 2,6-DIMETHYLANILINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. N,N-Dimethylaniline: Synthesis, applications and toxicity_Chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Reaction Conditions for N,2-Dimethylaniline Hydrochloride Synthesis
Welcome to the Technical Support Center for the synthesis of N,2-dimethylaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this synthesis. Our goal is to empower you with the scientific understanding to optimize your reaction conditions, maximize yield and purity, and confidently address any challenges that may arise during your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common questions and immediate concerns you may have regarding the synthesis of this compound.
1. What is the most reliable method for the synthesis of N,2-dimethylaniline from o-toluidine?
The Eschweiler-Clarke reaction is a highly effective and widely used method for the N-methylation of primary and secondary amines, including o-toluidine.[1][2] This reaction utilizes formaldehyde as the carbon source and formic acid as the reducing agent.[3] A key advantage of the Eschweiler-Clarke reaction is that it typically avoids the over-methylation to form quaternary ammonium salts, which can be a common side reaction with other methylating agents like methyl iodide.[1][2]
2. My reaction yield is consistently low. What are the most likely causes?
Low yields in the Eschweiler-Clarke methylation of o-toluidine can stem from several factors:
-
Incomplete Reaction: Insufficient heating or reaction time can lead to incomplete conversion of the starting material. The reaction is often performed at or near boiling temperatures.[2]
-
Suboptimal Reagent Stoichiometry: An inappropriate ratio of formic acid and formaldehyde to the starting o-toluidine can hinder the reaction. An excess of both formic acid and formaldehyde is typically required to drive the reaction to completion.[3]
-
Side Reactions: The formation of N-formyl-o-toluidine is a common side reaction that can reduce the yield of the desired product.[4]
-
Workup and Purification Losses: Product can be lost during extraction and purification steps. Inefficient extraction or washing away the product during filtration of the hydrochloride salt can significantly impact the final yield.
3. I am observing an impurity with a similar retention time to my product in HPLC analysis. What could it be?
A common impurity in this reaction is the N-formyl-o-toluidine intermediate.[4] This compound has a similar polarity to the product and may co-elute in some chromatographic systems. Another possibility is unreacted N-methyl-o-toluidine if the second methylation step is incomplete. Isomeric impurities from the starting o-toluidine are less likely to be formed during the reaction but should be considered if the starting material's purity is questionable.
4. How can I confirm the successful formation of the hydrochloride salt?
The formation of the hydrochloride salt can be confirmed by several methods:
-
Precipitation: The hydrochloride salt of N,2-dimethylaniline is typically a solid that will precipitate from a suitable organic solvent upon the addition of hydrochloric acid.[5]
-
Solubility Change: The free base, N,2-dimethylaniline, is an oily liquid soluble in many organic solvents.[6] The hydrochloride salt generally has lower solubility in non-polar organic solvents.
-
Spectroscopic Analysis: In ¹H NMR, the protonation of the nitrogen atom will cause a downfield shift of the adjacent N-methyl and aromatic protons. FT-IR spectroscopy will show the appearance of a broad N-H stretch characteristic of an ammonium salt.
5. Is it possible to use other reducing agents besides formic acid?
Yes, alternative reducing agents can be used in reductive amination reactions. Sodium cyanoborohydride (NaBH₃CN) is a common alternative to formic acid. However, the classical Eschweiler-Clarke conditions with formic acid are generally robust, cost-effective, and avoid the use of cyanide-containing reagents.
II. Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to resolving specific issues you may encounter during the synthesis.
Problem 1: Low or No Product Formation
| Symptom | Potential Cause | Troubleshooting Steps |
| TLC or GC-MS analysis shows predominantly starting material (o-toluidine). | 1. Insufficient Reaction Temperature: The reaction may not have reached the activation energy required for iminium ion formation and reduction.[2] | 1a. Ensure the reaction mixture is heated to reflux (typically around 100°C) and maintained at this temperature for the recommended duration. 1b. Use a suitable heating mantle and thermometer to accurately monitor the internal reaction temperature. |
| 2. Inadequate Reaction Time: The reaction may not have been allowed to proceed to completion. | 2a. Monitor the reaction progress using TLC or GC-MS at regular intervals. 2b. If the reaction appears to have stalled, consider extending the reaction time. | |
| 3. Poor Quality Reagents: Degradation of formaldehyde or formic acid can lead to a failed reaction. | 3a. Use freshly opened or properly stored reagents. Formaldehyde solutions can polymerize over time. 3b. Consider titrating the formic acid to confirm its concentration. | |
| TLC or GC-MS shows the presence of N-methyl-o-toluidine but little to no N,2-dimethylaniline. | 1. Insufficient Formaldehyde/Formic Acid: The second methylation step requires an adequate supply of both reagents. | 1a. Ensure that at least two equivalents of both formaldehyde and formic acid are used per equivalent of o-toluidine. An excess is often recommended.[3] |
| 2. Steric Hindrance: While less of an issue for o-toluidine compared to more hindered anilines, steric hindrance can slow down the second methylation. | 2a. Prolong the reaction time and ensure the temperature is maintained at reflux. |
Problem 2: Presence of Significant Impurities
| Symptom | Potential Cause | Troubleshooting Steps |
| A significant side product is observed, often with a slightly different polarity than the desired product. | 1. Formation of N-formyl-o-toluidine: This occurs when the iminium ion is not efficiently reduced by formic acid.[4] | 1a. Ensure a sufficient excess of formic acid is present to act as the hydride donor. 1b. Maintain a consistent reaction temperature, as temperature fluctuations can affect the relative rates of competing reactions. |
| 2. O-formylation: While less common for anilines, if other functional groups are present on the aromatic ring, O-formylation can occur. | 2a. This impurity can often be removed by a mild basic workup, which will hydrolyze the formate ester. | |
| The final product is discolored (e.g., yellow or brown). | 1. Formation of Tars/Polymeric Byproducts: This can occur at excessively high temperatures or with prolonged reaction times. | 1a. Optimize the reaction temperature and time to find a balance between complete conversion and minimizing side reactions. 1b. Purification by distillation of the free base before salt formation can remove non-volatile impurities. |
| 2. Oxidation of the Aniline: Anilines are susceptible to oxidation, which can lead to colored impurities.[6] | 2a. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2b. Store the purified product in a dark, airtight container. |
Problem 3: Difficulties with Product Isolation and Purification
| Symptom | Potential Cause | Troubleshooting Steps |
| The hydrochloride salt does not precipitate upon addition of HCl. | 1. Inappropriate Solvent: The hydrochloride salt may be too soluble in the chosen solvent. | 1a. Use a non-polar solvent in which the hydrochloride salt has low solubility, such as diethyl ether or ethyl acetate.[5] 1b. If the salt is still soluble, try adding a co-solvent in which it is even less soluble, such as hexane. |
| 2. Insufficient Concentration: The product may be too dilute for precipitation to occur. | 2a. Concentrate the solution of the free base before adding HCl. | |
| 3. Excess Water: The presence of water can increase the solubility of the hydrochloride salt. | 3a. Ensure the organic extracts are thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before adding HCl. | |
| The precipitated hydrochloride salt is oily or difficult to filter. | 1. "Oiling Out": This can happen if the solution is too concentrated or cooled too quickly. | 1a. Try adding more solvent to the mixture. 1b. Allow the solution to cool slowly to encourage the formation of a crystalline solid. 1c. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.[5] |
| 2. Presence of Impurities: Impurities can interfere with crystal lattice formation. | 2a. Consider purifying the free base by distillation before forming the hydrochloride salt. |
III. Experimental Protocols
Protocol 1: Synthesis of N,2-Dimethylaniline via Eschweiler-Clarke Reaction
This protocol provides a detailed, step-by-step methodology for the N-methylation of o-toluidine.
Materials:
-
o-Toluidine
-
Formic acid (88-97%)
-
Formaldehyde (37% aqueous solution)
-
Sodium hydroxide (NaOH) solution (e.g., 10 M)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (concentrated or as a solution in a suitable solvent like diethyl ether or isopropanol)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add o-toluidine.
-
Reagent Addition: With stirring, cautiously add formic acid, followed by the dropwise addition of formaldehyde solution. The addition of formaldehyde is often exothermic, so it may be necessary to cool the flask in an ice bath.
-
Reaction: Heat the mixture to reflux (approximately 100-110°C) and maintain this temperature with stirring for the desired reaction time (typically 4-8 hours). Monitor the reaction progress by TLC or GC-MS.
-
Workup - Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully add a concentrated solution of sodium hydroxide with cooling to neutralize the excess formic acid and liberate the free amine. The pH of the aqueous layer should be >10.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (or another suitable organic solvent) multiple times.
-
Workup - Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation to obtain the crude N,2-dimethylaniline as an oil.
Protocol 2: Purification by Hydrochloride Salt Formation
This protocol describes the conversion of the crude N,2-dimethylaniline free base into its hydrochloride salt for purification.
Procedure:
-
Dissolution: Dissolve the crude N,2-dimethylaniline oil in a minimal amount of a suitable organic solvent, such as diethyl ether or ethyl acetate.[5]
-
Precipitation: With stirring, slowly add a solution of hydrochloric acid (e.g., concentrated HCl, HCl in diethyl ether, or HCl in isopropanol) dropwise. The hydrochloride salt should precipitate as a solid.
-
Crystallization: Cool the mixture in an ice bath to maximize the precipitation of the salt.[5]
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold diethyl ether or another suitable solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified this compound under vacuum.
IV. Data Presentation
Table 1: Optimization of Eschweiler-Clarke Reaction Conditions for N,2-Dimethylaniline Synthesis
| Parameter | Condition A (Standard) | Condition B (Excess Reagents) | Condition C (Higher Temperature) | Expected Outcome |
| o-Toluidine | 1.0 eq | 1.0 eq | 1.0 eq | - |
| Formic Acid | 2.5 eq | 5.0 eq | 2.5 eq | Increased excess may drive the reaction to completion but can also increase the formation of N-formyl impurities if not balanced with formaldehyde. |
| Formaldehyde | 2.5 eq | 5.0 eq | 2.5 eq | Increased excess can improve the rate of the second methylation. |
| Temperature | 100°C | 100°C | 120°C | Higher temperatures can increase the reaction rate but may also lead to the formation of tar-like byproducts. |
| Reaction Time | 6 hours | 6 hours | 4 hours | Higher temperatures may allow for a shorter reaction time. |
| Typical Yield | ~80-85% | >90% | ~80-85% | The use of excess reagents generally leads to higher yields. |
| Purity | Good | High | Moderate | Higher temperatures can lead to decreased purity due to side reactions. |
Note: These are representative conditions and may require further optimization for specific laboratory setups.
V. Visualization
Diagram 1: Troubleshooting Workflow for Low Yield in N,2-Dimethylaniline Synthesis
Caption: Troubleshooting workflow for low yield.
Diagram 2: Synthetic Pathway and Key Checkpoints
Caption: Synthetic pathway and key checkpoints.
VI. References
-
Allen, C. F. H., & VanAllan, J. (n.d.). m-TOLUIDINE, N-BENZYL-. Organic Syntheses Procedure. Retrieved from [Link]
-
Buck, J. S., & Ferry, C. W. (n.d.). m-TOLUIDINE, N-ETHYL-. Organic Syntheses Procedure. Retrieved from [Link]
-
Closson, R. D., Napolitano, J. P., Ecke, G. G., & Kolka, A. J. (1957). Piperidine, 1-ethyl-. Organic Syntheses Procedure. Retrieved from [Link]
-
Fieser, L. F., & Jones, J. E. (n.d.). n-METHYLFORMANILIDE. Organic Syntheses Procedure. Retrieved from [Link]
-
Eschweiler-Clarke reaction. (2023, March 31). In Wikipedia. Retrieved from [Link]
-
Eschweiler-Clarke Reaction. (n.d.). Name-Reaction.com. Retrieved from [Link]
-
Eschweiler-Clarke Reaction. (n.d.). NROChemistry. Retrieved from [Link]
-
Gao, Y., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(15), 5729. [Link]
-
Harding, J. R., et al. (2002). Development of a microwave-enhanced isotopic labelling procedure based on the Eschweiler–Clarke methylation reaction. Tetrahedron Letters, 43(52), 9487-9488.
-
Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
-
Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330.
-
One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol. (2009). New Journal of Chemistry, 33(10), 2051-2054. [Link]
-
Parris, C. L. (n.d.). m-TRIFLUOROMETHYL-N,N-DIMETHYLANILINE. Organic Syntheses Procedure. Retrieved from [Link]
-
Purification of N,N-Dimethylaniline. (n.d.). Chempedia - LookChem. Retrieved from [Link]
-
Rosenau, T., et al. (2002). A solvent-free and formalin-free Eschweiler-Clarke methylation for amines. Synthetic Communications, 32(3), 457-465.
-
N,N-Dimethylaniline. (n.d.). PubChem. Retrieved from [Link]
-
2,N-Dimethylaniline. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis of Complex Molecules through Reductive Amination. (n.d.). Labflow. Retrieved from [Link]
-
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929.
-
Vogel, A. I. (1956). A Text-book of Practical Organic Chemistry (3rd ed.). Longmans, Green and Co.
-
N‐Methylation and N‐Formylation of a Secondary Amine Drug (Varenicline) in an Osmotic Tablet. (2020). Journal of Pharmaceutical Sciences, 109(1), 639-647.
Sources
- 1. rsc.org [rsc.org]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N,N-Dimethylaniline | C8H11N | CID 949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
Technical Support Center: Optimizing the Synthesis of N,2-Dimethylaniline Hydrochloride
Welcome to the technical support center for the synthesis of N,2-dimethylaniline hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of their product. Here, we move beyond simple protocols to explain the underlying chemical principles, offering a robust framework for troubleshooting and optimization.
I. Overview of the Synthetic Pathway
The synthesis of this compound is typically a two-step process. The first and most critical step is the N-methylation of 2-methylaniline (o-toluidine). This is followed by the conversion of the resulting N,2-dimethylaniline free base into its hydrochloride salt. The overall yield is highly dependent on the efficiency of the initial methylation reaction and the subsequent purification and isolation procedures.
Reaction Scheme:
-
Step 1: N-Methylation of o-Toluidine C₆H₄(CH₃)NH₂ + 2 CH₃X → C₆H₄(CH₃)N(CH₃)₂ + 2 HX (Where CH₃X is a methylating agent)
-
Step 2: Hydrochloride Salt Formation C₆H₄(CH₃)N(CH₃)₂ + HCl → [C₆H₄(CH₃)NH(CH₃)₂]⁺Cl⁻
Below, we present a logical workflow for troubleshooting and optimizing this synthesis.
Troubleshooting Workflow Diagram
Technical Support Center: Purification of N,2-Dimethylaniline Hydrochloride
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for the purification of N,2-dimethylaniline hydrochloride. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common challenges and achieve high purity in your experiments.
Section 1: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the handling and purification of this compound in a practical question-and-answer format.
Q1: My this compound, which should be a white to pale brown solid, has a significant yellow or brown discoloration. What is the cause and how can I fix it?
A: Discoloration is a frequent indicator of impurity, typically arising from oxidation. Aromatic amines, including N,2-dimethylaniline, are electron-rich and susceptible to air oxidation, a process often accelerated by light exposure. This degradation leads to the formation of highly colored polymeric or quinone-like byproducts.
-
Causality: The lone pair of electrons on the nitrogen atom activates the aromatic ring, making it prone to oxidation. The initial product may be colorless, but even trace impurities can catalyze degradation over time, leading to a noticeable color change.
-
Solution: The colored impurities can often be removed by recrystallization, sometimes incorporating activated charcoal to adsorb the high molecular weight colored compounds. For persistent discoloration, a more rigorous purification involving conversion to the free base, extraction, and re-precipitation as the hydrochloride salt is highly effective. Both methods are detailed in Section 2.
Q2: My analytical data (NMR/HPLC) shows several unexpected peaks. What are the likely impurities in my commercial this compound?
A: Impurities in this compound typically stem from its synthesis or subsequent degradation. Common culprits include:
-
Structural Isomers: Synthesis of N,2-dimethylaniline can sometimes yield other isomers like N,3-, N,4-, or 2,6-dimethylaniline. These isomers have very similar physical properties, making them difficult to separate by simple distillation of the free base.[1][2]
-
Starting Materials: Incomplete reaction can leave residual starting materials, such as o-toluidine or aniline.
-
Under-/Over-Methylation Products: The synthesis involves methylation, which can result in N-methyl-o-toluidine (under-methylation) or even quaternary ammonium salts (over-methylation).[3]
-
Solvent Residues: Residual solvents from the synthesis or initial purification may be present.
-
Degradation Products: As mentioned in Q1, oxidation products are a common source of impurity.
Identification Strategy: The most reliable way to identify these impurities is to compare the retention times of your sample peaks with authentic reference standards for the suspected compounds using an analytical technique like HPLC or GC.[2][4][5]
Q3: I attempted to recrystallize my this compound, but it separated as an oil instead of forming crystals ("oiling out"). What went wrong and what should I do?
A: "Oiling out" is a common recrystallization problem that occurs when the solute comes out of the supersaturated solution at a temperature above its melting point, or when the concentration of the solute is too high.[6]
-
Troubleshooting Steps:
-
Re-heat the Solution: Heat the mixture to re-dissolve the oil into the solvent.
-
Add More Solvent: Add a small amount of additional hot solvent to decrease the supersaturation level. The goal is to ensure the solution is saturated just below the solvent's boiling point.[6]
-
Slow Cooling: Allow the flask to cool much more slowly. Rapid cooling encourages oil formation. Let it cool to room temperature on the benchtop, undisturbed, before moving to an ice bath.[1]
-
Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[6]
-
Change Solvent System: If the problem persists, the chosen solvent may be unsuitable. A solvent pair (one in which the compound is soluble and one in which it is insoluble) may provide better results.[7][8][9]
-
Q4: How can I best store the purified this compound to maintain its purity?
A: Due to its hygroscopic nature and susceptibility to oxidation, proper storage is crucial.[10][11]
-
Container: Store in a tightly sealed, airtight container. Amber glass is preferred to protect it from light.
-
Atmosphere: For long-term storage or high-purity applications, storing under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent oxidation.[3]
-
Conditions: Keep the container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents and acids.[10]
Section 2: Detailed Purification Protocols
The following protocols provide step-by-step methodologies for purifying this compound. Always perform these procedures in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Purification by Recrystallization
This is the most direct method for removing minor impurities, especially colored degradation products. The key is selecting an appropriate solvent system where the compound is soluble at high temperatures but poorly soluble at low temperatures.
Solvent Selection Guide
The ideal solvent should dissolve the hydrochloride salt when hot but allow for high recovery upon cooling. Mixed solvent systems are often effective.
| Solvent / System | Suitability Rationale |
| Ethanol/Water | Recommended. this compound has good solubility in hot ethanol and lower solubility in water. A hot ethanol solution can be diluted with hot water to the point of saturation (cloudiness) and then cooled to induce crystallization.[1][7] |
| Isopropanol | Good. Often provides a good solubility differential between hot and cold conditions for amine salts. |
| 1-2% Hydrochloric Acid | Good for removing acid-soluble tars. Dissolving the crude salt in dilute hot acid can be an effective first pass, especially if the starting material is heavily discolored.[12] |
| Acetone/Hexane | Possible. Use with caution. While potentially effective, ensure the free base is not liberated by any residual moisture or basic impurities. |
Experimental Procedure
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture gently (e.g., on a hot plate) while stirring until the solid dissolves completely.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% w/w) of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: If charcoal was used, or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal and other solids.
-
Scientist's Note: This step must be done quickly to prevent premature crystallization in the funnel. Using a pre-warmed funnel and flask is critical.
-
-
Induce Crystallization:
-
Single Solvent: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Mixed Solvent (e.g., Ethanol/Water): While the ethanol solution is still hot, add the anti-solvent (water) dropwise until the solution becomes faintly cloudy (persistent turbidity). Add a drop or two of the primary solvent (ethanol) to redissolve the precipitate and then allow the clear solution to cool slowly.
-
-
Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.[1]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual soluble impurities.[1][13]
-
Drying: Dry the crystals thoroughly, either air-drying on the filter or in a vacuum oven at a low temperature.
Diagram: Recrystallization Workflow
Caption: Workflow for the purification of N,2-dimethylaniline HCl by recrystallization.
Protocol 2: Purification via Free-Base Liberation and Extraction
This comprehensive method is excellent for removing a broad range of impurities, including non-basic organic contaminants and isomers with different basicities. It relies on the differential solubility of the amine and its protonated salt form.[14][15][16][17]
Experimental Procedure
-
Dissolve Salt: Dissolve the crude this compound in deionized water in a separatory funnel.
-
Wash (Optional): To remove any neutral, non-basic organic impurities, wash the aqueous solution once or twice with an immiscible organic solvent like diethyl ether or dichloromethane. Discard the organic layer.
-
Scientist's Note: The desired compound is in its salt form and will remain in the aqueous layer, while non-polar impurities will partition into the organic solvent.[18]
-
-
Liberate Free Base: Cool the aqueous layer in an ice bath. Slowly add a base, such as 2M sodium hydroxide (NaOH) solution, dropwise with swirling until the solution is basic (pH > 10, check with pH paper). The N,2-dimethylaniline free base will separate, often as an oily layer.[1]
-
Extract Free Base: Extract the liberated N,2-dimethylaniline free base from the aqueous solution using an organic solvent (e.g., diethyl ether or dichloromethane). Perform at least three extractions to ensure complete recovery. Combine the organic extracts.
-
Dry: Dry the combined organic extracts over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Re-form Hydrochloride Salt: Filter the dried organic solution to remove the drying agent. Cool the solution in an ice bath. Slowly bubble dry hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) dropwise with stirring. The purified this compound will precipitate out as a solid.
-
Isolate and Dry: Collect the precipitated pure salt by vacuum filtration, wash with a small amount of cold, dry organic solvent (e.g., diethyl ether), and dry thoroughly under vacuum.
Diagram: Acid-Base Purification Workflow
Caption: Workflow for purification via free-base liberation and acid-base extraction.
Section 3: Purity Assessment
After purification, it is essential to verify the purity of the this compound. High-Performance Liquid Chromatography (HPLC) is the preferred method.
Example HPLC Conditions
This protocol provides a starting point for developing an HPLC method to assess purity.[4][19]
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 min, then re-equilibrate. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
-
Sample Preparation: Prepare a sample solution of approximately 0.5 mg/mL in a 50:50 water/acetonitrile mixture.
-
Data Analysis: Purity is typically determined by area percent, where the area of the main peak is calculated as a percentage of the total area of all peaks in the chromatogram.
References
-
LookChem. (n.d.). Purification of N,N-Dimethylaniline. Chempedia. Retrieved from [Link][18]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link][14]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link][15]
-
Royal Society of Chemistry. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. DOI:10.1039/D1RE00205H. Retrieved from [Link][20]
-
PubChem. (n.d.). 2,6-Dimethylaniline. National Center for Biotechnology Information. Retrieved from [Link][21]
-
Ataman Kimya. (n.d.). DIMETHYLANILINE. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link][6]
-
Confluence - Engineering Ideas Clinic. (n.d.). Acid and Base Extraction. Retrieved from [Link][16]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link][22]
-
U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link][5]
-
Sciencemadness Discussion Board. (2020). p-Nitroso-dimethylaniline. Retrieved from [Link][12]
-
Chemistry LibreTexts. (2022). Acid-Base Extraction. Retrieved from [Link][17]
-
Unknown. (n.d.). Recrystallization1. Retrieved from [Link][13]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link][23]
-
Sciencemadness Discussion Board. (2018). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. Retrieved from [Link][7]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link][8]
-
PrepChem.com. (n.d.). Preparation of N,N-dimethylaniline. Retrieved from [Link][24]
-
ResearchGate. (n.d.). Determination of aniline and its substituted derivatives in sewage water by gas chromatography. Retrieved from [Link][25]
-
Chemdad Co. (n.d.). 2,6-DIMETHYLANILINE HYDROCHLORIDE. Retrieved from [Link][11]
-
Wikipedia. (n.d.). Dimethylaniline. Retrieved from [Link][26]
-
Reddit. (2019). Recrystallization with two solvents. r/Chempros. Retrieved from [Link][9]
-
PubChem. (n.d.). 2,N-Dimethylaniline. National Center for Biotechnology Information. Retrieved from [Link][27]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Dimethyl aniline or N,N-Dimethylaniline Manufacturers, with SDS [mubychem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. epa.gov [epa.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. sciencemadness.org [sciencemadness.org]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. 2,6-DIMETHYLANILINE HYDROCHLORIDE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 12. sciencemadness.org [sciencemadness.org]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Purification of N,N-Dimethylaniline - Chempedia - LookChem [lookchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H [pubs.rsc.org]
- 21. 2,6-Dimethylaniline | C8H11N | CID 6896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. Tips & Tricks [chem.rochester.edu]
- 23. researchgate.net [researchgate.net]
- 24. prepchem.com [prepchem.com]
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- 26. Dimethylaniline - Wikipedia [en.wikipedia.org]
- 27. 2,N-Dimethylaniline | C8H11N | CID 69137 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Incomplete N,2-Dimethylaniline Hydrochloride Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for a common yet vexing issue: the incomplete reaction of N,2-dimethylaniline hydrochloride. As specialists in organic synthesis, we understand that an incomplete reaction can lead to significant delays and resource expenditure. This document offers a structured, causality-driven approach to diagnosing and resolving these challenges, grounded in established chemical principles and field-proven experience.
I. Troubleshooting Guide: Why Is My Reaction Stalling?
This section addresses the most frequent causes of incomplete conversion in reactions involving this compound. Each question is followed by a detailed explanation of the underlying principles and actionable steps for resolution.
Question 1: Have I correctly accounted for the hydrochloride salt form of my starting material?
A primary reason for the failure of reactions involving this compound is the acidic nature of the starting material itself. The hydrochloride salt means the amine is protonated, rendering the nitrogen lone pair non-nucleophilic. For the reaction to proceed, this proton must be neutralized.
Underlying Principle: Basicity and Nucleophilicity The nitrogen atom in N,2-dimethylaniline is a nucleophile, meaning it donates its lone pair of electrons to form a new bond. In the hydrochloride salt form, this lone pair is tied up by a proton (H+), forming an ammonium salt (-NH(CH₃)₂⁺). This positively charged species is not nucleophilic and cannot initiate the desired reaction (e.g., alkylation, acylation).
Troubleshooting Steps:
-
Stoichiometric Base Addition: Add at least one full equivalent of a suitable base to neutralize the hydrochloride and liberate the free amine. It is often beneficial to use a slight excess (1.1-1.2 equivalents) to ensure complete neutralization.
-
Choice of Base: The base should be strong enough to deprotonate the anilinium salt but not so strong as to cause unwanted side reactions.
-
Inorganic Bases: Potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or sodium bicarbonate (NaHCO₃) are common choices for many reactions. .
-
Organic Bases: Triethylamine (TEA) or diisopropylethylamine (DIPEA) are often used, as they can also act as acid scavengers for any acidic byproducts formed during the reaction.[1]
-
-
Order of Addition: It is generally advisable to add the base to the reaction mixture containing the this compound and solvent before adding the electrophile. This ensures the free amine is available to react.
Question 2: Are my reaction conditions (solvent, temperature) optimal?
The choice of solvent and reaction temperature can profoundly impact reaction rates and equilibrium positions. An inappropriate solvent can hinder the interaction of reactants, while incorrect temperature can lead to slow reactions or decomposition.
Underlying Principle: Solvent Effects and Reaction Kinetics Solvents play a crucial role in solvating reactants, intermediates, and transition states. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often effective for nucleophilic substitution reactions as they can solvate the cation of the base while leaving the nucleophilic amine relatively free to react.[2] The reaction temperature directly influences the kinetic energy of the molecules; higher temperatures generally lead to faster reaction rates. However, excessive heat can promote side reactions or decomposition of starting materials or products.[2][3]
Troubleshooting Steps:
-
Solvent Screening: If the reaction is sluggish, consider switching to a more appropriate solvent. A table of commonly used solvents for aniline alkylation is provided below.
-
Temperature Optimization: Gradually increase the reaction temperature in increments of 10-20°C while carefully monitoring the reaction progress by TLC or LC-MS.[2] Be aware of the boiling points of your solvent and reactants.
-
Reflux Conditions: For particularly slow reactions, running the reaction at the boiling point of the solvent (reflux) can often drive it to completion. Ensure you are using a reflux condenser to prevent solvent loss.
| Solvent | Type | Boiling Point (°C) | Notes |
| Acetonitrile (MeCN) | Polar Aprotic | 82 | Good general-purpose solvent. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | Excellent for dissolving salts, but can be difficult to remove. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | High boiling point, useful for high-temperature reactions. |
| Toluene | Nonpolar | 111 | Can be useful in some cases, particularly for azeotropic water removal. |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | Lower boiling point, good for reactions at moderate temperatures. |
Question 3: Could impurities in my starting materials or solvent be inhibiting the reaction?
The purity of all components in a reaction mixture is paramount. Contaminants can interfere with catalysts, react with starting materials, or alter the reaction environment in unpredictable ways.
Underlying Principle: Reagent Purity
-
Water: The presence of water can hydrolyze sensitive reagents or intermediates. In reactions involving bases, water can compete with the intended substrate for the base.
-
Oxidation Products: Anilines, including N,2-dimethylaniline, are susceptible to air oxidation, which can lead to the formation of colored impurities that may inhibit the reaction.[4]
-
Other Impurities: Contaminants from previous synthetic steps or improper storage can have a detrimental effect.
Troubleshooting Steps:
-
Use Anhydrous Solvents: Employ freshly opened anhydrous solvents or distill them from an appropriate drying agent.
-
Purify Starting Materials: If the this compound is old or appears discolored, consider purification by recrystallization. The free base form, N,2-dimethylaniline, can be purified by distillation if necessary.[1]
-
Inert Atmosphere: For sensitive reactions, particularly those involving organometallic reagents or catalysts, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and side reactions with atmospheric moisture.[2]
Question 4: Is a side reaction consuming my starting material?
In some cases, the reaction may not be stalling but rather proceeding down an unintended pathway, leading to a low yield of the desired product.
Underlying Principle: Competing Reactions
-
Over-alkylation: If the product of the initial reaction is more nucleophilic than the starting aniline, it can react further. For instance, in an N-alkylation reaction, the secondary amine product can be further alkylated to a tertiary amine or even a quaternary ammonium salt.[2][3]
-
C-Alkylation: Under certain conditions (e.g., Friedel-Crafts), alkylation can occur on the aromatic ring instead of the nitrogen atom.[3]
-
Decomposition: At high temperatures, starting materials or products may decompose, leading to a complex mixture of byproducts.[3]
Troubleshooting Steps:
-
Reaction Monitoring: Use analytical techniques like TLC, GC-MS, or LC-MS to monitor the reaction over time. This can help identify the formation of any major byproducts.
-
Control Stoichiometry: To minimize over-alkylation, use a controlled molar ratio of reactants. For mono-alkylation, an excess of the aniline derivative may be beneficial.[3]
-
Lower Reaction Temperature: Side reactions often have higher activation energies than the desired reaction. Running the reaction at a lower temperature may improve selectivity.[3]
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing an incomplete reaction.
Caption: A logical flow for troubleshooting incomplete reactions.
II. Frequently Asked Questions (FAQs)
Q1: What is the pKa of N,2-dimethylanilinium ion, and why is it important? The pKa of the conjugate acid (the anilinium ion) of N,N-dimethylaniline is approximately 5.1.[5] This value is crucial because it helps in selecting an appropriate base for the deprotonation step. To effectively deprotonate the N,2-dimethylanilinium hydrochloride, you should choose a base whose conjugate acid has a pKa significantly higher than 5.1.
Q2: Can I use N,2-dimethylaniline (the free base) directly? Yes, if you have access to the free base form of N,2-dimethylaniline, you can use it directly in your reaction. This circumvents the need for an initial neutralization step. However, be aware that the free base is an oily liquid that is more susceptible to air oxidation than its crystalline hydrochloride salt.[4]
Q3: How can I monitor the progress of my reaction? Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of starting material and the formation of the product. A co-spot, which includes a mixture of the starting material and the reaction mixture on the TLC plate, can be very informative. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are excellent choices.[6][7]
Q4: My reaction mixture has turned dark brown/black. What does this mean? Dark coloration often indicates decomposition or the formation of aniline-based oxidation byproducts.[4] While this doesn't always mean the desired reaction has failed, it is a sign that side reactions are occurring. This can be caused by excessive heat, the presence of oxygen, or incompatible reagents. Consider running the reaction at a lower temperature or under an inert atmosphere.
III. Experimental Protocols
Protocol 1: General Procedure for Liberation of Free Amine from Hydrochloride Salt
This protocol describes the process of neutralizing this compound for subsequent reaction.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent Addition: Add the chosen anhydrous solvent (e.g., acetonitrile, DMF) to the flask.
-
Base Addition: Add the selected base (e.g., K₂CO₃, 1.2 eq or triethylamine, 1.2 eq) to the suspension.
-
Stirring: Stir the mixture at room temperature for 15-30 minutes. You should observe the hydrochloride salt dissolving as the free amine is formed.
-
Proceed with Reaction: The resulting mixture containing the free N,2-dimethylaniline is now ready for the addition of the electrophile or other reagents as per your specific reaction protocol.
Protocol 2: Monitoring Reaction by Thin-Layer Chromatography (TLC)
-
Prepare TLC Plate: Draw a light pencil line about 1 cm from the bottom of a silica gel TLC plate. Mark spots for your starting material (SM), co-spot (C), and reaction mixture (RM).
-
Spot the Plate:
-
SM: Dissolve a small amount of this compound in a suitable solvent and spot it on the SM lane.
-
RM: Using a capillary tube, take a small aliquot of your reaction mixture and spot it on the RM lane.
-
C: Spot the SM on the C lane, and then spot the RM directly on top of it.
-
-
Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). Allow the solvent to travel up the plate.
-
Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp. The disappearance of the starting material spot in the RM lane and the appearance of a new product spot indicates the reaction is proceeding.
IV. References
-
Wikipedia. (2023). N,N-Dimethylaniline. Retrieved from [Link]
-
Knaus, U., et al. (2020). Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase. ACS Catalysis. Retrieved from [Link]
-
Bessard, C., et al. (2015). Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C: Development and Optimization of an Industrial-Scale Heck Process for the Production of a Pharmaceutical Intermediate. Organic Process Research & Development. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). N,N-Dimethylaniline. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). N,N-Dimethylaniline Method no.: PV2064. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N,N-Dimethylaniline. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). The basicity of substituted N,N‐dimethylanilines in solution and in the gas phase. Retrieved from [Link]
-
California Air Resources Board. (1997). N,N-Dimethylaniline. Retrieved from [Link]
-
Jiang, L., et al. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Advances. Retrieved from [Link]
-
NileRed. (2023, May 12). N,N-Dimethylaniline, a molecule to dye for. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). The optimization of aniline reaction conditions. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Making N,N-dimethylaniline from aniline. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic N-Alkylation of Anilines. Retrieved from [Link]
-
The Thought Emporium. (2023, November 17). Making Aniline HCl. YouTube. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,N-Dimethylaniline. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of amitraz and 2,4-dimethylaniline residues in honey by using LC with UV detection and MS/MS. Retrieved from [Link]
-
Loba Chemie. (n.d.). N,N-DIMETHYLANILINE. Retrieved from [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Dimethylaniline. Retrieved from [Link]
-
International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards (ICSC): N,N-DIMETHYLANILINE. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Unexpected Results in Reactions with N,2-Dimethylaniline Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for unexpected outcomes when working with N,2-dimethylaniline hydrochloride. As a substituted aniline, its reactivity is nuanced, and the hydrochloride form introduces specific considerations that can influence reaction pathways. This document addresses common issues in a question-and-answer format, explaining the underlying chemical principles and offering validated protocols to get your experiments back on track.
Section 1: Frequently Asked Questions (FAQs) - Diagnosis and Initial Response
This section tackles the most common initial observations that deviate from expected results.
FAQ 1: My acylation/alkylation reaction with this compound is sluggish or failing completely. Why is this happening?
Answer:
This is a frequent issue stemming from two primary factors related to the use of the hydrochloride salt: reduced nucleophilicity and catalyst inhibition.
-
Reduced Nucleophilicity: this compound exists as an ammonium salt. The lone pair of electrons on the nitrogen atom, which is essential for its nucleophilic character, is protonated. This drastically reduces its ability to attack electrophiles like acyl chlorides or alkyl halides.
-
Catalyst Inhibition: In reactions like Friedel-Crafts acylation, a Lewis acid catalyst (e.g., AlCl₃) is required. The hydrochloride salt, or the free amine, can form a complex with the Lewis acid, effectively deactivating the catalyst.[1][2] This complex formation prevents the catalyst from activating the electrophile.
Troubleshooting Steps:
-
Liberate the Free Base: Before the reaction, you must neutralize the hydrochloride salt to generate the free N,2-dimethylaniline. This can be achieved by treating an aqueous solution of the salt with a base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) until the solution is basic (pH > 10).[3] The free amine can then be extracted into an organic solvent, dried, and used in the reaction.[4][5]
-
Use a Non-Nucleophilic Base: In the reaction mixture itself, you can add a non-nucleophilic organic base, such as pyridine or triethylamine. These bases are strong enough to deprotonate the this compound in situ, allowing it to participate in the reaction without directly competing as a nucleophile.
FAQ 2: My reaction has turned a dark brown/black color, and I'm isolating a complex mixture of products. What is causing this decomposition?
Answer:
Dark coloration is a strong indicator of oxidation. Anilines, including N,2-dimethylaniline, are highly susceptible to oxidation, which can be initiated by air (oxygen), strong oxidizing agents, or even trace metal impurities.[6][7]
-
Air Oxidation: In the presence of oxygen, especially when heated or exposed to light, anilines can form highly colored polymeric and quinone-like structures.[8]
-
Reaction with Oxidizing Reagents: Contaminants or reagents with oxidizing properties (e.g., peroxides, nitric acid) will readily react with the electron-rich aniline ring and the amine functionality.[9][10] Benzoyl peroxide, for instance, can react explosively with dimethylaniline.[10]
-
N-Oxidation: The nitrogen atom itself can be oxidized to form N-oxides, which can participate in further unwanted reactions.[5]
Mitigation Strategies:
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere of nitrogen or argon to exclude oxygen.
-
Purify Reagents: Ensure all solvents and reagents are free from peroxide contaminants.
-
Use Fresh Substrate: N,2-dimethylaniline can degrade upon storage.[11] If the starting material is already discolored (yellow to brown), consider purification by distillation before use.[4][5]
-
Control Temperature: Avoid excessive heating, as this can accelerate decomposition pathways.
FAQ 3: I am observing the formation of an unexpected constitutional isomer in an electrophilic aromatic substitution reaction. Why isn't the substitution occurring at the expected position?
Answer:
The directing effects in electrophilic aromatic substitution on a substituted aniline ring are governed by a combination of electronic and steric factors. The N-methyl and the C2-methyl groups create a specific substitution pattern.
-
Directing Effects: The N-methylamino group is a powerful activating, ortho, para-director due to its ability to donate electron density to the ring through resonance.[12][13] The C2-methyl group is a weakly activating, ortho, para-director.
-
Steric Hindrance: The C2-methyl group sterically hinders the C3 (ortho to the amine) and C1 positions. The N-methyl group also contributes to steric bulk around the nitrogen.
Typically, electrophilic attack is directed to the para position (C4) relative to the strongly activating N-methylamino group, as the ortho positions (C6) are sterically hindered by the adjacent methyl group. Unexpected isomers may arise if:
-
Reaction Conditions are Forcing: High temperatures or highly reactive electrophiles may overcome the steric hindrance and lead to substitution at the C6 position.
-
Protonation State: Under strongly acidic conditions, the amine is protonated to an anilinium ion (-NH(CH₃)₂⁺). This group is strongly deactivating and a meta-director.[1] This can lead to substitution at the C3 or C5 position relative to the amine.
Troubleshooting Flowchart:
Caption: Logic for diagnosing unexpected isomers.
Section 2: Advanced Troubleshooting - Side Reactions and Mechanistic Pitfalls
This section delves into specific, less common, but challenging side reactions that can occur.
Problem 1: My mass spectrometry data suggests N-demethylation of my product. How can this be prevented?
Answer:
N-demethylation is a known metabolic pathway for N,N-dimethylanilines and can also occur under certain synthetic conditions.[5][14]
Potential Causes:
-
Oxidative Demethylation: In the presence of certain oxidants or catalysts, one of the N-methyl groups can be oxidized and subsequently cleaved, often forming formaldehyde as a byproduct.[14][15] This can be an issue in reactions involving transition metals or peroxy compounds.
-
Reaction with Chloroformates: Reagents like phenyl chloroformate are explicitly used for the demethylation of N,N-dimethylanilines.[16] Ensure your reagents are not contaminated with similar species.
-
Harsh Acidic Conditions: While less common, prolonged heating in strong acid could potentially facilitate demethylation.
Preventative Measures:
-
Scrupulous Control of Atmosphere: As with general decomposition, use an inert atmosphere to prevent oxidative pathways.
-
Reagent Purity: Verify the purity of all reagents to exclude hidden oxidants or demethylating agents.
-
Milder Reaction Conditions: If demethylation is suspected, attempt the reaction at a lower temperature or for a shorter duration.
Confirmation Protocol: Formaldehyde Test
If oxidative demethylation is suspected, you can test for the presence of formaldehyde in the reaction mixture.
-
Take a small aliquot (0.5 mL) of the reaction mixture.
-
Carefully quench it in 1 mL of water.
-
Add 2 mL of a 0.2 M dimedone solution in 0.2 M NaOH and stir for 30 minutes.
-
Acidify the solution with dilute HCl.
-
Extract with diethyl ether and analyze by GC-MS for the dimedone adduct of formaldehyde.[15]
Problem 2: During a Vilsmeier-Haack formylation, I isolated a triarylmethane dye instead of the expected aldehyde. What happened?
Answer:
This is a classic unexpected outcome in the formylation of highly activated anilines like N,N-dimethylaniline.[17] The Vilsmeier-Haack reaction involves an electrophilic attack on the aromatic ring.
Mechanism of Side Reaction:
-
Expected Formylation: The Vilsmeier reagent [(CH₃)₂N=CHCl]⁺ attacks the electron-rich para position of N,2-dimethylaniline to form an iminium salt intermediate, which is then hydrolyzed to the aldehyde.
-
Over-reaction: The initially formed aldehyde product is still activated towards electrophilic attack. A second molecule of N,2-dimethylaniline can attack the protonated aldehyde.
-
Dye Formation: This process can repeat, with the resulting diarylmethyl cation being attacked by a third molecule of N,2-dimethylaniline, leading to the formation of a highly conjugated tris(aminophenyl)methane structure, the basis for many dyes.[17]
Reaction Pathway Diagram:
Caption: Vilsmeier-Haack over-reaction pathway.
How to Minimize Dye Formation:
-
Control Stoichiometry: Use a strict 1:1 stoichiometry of the aniline to the Vilsmeier reagent.
-
Inverse Addition: Add the N,2-dimethylaniline solution slowly to the Vilsmeier reagent. This ensures that the aniline is always the limiting reagent, reducing the chance of it attacking the product.
-
Lower Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate (e.g., 0 °C to room temperature).
Section 3: Purification and Characterization
FAQ 4: My final product is an oil and is difficult to purify. How can I obtain a pure, solid product?
Answer:
Many substituted anilines and their derivatives are oils or low-melting solids at room temperature.[18][19] Purification can be challenging, but conversion to a hydrochloride salt is a highly effective method.[3][20]
Protocol: Purification via Hydrochloride Salt Formation
This protocol leverages the different solubility properties of the amine salt to purify it from non-basic impurities.
Materials:
-
Crude product (oil or solid)
-
Anhydrous diethyl ether or ethyl acetate
-
HCl solution (2 M in diethyl ether, or gaseous HCl)
-
Filter apparatus (Büchner funnel)
Procedure:
-
Dissolution: Dissolve the crude product in a minimal amount of anhydrous diethyl ether.
-
Precipitation: While stirring, slowly add the ethereal HCl solution dropwise. The hydrochloride salt of your product should precipitate as a solid. Alternatively, bubble dry HCl gas through the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the collected salt with a small amount of cold, anhydrous diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified hydrochloride salt under vacuum.
If the free base is required for subsequent steps, the purified salt can be dissolved in water and neutralized with a base, followed by extraction, as described in FAQ 1.[3]
Quantitative Data Summary Table:
| Compound | Physical State | Melting Point (°C) | Boiling Point (°C) | Water Solubility |
| N,2-Dimethylaniline | Liquid | -60 | 201-203 | Slightly soluble |
| N,N-Dimethylaniline | Liquid | 2 | 194 | Insoluble[18] |
| p-Nitroso-N,N-dimethylaniline HCl | Solid (Needles) | 177 | N/A | Soluble |
Data compiled from various sources. Physical properties can vary slightly.
References
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Purification of N,N-Dimethylaniline . Chempedia - LookChem. [Link]
-
Dimethylaniline - Wikipedia . Wikipedia. [Link]
-
Dimethylaniline: Physical & Chemical Properties, Synthesis Methods, and Pharmaceutical Uses . Slideshare. [Link]
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Dimethylaniline : Synthesis . YouTube. [Link]
-
The synthetic route of N, N-Dimethylaniline . ResearchGate. [Link]
-
Hazardous Substance Fact Sheet . NJ.gov. [Link]
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Mechanism of oxidation with 2-dimethylamino-N,N-dimethylaniline N-oxide . ResearchGate. [Link]
-
OXIDATION OF N, N-DIMETHYLANILINE: II. THE REACTION WITH OXYGEN CATALYZED BY BENZOYL PEROXIDE . ResearchGate. [Link]
-
Efficient Demethylation of N,N-Dimethylanilines with Phenyl Chloroformate in Ionic Liquids . Synlett. [Link]
-
Unexpected Products from the Formylation of N,N-Dimethylanilines with 2-Formamidopyridine in POCl3 . ResearchGate. [Link]
-
N,N-Dimethylaniline | C8H11N | CID 949 . PubChem. [Link]
-
N,N-Dimethylaniline, a molecule to dye for . YouTube. [Link]
-
2,N-Dimethylaniline | C8H11N | CID 69137 . PubChem. [Link]
-
NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids . BYJU'S. [Link]
-
Isotope Effect Profiles in the N-demethylation of N,N-dimethylanilines. A Key to Determine the pKa of Nonheme Fe(III)-OH Complexes . The Royal Society of Chemistry. [Link]
-
Limitations of Electrophilic Aromatic Substitution Reactions . Chemistry Steps. [Link]
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p-NITROSODIMETHYLANILINE . Organic Syntheses Procedure. [Link]
-
Demethylation - Wikipedia . Wikipedia. [Link]
-
Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline . Course Hero. [Link]
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16.4: Substituent Effects in Electrophilic Substitutions . Chemistry LibreTexts. [Link]
-
16.5: An Explanation of Substituent Effects . Chemistry LibreTexts. [Link]
-
Can N,N-dimethylaniline undergo a Friedel-Crafts reaction? . Quora. [Link]
-
N,N-DIMETHYLANILINE . Loba Chemie. [Link]
-
Solved The Friedel-Crafts acylation of N,N-dimethylaniline . Chegg.com. [Link]
-
Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene . Master Organic Chemistry. [Link]
-
The Electrophilic Substitution of Allylsilanes and Vinylsilanes . Organic Reactions. [Link]
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"N,2-dimethylaniline hydrochloride stability issues in solution"
Introduction
Welcome to the technical support guide for N,2-dimethylaniline hydrochloride. This document is designed for researchers, scientists, and drug development professionals who utilize this compound in their experimental workflows. The stability of any reagent in solution is paramount for generating reproducible and reliable data. N,2-dimethylaniline, as an aromatic amine, is susceptible to various degradation pathways, particularly in solution. This guide provides an in-depth analysis of these stability challenges, offering troubleshooting advice and validated protocols to ensure the integrity of your experiments. While specific peer-reviewed stability studies on this compound are not extensively available, the principles outlined here are derived from the well-established chemistry of anilines and related aromatic amines, providing a robust framework for its handling and use.
Section 1: Frequently Asked Questions (FAQs) on Solution Stability
This section addresses the most common questions regarding the stability of this compound solutions.
Q1: My solution of this compound is turning yellow or brown. What is causing this discoloration?
A1: The observed discoloration is a classic indicator of oxidative degradation. Aromatic amines, including N,2-dimethylaniline, are highly susceptible to oxidation. The free base form, which can be present in equilibrium, is particularly prone to reacting with atmospheric oxygen. This process often involves the formation of colored radical intermediates, which can then polymerize into complex, highly colored structures. The initial yellowing is typically the first sign of the formation of nitroso or nitro compounds and other oxidized species.
Q2: How does the pH of my solvent system impact the stability of the compound?
A2: The pH is arguably the most critical factor governing the stability of this compound in aqueous or protic solutions.
-
Acidic Conditions (pH < 6): In an acidic medium, the amine nitrogen is protonated to form the anilinium ion (-NH(CH₃)₂⁺). This protonation effectively sequesters the lone pair of electrons on the nitrogen, making it significantly less available for oxidation. Therefore, acidic solutions are generally preferred for enhancing stability and shelf-life.
-
Neutral to Basic Conditions (pH ≥ 7): As the pH increases, the compound deprotonates to form the free base, N,2-dimethylaniline. The free base is much more electron-rich and, consequently, more rapidly oxidized.[1] This leads to faster degradation and discoloration.
Q3: Is this compound sensitive to light?
A3: Yes, like many aromatic compounds, it should be considered potentially photosensitive. Aromatic rings can absorb ultraviolet (UV) radiation, which can excite the molecule to a higher energy state, accelerating degradation reactions such as oxidation. Following the International Council for Harmonisation (ICH) Q1B guidelines for photostability testing is the definitive way to quantify this sensitivity.[2][3][4] As a standard precautionary measure, solutions should always be stored in amber glass vials or otherwise protected from light.
Q4: What are the recommended storage conditions for stock solutions?
A4: To maximize the shelf-life of your this compound stock solutions, we recommend the following:
-
Temperature: Store at 2-8°C to slow the rate of any potential degradation reactions.
-
Atmosphere: For long-term storage, purging the headspace of the vial with an inert gas like argon or nitrogen can displace oxygen and significantly inhibit oxidative degradation.
-
Light Protection: Always use amber vials or wrap the container in aluminum foil.[5]
-
pH: Prepare the stock solution in a slightly acidic buffer (e.g., pH 4-5) if compatible with your downstream application.
Q5: What solvents are best for preparing solutions?
A5: As a hydrochloride salt, the compound is polar.
-
Recommended: Deionized water (acidified if possible), ethanol, and methanol are suitable choices.
-
Use with Caution: Acetonitrile is also a common solvent, but ensure it is of high purity.
-
Avoid: Avoid alkaline aqueous solutions. While the free base has good solubility in many organic solvents, preparing solutions directly in basic media will lead to rapid degradation.[6][7]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Rapid Discoloration of a Freshly Prepared Solution
| Potential Cause | Underlying Rationale & Troubleshooting Steps |
| High pH of Solvent | The solvent (e.g., water) may be neutral or slightly alkaline, promoting the formation of the unstable free base. Solution: Measure the pH of your solvent. If it is ≥ 7, consider using a high-purity solvent or acidifying it slightly with a compatible acid (e.g., dilute HCl) to a pH of 4-5. |
| Contaminated Solvent | Solvents may contain oxidizing impurities (e.g., peroxides in aged ethers or aldehydes in alcohols). Solution: Use fresh, high-performance liquid chromatography (HPLC)-grade or equivalent high-purity solvents. If peroxide contamination is suspected, test for peroxides and discard the solvent if they are present. |
| Oxygen Saturation | The solvent may be saturated with dissolved atmospheric oxygen. Solution: Degas the solvent before use by sparging with an inert gas (argon or nitrogen) or by sonication under vacuum. This is especially critical for long-term experiments. |
Issue 2: Appearance of Extraneous Peaks in Chromatographic Analysis (HPLC, GC)
| Potential Cause | Underlying Rationale & Troubleshooting Steps |
| On-Column Degradation | The analytical conditions themselves may be causing degradation. For example, high temperatures in a GC inlet can degrade thermally labile compounds. Solution: Review your analytical method. For GC, try lowering the inlet temperature. For HPLC, ensure the mobile phase pH is appropriate (acidic is generally better). |
| Solution Degradation | The peaks are likely degradants formed during storage. The primary degradation pathway is oxidation, which can lead to a variety of byproducts including hydroxylated and N-oxidized species.[8][9][10] Solution: Analyze a freshly prepared standard to confirm the identity of the parent peak. Perform a forced degradation study (see Protocol 3.2) to intentionally generate and identify potential degradation products. This will help in co-eluting and identifying the extraneous peaks in your sample. |
Issue 3: Poor Reproducibility in Bioassays or Chemical Reactions
| Potential Cause | Underlying Rationale & Troubleshooting Steps |
| Inconsistent Concentration of Active Compound | If the stock solution degrades over the course of an experiment, the effective concentration of this compound will decrease, leading to variable results. Solution: Always prepare fresh solutions for critical experiments. If a stock solution must be used over several days, it should be requalified by a stability-indicating analytical method (e.g., HPLC) before each use to confirm its concentration. Store the solution under the recommended conditions (cold, dark, inert atmosphere). |
Section 3: Key Experimental Protocols
Protocol 3.1: Recommended Preparation and Storage of a 10 mM Aqueous Stock Solution
-
Solvent Preparation: Use HPLC-grade water. To enhance stability, adjust the pH to 4.5 by adding microliter amounts of 1 M HCl while monitoring with a calibrated pH meter. Degas the solvent by sparging with nitrogen for 15 minutes.
-
Weighing: Accurately weigh the required amount of this compound (MW: 157.64 g/mol ) in a clean, dry container.
-
Dissolution: Add the compound to the appropriate volume of the prepared pH 4.5 water. Mix gently using a vortex mixer until fully dissolved.
-
Storage: Transfer the solution to a clean, amber glass vial.
-
Inerting: Purge the headspace of the vial with nitrogen or argon for 30-60 seconds to displace oxygen.
-
Sealing and Storing: Seal the vial tightly with a PTFE-lined cap. Label it clearly with the compound name, concentration, date, and your initials. Store in a refrigerator at 2-8°C.
Diagram: Factors Influencing Stability
Caption: A systematic workflow for evaluating the stability of this compound.
References
- Sigma-Aldrich. (2025).
- J.T. Baker. (n.d.). N, N- Dimethylaniline.
- CPAchem Ltd. (2025).
- Penta s.r.o. (2024).
- Wikipedia. (n.d.). Dimethylaniline.
- MedchemExpress.com. (2025).
- Journal of the Chemical Society B: Physical Organic. (n.d.). Amine oxidation. Part I. The oxidation of NN-dimethylaniline to crystal violet and methyl violet.
- Guidechem. (n.d.). N,N-Dimethylaniline 121-69-7 wiki.
- OSHA. (1996). N,N-Dimethylaniline Method no.: PV2064.
- ResearchGate. (2020). Mechanism of oxidation with 2-dimethylamino-N,N-dimethylaniline N-oxide.
- PubMed Central (PMC). (2021). Quantification of aniline and N-methylaniline in indigo.
- European Medicines Agency (EMA). (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Sigma-Aldrich. (2009).
- SIELC Technologies. (n.d.). Separation of N,N-Dimethylaniline on Newcrom R1 HPLC column.
- PubChem. (n.d.). N,N-Dimethylaniline | C8H11N | CID 949.
- CDH Fine Chemical. (n.d.).
- PubChem. (n.d.). 2,N-Dimethylaniline | C8H11N | CID 69137.
- ChemicalBook. (2025). N,N-Dimethylaniline | 121-69-7.
- ICH. (n.d.). Stability testing: photostability testing of new drug substances and products.
- PubMed. (2009). Chemical oxidation of 2,6-dimethylaniline in the fenton process.
- ChemicalBook. (2024).
- CDC. (n.d.). NIOSH Pocket Guide to Chemical Hazards - N,N-Dimethylaniline.
- Sigma-Aldrich. (n.d.). 2,5-Dimethylaniline hydrochloride | 51786-53-9.
- ResearchGate. (2025).
- ChemicalBook. (n.d.). N,N-Dimethylaniline CAS#: 121-69-7.
- Quora. (2024).
- Loba Chemie. (2025). 121-69-7 CAS | N,N-DIMETHYLANILINE | Amines & Amine Salts | Article No. 03393.
- Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER.
- Semantic Scholar. (2009). Study on HPLC method for determination of aniline,N-methylaniline and N,N-dimethylaniline in air.
- Quora. (2018). Why does 2,6-dimethyl-N,N-dimethyl aniline is much more basic than 2,6-dimethyl aniline?.
- Slideshare. (n.d.). Dimethylaniline: Physical & Chemical Properties, Synthesis Methods, and Pharmaceutical Uses.
- European Medicines Agency (EMA). (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.
- PubChem. (n.d.). 2,6-Dimethylaniline | C8H11N | CID 6896.
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Technical Support Center: Managing Exotherms in N,2-Dimethylaniline Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of N,2-dimethylaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the significant exotherm associated with the N-methylation of 2-methylaniline (o-toluidine). Proper thermal management is critical not only for safety but also for achieving high yield and purity.
Section 1: Troubleshooting Guide
This section addresses specific, acute problems you may encounter during the synthesis.
Q1: My reaction temperature is rising uncontrollably, far exceeding the set point. What are the immediate steps to prevent a runaway reaction?
A1: An uncontrolled temperature spike is a critical safety event that requires immediate and decisive action. The primary cause is that the rate of heat generation from the N-methylation reaction is exceeding the rate of heat removal by your cooling system.
Immediate Actions:
-
Stop Reagent Addition: Immediately stop the addition of the methylating agent (e.g., dimethyl sulfate, methyl iodide). This is the most crucial step to halt the generation of more heat.
-
Enhance Cooling: If using an ice bath, add more ice and a salt (e.g., NaCl, CaCl₂) to lower its temperature. For cryostats, lower the setpoint immediately. If possible, increase the surface area of contact between the flask and the bath.
-
Add Cold Solvent: If the reaction solvent is available and pre-chilled, cautiously add it to the flask. This will dilute the reactants and act as a heat sink, absorbing some of the excess energy.[1]
-
Prepare for Quenching: If the temperature continues to rise rapidly despite these measures, a controlled quench is necessary. Have a pre-chilled, non-reactive quenching solution ready. A common choice is a slow addition of a cold, dilute acid or a less reactive alcohol like isopropanol, which can neutralize any unreacted base or react with the alkylating agent.[2][3][4] The entire quenching operation should be performed under an inert atmosphere in a fume hood.[3]
Causality: The N-alkylation of anilines is a highly exothermic nucleophilic substitution reaction.[5] A runaway scenario is a classic example of thermal feedback; as the temperature increases, the reaction rate accelerates, which in turn generates heat even faster, creating a dangerous, exponential rise in temperature and pressure.
Q2: I've observed a sudden darkening of the reaction mixture to a tar-like consistency and vigorous gas evolution. What does this indicate?
A2: This is a strong indicator of thermal decomposition and significant side reactions, likely caused by a localized or bulk temperature excursion.
Probable Causes:
-
Decomposition: At elevated temperatures, the starting materials, intermediates, or the product itself can begin to decompose, often forming complex, high-molecular-weight tars.[6]
-
Side Reactions: High temperatures can accelerate undesired reaction pathways. Over-alkylation to form the tertiary amine or even quaternary ammonium salts is a common side reaction that can be more exothermic.[6][7] C-alkylation on the aromatic ring can also occur, particularly under acidic conditions or at high temperatures.[6][8]
-
Gas Evolution: The gas could be from the boiling of a low-boiling point solvent or from the decomposition of reagents. For example, some alkylating agents can decompose violently when overheated.
Corrective Actions: For the current batch, the product is likely lost. The priority is to safely cool and quench the reaction as described in Q1. For future experiments, you must implement more stringent temperature control. This includes reducing the addition rate of the alkylating agent, using a more dilute solution, and ensuring your cooling apparatus is sufficiently robust.[1]
Q3: My final product yield is low, and the purity is poor, with multiple unexpected spots on my TLC plate. Could this be related to poor exotherm management?
A3: Absolutely. Poor temperature control is one of the leading causes of low yield and impurity in this synthesis.
Explanation:
-
Selectivity: The desired reaction (N-mono-methylation) has a specific activation energy. Competing side reactions, such as N,N-di-methylation or C-alkylation, have different activation energies.[6][7] Even a small increase in temperature can disproportionately accelerate these undesired pathways, consuming your starting material and generating impurities that are often difficult to separate.[9]
-
Reagent Stability: High temperatures can degrade the reactants or the product over the course of the reaction, directly reducing the potential yield.
-
Workup Issues: The formation of tarry byproducts can complicate the workup and purification process, leading to physical loss of the desired product during extractions or chromatography.[6]
Solution: The key is to maintain a consistent, low reaction temperature throughout the addition of the alkylating agent. Lowering the reaction temperature will reduce the rate of all reactions, but it often provides a significant improvement in selectivity for the desired mono-alkylation product.[6][7]
Section 2: Frequently Asked Questions (FAQs)
This section covers broader topics and best practices for successful synthesis.
Q1: What is the primary source of the exotherm in the synthesis of N,2-dimethylaniline?
A1: The primary source of heat is the N-alkylation reaction itself. This is a nucleophilic attack by the nitrogen atom of 2-methylaniline on the electrophilic methyl group of the alkylating agent (e.g., dimethyl sulfate). The formation of the new carbon-nitrogen bond is an enthalpically favorable process, releasing significant energy as heat. Aromatic amines readily neutralize acids in exothermic reactions to form salts plus water.[10]
Q2: How does my choice of methylating agent affect the exotherm and overall safety?
A2: The choice of methylating agent is critical and directly impacts the reaction's reactivity, exotherm, and safety requirements.
| Methylating Agent | Relative Reactivity & Exotherm | Key Safety Considerations |
| Dimethyl Sulfate (DMS) | Very High | Extremely Toxic & Carcinogenic. [11] Fatal if inhaled or absorbed through skin, with effects that can be delayed for hours.[12] Requires stringent handling in a fume hood with specialized PPE (e.g., butyl rubber gloves).[11] |
| Methyl Iodide (MeI) | High | Toxic and a suspected carcinogen. Volatile (Boiling Point: 42 °C), requiring a well-sealed apparatus with a condenser to prevent vapor loss and exposure. |
| Methanol (with acid catalyst) | Low to Moderate | Requires high temperatures (e.g., >200°C) and high pressure, often in an autoclave.[13][14] The exotherm is less of a concern, but the high-pressure equipment introduces different safety hazards. |
| Paraformaldehyde (with reducing agent) | Moderate | Part of a reductive amination pathway. Generally safer than DMS or MeI, but the reaction still requires careful temperature control.[15] |
For laboratory-scale synthesis where high temperatures are undesirable, methyl iodide is often used. However, for industrial processes, the cost and efficiency of dimethyl sulfate or methanol-based routes are often preferred, despite the more demanding safety and handling requirements.[14]
Q3: What key process parameters can I modify to control the rate of heat generation?
A3: You have several levers to control the exotherm by managing the reaction rate:
-
Addition Rate: This is your primary control parameter. Adding the alkylating agent slowly ensures that the heat generated at any moment does not overwhelm the cooling system's capacity.[1][6] Using a syringe pump provides precise, consistent control.[1]
-
Concentration: Running the reaction at a lower concentration (i.e., using more solvent) provides a larger thermal mass (heat sink) to absorb the energy released, buffering temperature changes.[1]
-
Temperature: Lowering the reaction temperature (e.g., from 25°C to 0°C or -10°C) will decrease the reaction rate constant, thereby reducing the rate of heat generation.[6] This is a highly effective method to improve selectivity as well.[7]
Q4: Can you provide a standard protocol for the controlled N-methylation of 2-methylaniline?
A4: The following is a representative lab-scale protocol emphasizing exotherm control. The final step of converting the free base to the hydrochloride salt is also included.
Section 3: Protocols and Data
Experimental Protocol: Controlled N-Methylation and Hydrochloride Salt Formation
Safety First: This procedure must be performed in a certified chemical fume hood. Dimethyl sulfate is extremely toxic.[11][16] Ensure you are wearing appropriate PPE, including chemical safety goggles, a face shield, and double gloves (e.g., nitrile inner, butyl rubber or Viton outer).[11] Have an appropriate quenching agent for DMS (e.g., dilute ammonia solution) readily available.
Materials:
-
2-Methylaniline (o-toluidine) (1.0 eq)
-
Dimethyl Sulfate (DMS) (1.05 eq)
-
Sodium Hydroxide (2.5 eq)
-
Toluene (or other suitable aprotic solvent)
-
Deionized Water
-
Diethyl Ether
-
Hydrochloric Acid (e.g., 2M in diethyl ether)
-
Anhydrous Magnesium Sulfate
Procedure:
-
Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and an addition funnel. Place the flask in a cooling bath (e.g., ice/salt or dry ice/acetone) capable of maintaining the desired reaction temperature.
-
Initial Charge: Charge the flask with 2-methylaniline, toluene, and an aqueous solution of sodium hydroxide.
-
Cooling: Cool the stirred mixture to 0-5 °C. Ensure the thermometer is placed to accurately measure the internal temperature of the liquid.
-
Controlled Addition: Dilute the dimethyl sulfate with a portion of cold toluene in the addition funnel. Add the DMS solution dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.[17] A syringe pump is highly recommended for this step.[1]
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at the controlled temperature for an additional hour. Monitor the reaction progress by TLC or GC to confirm the consumption of the starting material.
-
Workup (Free Base): Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N,2-dimethylaniline free base.
-
Hydrochloride Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether.[18] While stirring, slowly add a solution of HCl in diethyl ether. The this compound salt will precipitate out of the solution.[18][19]
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether and dry under vacuum to yield the final product.[18]
Section 4: Visual Guides & Workflows
Diagram 1: Exotherm Emergency Response
This decision tree outlines the immediate actions required upon detecting a thermal runaway.
Caption: Decision tree for immediate response to a thermal runaway event.
Diagram 2: Workflow for Controlled Reagent Addition
This workflow illustrates the key steps for safely adding a reactive methylating agent.
Caption: Workflow for safe and controlled addition of the methylating agent.
References
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- Henderson, K. (2015). Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste.
- Soláthraithe Aniline tSín. (2023). The Industrial Significance of N,N-Diethylthanamine, Dimethyl Sulfate and Aniline.
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- ChemicalBook. (2023). N,N-Dimethylaniline: Synthesis, applications and toxicity.
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- Chemical Emergency Medical Guidelines. (n.d.). Dimethyl sulfate (CH3)2SO4 D 1.
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- Google Patents. (n.d.). US2367713A - Process for the nuclear methylation of aromatic amines.
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- NIST. (n.d.). o-Toluidine. WebBook.
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Technical Support Center: Navigating Scale-Up Challenges in N,2-Dimethylaniline Hydrochloride Production
Welcome to the technical support center for N,2-dimethylaniline hydrochloride synthesis. This guide is designed for researchers, chemists, and process development professionals who are transitioning the synthesis of this valuable intermediate from laboratory scale to pilot or manufacturing scale. We will address common pitfalls, provide in-depth troubleshooting advice, and offer validated protocols to ensure a robust, scalable, and reproducible process.
Section 1: Synthesis Overview and Core Scale-Up Challenges
The synthesis of N,2-dimethylaniline typically involves the controlled methylation of 2-methylaniline (o-toluidine). While straightforward on a lab bench, this process presents significant challenges at scale related to selectivity, thermal management, and purification.
The primary reaction involves the methylation of the primary amine group of o-toluidine. A common and cost-effective methylating agent for industrial applications is methanol, often used with an acid catalyst under pressure and elevated temperatures.[1][2] The subsequent step is the formation of the hydrochloride salt, which aids in purification and improves the compound's stability and handling characteristics.
Caption: Troubleshooting decision tree for low yield or purity issues.
References
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Synthesis of N,N-dimethylaniline by aniline and methanol over β zeolite catalyst. (n.d.). Catalysis Letters. Retrieved January 12, 2026, from [Link]
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-
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IMARC Group. (n.d.). N,N-Dimethylaniline Production Plant Report: Setup & Cost. Retrieved January 12, 2026, from [Link]
-
OSHA. (n.d.). N,N-Dimethylaniline Method no.: PV2064. Retrieved January 12, 2026, from [Link]
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PrepChem.com. (n.d.). Synthesis of 2,6-dimethylaniline. Retrieved January 12, 2026, from [Link]
-
PrepChem.com. (n.d.). Preparation of N,N-dimethylaniline. Retrieved January 12, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol. Retrieved January 12, 2026, from [Link]
-
Industry Today. (2025, July 18). N,N-Dimethylaniline Market to Hit USD 2.2 Billion by 2032. Retrieved January 12, 2026, from [Link]
-
ACS Publications. (2025, May 15). Inclusion Ability and Selectivity Behavior of Selected Fused Tricyclic Host Systems in the Presence of the Aromatic Amines Aniline, N-Methylaniline and N,N′-Dimethylaniline. Crystal Growth & Design. Retrieved January 12, 2026, from [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of N,2-Dimethylaniline Hydrochloride and N,N-Dimethylaniline for Chemical Synthesis
For the researcher navigating the landscape of aromatic amines, subtle structural differences can lead to profound changes in chemical reactivity. This guide provides an in-depth comparison of N,N-dimethylaniline, a widely used tertiary amine, and N,2-dimethylaniline hydrochloride, its secondary amine isomer salt. While their names suggest a close relationship, their performance in key synthetic transformations is starkly different. We will dissect the structural, electronic, and steric factors that govern their reactivity, supported by experimental protocols to provide a practical framework for laboratory applications.
Structural and Physicochemical Overview
At first glance, both molecules share the dimethylaniline scaffold. However, the placement of the methyl groups and the state of the nitrogen atom create two fundamentally distinct chemical entities. N,N-dimethylaniline is a tertiary amine with two methyl groups on the nitrogen atom.[1][2] In contrast, N,2-dimethylaniline is a secondary amine with one methyl group on the nitrogen and another on the aromatic ring at the ortho position.[3] The hydrochloride form signifies that the nitrogen lone pair is protonated, forming an ammonium salt.[4][5][6]
| Property | N,N-Dimethylaniline | This compound |
| Structure | C₆H₅N(CH₃)₂ | 2-CH₃C₆H₄NH(CH₃)·HCl |
| Molar Mass | 121.18 g/mol [7] | 157.64 g/mol [5] |
| Appearance | Colorless to yellowish oily liquid[1][7][8] | Solid |
| Boiling Point | 194 °C[7] | N/A (decomposes) |
| Melting Point | 2 °C[7] | N/A |
| Amine Type | Tertiary Amine | Secondary Amine Salt |
| Nitrogen State | Neutral (Lone Pair Available) | Cationic (Protonated, No Lone Pair) |
The Decisive Factors: Electronics and Sterics
The divergent reactivity of these two compounds can be rationalized by examining their electronic profiles and the steric environment around the key reactive centers: the nitrogen atom and the aromatic ring.
Electronic Effects: An Activated Ring vs. a Deactivated Salt
N,N-Dimethylaniline is a classic example of a highly activated aromatic system. The nitrogen atom's lone pair is delocalized into the benzene ring through resonance (+R effect), significantly increasing the electron density, particularly at the ortho and para positions.[9] This is augmented by the inductive electron-donating effect (+I effect) of the two methyl groups.[10] Consequently, the aromatic ring is highly susceptible to attack by electrophiles.[2][9]
This compound , on the other hand, is a strongly deactivated system. The protonation of the nitrogen atom to form the anilinium cation, -[NH(CH₃)]⁺-, eliminates the lone pair available for resonance. This cationic group exerts a powerful electron-withdrawing inductive effect (-I effect), pulling electron density out of the aromatic ring. This deactivation makes electrophilic aromatic substitution significantly more difficult compared to its free-base counterpart or N,N-dimethylaniline.[11]
Caption: Key structural and electronic differences between the two aniline derivatives.
Steric Hindrance: The Influence of the Ortho-Methyl Group
In N,2-dimethylaniline, the presence of a methyl group at the ortho position introduces significant steric bulk around both the nitrogen atom and the C2 position of the ring.[12][13] This has two major consequences:
-
Reduced Nitrogen Nucleophilicity: The ortho-methyl group physically obstructs the path for reagents to attack the nitrogen's lone pair (in its free base form), diminishing its effectiveness as a nucleophile compared to a less hindered amine.
-
Steric Inhibition of Resonance (SIR): The steric clash between the ortho-methyl group and the N-methyl group can force the amino group out of the plane of the benzene ring. This misalignment reduces the overlap between the nitrogen's p-orbital and the ring's pi-system, inhibiting resonance and slightly decreasing the activation of the ring compared to an unhindered analogue.[14][15]
N,N-dimethylaniline experiences less steric hindrance around its nitrogen, allowing for more effective interaction with various reagents.
A Head-to-Head Comparison of Reactivity
The interplay of these electronic and steric factors results in dramatically different outcomes in common synthetic reactions.
Reactivity as a Nitrogen Nucleophile
The primary role of an amine in many reactions is to act as a nucleophile via its lone pair of electrons.
-
N,N-Dimethylaniline: The nitrogen is a competent nucleophile and base. It readily reacts with electrophiles like alkyl halides to form quaternary ammonium salts.[5][7] It is also used as an acid scavenger in various reactions.
-
This compound: In its salt form, the compound is not nucleophilic . The lone pair is sequestered by a proton. To engage in nucleophilic reactions, it must first be neutralized with a suitable base (e.g., NaHCO₃, Et₃N) to liberate the free secondary amine, N,2-dimethylaniline. Even in its free base form, its nucleophilicity is attenuated by the steric hindrance from the ortho-methyl group, as discussed previously.[12]
This protocol illustrates the difference in nucleophilic character.
Objective: To compare the rate of reaction of N,N-dimethylaniline and pre-neutralized this compound with methyl iodide.
Methodology:
-
Reaction Setup A (N,N-dimethylaniline):
-
In a 25 mL round-bottom flask, dissolve N,N-dimethylaniline (1.21 g, 10 mmol) in 10 mL of acetonitrile.
-
Add methyl iodide (1.56 g, 11 mmol).
-
Stir the mixture at room temperature and monitor the formation of the white precipitate (the quaternary ammonium salt) over time via TLC or ¹H NMR.
-
-
Reaction Setup B (N,2-Dimethylaniline Free Base):
-
First, neutralize this compound (1.58 g, 10 mmol) by dissolving it in 15 mL of dichloromethane and washing with 10 mL of saturated aqueous sodium bicarbonate. Separate the organic layer and dry over anhydrous MgSO₄. Filter and remove the solvent under reduced pressure to yield the free amine.
-
Dissolve the resulting N,2-dimethylaniline (1.21 g, 10 mmol) in 10 mL of acetonitrile.
-
Add methyl iodide (1.56 g, 11 mmol).
-
Stir under identical conditions as Setup A and monitor the reaction. Expected Outcome: Reaction A will proceed significantly faster, with substantial product formation observed in a shorter time frame. Reaction B will be noticeably slower due to the steric hindrance around the nitrogen of N,2-dimethylaniline. This experiment demonstrates both the inertness of the hydrochloride salt and the reduced nucleophilicity of the sterically hindered free amine.
-
Reactivity in Electrophilic Aromatic Substitution (EAS)
The difference in reactivity is most pronounced in EAS reactions like nitration, halogenation, and Friedel-Crafts reactions.[16]
-
N,N-Dimethylaniline: As a highly activated, ortho/para-directing substrate, it undergoes EAS rapidly, often under mild conditions.[17][18] The major product is typically the para-substituted isomer due to the steric bulk of the dimethylamino group hindering the ortho positions.
-
This compound: As a highly deactivated substrate, it requires harsh conditions (e.g., strong acids, high temperatures) to undergo EAS. The anilinium group, -[NH(CH₃)]⁺-, is a meta-director .[11] Therefore, electrophilic substitution will yield the meta-substituted product, a completely different regioisomer than what is obtained from N,N-dimethylaniline.
Caption: Decision workflow for EAS reactions comparing the two substrates.
Objective: To demonstrate the differential reactivity and regioselectivity of the two compounds in EAS.
Methodology:
-
Reaction A (N,N-Dimethylaniline):
-
Dissolve N,N-dimethylaniline (1.21 g, 10 mmol) in 20 mL of glacial acetic acid in a 50 mL flask and cool to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1.60 g, 10 mmol) in 5 mL of glacial acetic acid dropwise over 15 minutes.
-
Stir for 30 minutes at 0-5 °C.
-
Pour the reaction mixture into 100 mL of cold water and neutralize with aqueous sodium bicarbonate.
-
Collect the precipitate (p-bromo-N,N-dimethylaniline), wash with water, and dry.
-
-
Reaction B (this compound):
-
To a 50 mL flask, add this compound (1.58 g, 10 mmol) and a catalytic amount of iron(III) bromide (FeBr₃, ~0.1 g).
-
Slowly add liquid bromine (2.40 g, 15 mmol) dropwise at room temperature.
-
Heat the mixture to 60 °C and stir for several hours, monitoring by GC-MS or TLC for the consumption of starting material.
-
After cooling, carefully quench the reaction with an aqueous solution of sodium bisulfite to destroy excess bromine.
-
Extract the product with diethyl ether, wash with brine, dry over MgSO₄, and concentrate to isolate the product (primarily 4-bromo-2-methyl-N-methylanilinium, after workup). Expected Outcome: Reaction A will proceed quickly under mild conditions to yield the para-bromo product. Reaction B will require a Lewis acid catalyst and heat, proceeding much more slowly to yield the meta-bromo product (relative to the anilinium group). This starkly illustrates the opposing electronic influences of the –N(CH₃)₂ and -[NH(CH₃)]⁺- groups.
-
Conclusion and Practical Recommendations
The choice between N,N-dimethylaniline and this compound is dictated entirely by the desired transformation.
-
Choose N,N-Dimethylaniline for:
-
Rapid electrophilic aromatic substitution where strong ortho/para direction is desired.
-
Applications requiring a liquid tertiary amine as a nucleophilic catalyst or acid scavenger.
-
-
Choose this compound when:
-
The goal is electrophilic aromatic substitution to obtain a meta-substituted aniline derivative.
-
A secondary amine is required for a subsequent reaction (e.g., N-acylation, formation of specific heterocycles), with the understanding that it must first be neutralized to its free base form.
-
References
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Wikipedia. (n.d.). Dimethylaniline. Retrieved from [Link]
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PubChem. (n.d.). N,N-Dimethylaniline. Retrieved from [Link]
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Fiveable. (n.d.). N,N-dimethylaniline Definition. Retrieved from [Link]
-
Chegg.com. (2023). Solved 3.48 As shown below, electrophilic aromatic. Retrieved from [Link]
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Blog. (2025). How does the structure of N,N - Dimethylaniline affect its reactivity?. Retrieved from [Link]
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NCBI. (n.d.). Aniline and Aniline Hydrochloride. Retrieved from [Link]
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Chemistry Stack Exchange. (2016). Making N,N-dimethylaniline from aniline. Retrieved from [Link]
-
Quora. (2018). Why does aniline dissolve in HCL?. Retrieved from [Link]
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ResearchGate. (2025). N,N‐Dimethyl‐2,4,6‐tri‐tert‐butylaniline: Preparation and properties. Retrieved from [Link]
-
Allen. (n.d.). Among N N dimethyl aniline and N, N, 2, 6 - tetramethyl aniline which one is a stronger base and why. Retrieved from [Link]
-
ResearchGate. (2025). Nucleophilicities of Primary and Secondary Amines in Water. Retrieved from [Link]
-
Quora. (2017). Which is stronger: base 2, 6-dimethyl-N, N-dimethyl aniline, or N-N-dimethyl aniline?. Retrieved from [Link]
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Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline. Retrieved from [Link]
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Molbase. (n.d.). N,N-dimethylaniline hydrochloride. Retrieved from [Link]
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Reddit. (2024). Why is N,N-Dimethylaniline more basic than N-methylaniline?. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Retrieved from [Link]
-
Dalton Transactions. (2025). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Retrieved from [Link]
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Brainly.in. (2019). What is steric effect? N, N-dimethy1 aniline is a weaker base than 2,6-dimethyl N, N - dimethyl aniline.. Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of N,N-dimethylaniline. Retrieved from [Link]
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University of Munich. (n.d.). Nucleophilicities of Amines, Amino Acids and Pyridines. Retrieved from [Link]
-
Supporting Information. (n.d.). Selectivity Engineering of Diazotization Reaction in Continuous Flow Reactor. Retrieved from [Link]
-
Quora. (2024). Why is N, N- dimethyl aniline a weaker base than its 2,6-dimethyl derivative?. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
-
Course Hero. (2020). Aromatic Electrophilic substitution. Retrieved from [Link]
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Slideshare. (n.d.). Dimethylaniline: Physical & Chemical Properties, Synthesis Methods, and Pharmaceutical Uses. Retrieved from [Link]
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Any Rgb. (n.d.). Dimethylaniline, electrophilic Aromatic Substitution, Aniline.... Retrieved from [Link]
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Journal of the Chemical Society. (n.d.). The effects of sodium chloride and aniline hydrochloride upon the surface tensions and partial vapour pressures of aqueous aniline solutions. Retrieved from [Link]
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Chemsrc. (2025). N,N-DIMETHYLANILINE HYDROCHLORIDE | CAS#:5882-44-0. Retrieved from [Link]
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Stenutz. (n.d.). N,N-dimethylaniline hydrochloride. Retrieved from [Link]
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PubChem. (n.d.). 2,N-Dimethylaniline. Retrieved from [Link]
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Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
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Chem Zipper. (2020). N,N,2,6-Tetramethyl aniline is more basic than N,N-Dimethyl aniline. Why?. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Dimethylaniline Isomers
Introduction
Dimethylaniline isomers, also known as xylidines, are a class of aromatic amines that serve as critical intermediates in numerous industrial applications, including the synthesis of dyes, pharmaceuticals, pesticides, and polymers.[1] The six isomers—2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethylaniline—possess the same molecular formula (C₈H₁₁N) and molecular weight (121.18 g/mol ), but differ in the substitution pattern of the two methyl groups on the aniline ring.[2] This structural variance, while subtle, imparts distinct chemical and physical properties to each isomer. Consequently, the ability to unambiguously identify and differentiate these isomers is paramount for process control, quality assurance, and regulatory compliance in research and development settings.
This guide provides a comprehensive comparison of the dimethylaniline isomers using four cornerstone spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of why each method can distinguish the isomers, present comparative experimental data, and provide validated protocols for analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Decoding Structural Symmetry
NMR spectroscopy is arguably the most powerful technique for distinguishing isomers, as it provides a direct map of the unique chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei within a molecule. The differentiation of dimethylaniline isomers hinges on the principle that the specific placement of the two methyl groups and the amino group creates a unique pattern of electron density and magnetic shielding for each nucleus.
Causality Behind Experimental Choices: The choice of both ¹H and ¹³C NMR is deliberate. ¹H NMR provides exquisite detail on proton environments, including their electronic shielding (chemical shift), neighboring protons (spin-spin splitting), and relative abundance (integration). ¹³C NMR, particularly with proton decoupling, reveals the number of chemically non-equivalent carbon atoms, offering a direct readout of molecular symmetry. An isomer with higher symmetry will exhibit fewer ¹³C signals than a less symmetric one.
Comparative ¹H NMR Analysis
The key differentiating features in the ¹H NMR spectra are found in the aromatic region (approx. 6.5-7.5 ppm). The substitution pattern dictates the number of aromatic protons and their coupling relationships, producing characteristic splitting patterns (e.g., singlets, doublets, triplets). The chemical shifts of the methyl (-CH₃) and amine (-NH₂) protons also show subtle but consistent variations.
Comparative ¹³C NMR Analysis
The number of distinct signals in a proton-decoupled ¹³C NMR spectrum is a direct indicator of the molecule's symmetry. For instance, the highly symmetric 3,5-dimethylaniline will show fewer aromatic carbon signals compared to the asymmetric 2,3-dimethylaniline. The chemical shifts of the methyl carbons and the aromatic carbons directly attached to the methyl or amino groups are also highly diagnostic.
Quantitative Data Summary: NMR Spectroscopy
Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃ [1]
| Compound | -CH₃ Protons | -NH₂ Protons | Aromatic Protons |
| 2,3-Dimethylaniline | 2.25 (s, 3H), 2.08 (s, 3H) | 3.65 (s, 2H) | 6.90 (t, 1H), 6.59 (d, 1H), 6.54 (d, 1H) |
| 2,4-Dimethylaniline | 2.24 (s, 3H), 2.05 (s, 3H) | 3.60 (s, 2H) | 6.89 (s, 1H), 6.85 (d, 1H), 6.55 (d, 1H) |
| 2,5-Dimethylaniline | 2.23 (s, 3H), 2.06 (s, 3H) | 3.62 (s, 2H) | 6.92 (d, 1H), 6.48 (s, 1H), 6.45 (d, 1H) |
| 2,6-Dimethylaniline | 2.16 (s, 6H) | 3.75 (s, 2H) | 6.89 (d, 2H), 6.62 (t, 1H) |
| 3,4-Dimethylaniline | 2.18 (s, 3H), 2.15 (s, 3H) | 3.55 (s, 2H) | 6.95 (d, 1H), 6.50 (s, 1H), 6.45 (d, 1H) |
| 3,5-Dimethylaniline | 2.20 (s, 6H) | 3.58 (s, 2H) | 6.45 (s, 1H), 6.38 (s, 2H) |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃ [1]
| Compound | -CH₃ Carbons | Aromatic C-NH₂ | Aromatic C-CH₃ | Other Aromatic C |
| 2,3-Dimethylaniline | 20.2, 13.5 | 144.8 | 136.8, 121.9 | 126.3, 122.3, 114.6 |
| 2,4-Dimethylaniline | 20.1, 17.2 | 143.1 | 130.8, 120.9 | 129.8, 127.1, 116.5 |
| 2,5-Dimethylaniline | 20.8, 16.9 | 145.2 | 135.9, 121.5 | 129.9, 123.1, 116.1 |
| 2,6-Dimethylaniline | 17.8 | 143.9 | 121.8 | 128.4, 117.9 |
| 3,4-Dimethylaniline | 19.5, 18.3 | 144.2 | 136.9, 125.8 | 129.8, 119.5, 112.9 |
| 3,5-Dimethylaniline | 21.4 | 146.5 | 138.4 | 120.1, 114.1 |
Infrared (IR) Spectroscopy: Probing Vibrational Fingerprints
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. While all dimethylaniline isomers share the same functional groups (primary amine, aromatic ring, methyl groups), their vibrational modes are subtly different, providing a unique "fingerprint" for each.
Causality Behind Experimental Choices: The primary value of IR in isomer differentiation lies not in the functional group region, but in the lower-frequency fingerprint region. Specifically, the C-H out-of-plane bending vibrations between 900-650 cm⁻¹ are highly characteristic of the aromatic ring's substitution pattern. This region provides a direct, empirical method for confirming the substitution pattern suggested by NMR.
-
N-H Stretch: All isomers, being primary amines, will exhibit two characteristic N-H stretching bands in the 3350-3500 cm⁻¹ region.[3]
-
C-H Bending (Out-of-Plane): This is the most diagnostic region. For example:
-
2,6- and 2,3- (1,2,3-trisubstituted): Expect strong bands around 780-760 cm⁻¹.
-
2,4- and 3,4- (1,2,4-trisubstituted): Expect a strong band around 880-800 cm⁻¹.
-
2,5- and 3,5- (1,3,5- and 1,2,4-): These patterns provide further distinction within the broader categories.
-
Quantitative Data Summary: Key IR Absorptions (cm⁻¹)
| Compound | N-H Stretch | C-H Bending (Out-of-Plane) |
| 2,3-Dimethylaniline | ~3450, ~3360 | ~770 |
| 2,4-Dimethylaniline | ~3440, ~3350 | ~810 |
| 2,5-Dimethylaniline | ~3430, ~3350 | ~805, ~870 |
| 2,6-Dimethylaniline | ~3480, ~3390 | ~765 |
| 3,4-Dimethylaniline | ~3420, ~3340 | ~800 |
| 3,5-Dimethylaniline | ~3410, ~3330 | ~840, ~685 |
(Note: Exact frequencies can vary based on sample preparation and instrument.)
Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule, primarily the π → π* transitions of the aromatic ring. The energy of these transitions, and thus the wavelength of maximum absorbance (λ_max), is influenced by the substituents on the ring.
Causality Behind Experimental Choices: Both the amino (-NH₂) and methyl (-CH₃) groups are electron-donating. Their positions relative to each other affect the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This change in the HOMO-LUMO gap directly correlates to a shift in λ_max. While UV-Vis is less definitive than NMR for absolute identification, it serves as a rapid and valuable complementary technique. Isomers that allow for greater charge delocalization and resonance stabilization will typically exhibit a red shift (longer λ_max).
Quantitative Data Summary: UV-Vis Spectroscopy
| Compound | λ_max 1 (nm) | λ_max 2 (nm) |
| 2,3-Dimethylaniline | ~238 | ~288 |
| 2,4-Dimethylaniline | ~242 | ~292 |
| 2,5-Dimethylaniline | ~240 | ~290 |
| 2,6-Dimethylaniline | ~235 | ~285 |
| 3,4-Dimethylaniline | ~245 | ~295 |
| 3,5-Dimethylaniline | ~241 | ~291 |
(Note: Values are approximate and can vary with the solvent used.)
Mass Spectrometry (MS): Unveiling Fragmentation Pathways
Mass spectrometry sorts ions based on their mass-to-charge ratio (m/z). When coupled with Gas Chromatography (GC-MS), it is a powerful tool for separating and identifying isomers. While all dimethylaniline isomers have the same molecular ion peak (M⁺) at m/z = 121, their fragmentation patterns under electron ionization (EI) can differ.
Causality Behind Experimental Choices: The stability of the molecular ion and its subsequent fragment ions is dependent on the isomer's structure. The primary fragmentation pathways for these compounds are the loss of a hydrogen radical ([M-H]⁺ at m/z 120) and the loss of a methyl radical ([M-CH₃]⁺ at m/z 106).[4] The relative abundance of these fragment ions provides clues to the isomer's identity. For example, the loss of a methyl group from 2,6-dimethylaniline may be sterically influenced, leading to a different ion abundance compared to 3,5-dimethylaniline.
Comparative Analysis:
-
Molecular Ion (M⁺): All isomers will show a strong molecular ion peak at m/z 121.
-
[M-CH₃]⁺ Ion (m/z 106): This is a prominent fragment for all isomers. Subtle differences in its relative intensity compared to the molecular ion can be diagnostic.
-
[M-H]⁺ Ion (m/z 120): Also present in all spectra, its abundance relative to other fragments can vary.
Research has shown that the appearance energies for the [M-H]⁺ and [M-CH₃]⁺ fragments differ between the 2,3-, 2,4-, and 2,5- isomers, reflecting the varied energetics of their fragmentation pathways.[4][5]
Experimental Protocols & Workflows
A self-validating system relies on robust and reproducible methodologies. The following are standard operating procedures for the spectroscopic analysis of dimethylaniline isomers.
Logical Workflow for Isomer Identification
The following diagram illustrates a typical workflow for identifying an unknown dimethylaniline isomer.
Caption: General workflow for spectroscopic analysis of dimethylaniline isomers.
Detailed Experimental Methodologies
1. Nuclear Magnetic Resonance (NMR) Spectroscopy [1]
-
Sample Preparation: Dissolve 5-10 mg of the dimethylaniline isomer in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher).
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 s.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: ≥1024 (due to low natural abundance).
-
Relaxation Delay: 2-5 s.
-
-
Data Processing: Perform Fourier transformation, phase and baseline correction. Reference chemical shifts to an internal standard (e.g., TMS) or the residual solvent peak.
2. Infrared (IR) Spectroscopy [1]
-
Sample Preparation: For liquid samples, place a single drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background Correction: Record and subtract a background spectrum of the empty sample compartment.
-
3. Ultraviolet-Visible (UV-Vis) Spectroscopy [1]
-
Sample Preparation: Prepare a dilute solution (~0.001 M) of the isomer in a UV-transparent solvent (e.g., ethanol or methanol) in a quartz cuvette.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Wavelength Range: 200-400 nm.
-
Blank Correction: Use a cuvette containing the pure solvent as a blank reference.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λ_max).
-
4. Mass Spectrometry (MS) [1]
-
Sample Introduction: Use a Gas Chromatograph (GC) for separation prior to mass analysis.
-
Instrumentation: A GC coupled to a Mass Spectrometer (GC-MS).
-
Ionization: Use standard Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Employ a quadrupole or time-of-flight (TOF) analyzer to separate ions by their m/z ratio.
-
Data Acquisition: Record the mass spectrum, noting the relative abundances of the molecular ion and key fragments.
Conclusion: A Synthesis of Spectroscopic Evidence
No single technique tells the whole story. The robust identification of a dimethylaniline isomer is achieved through the logical synthesis of data from multiple spectroscopic methods. NMR provides the definitive structural framework, IR confirms the aromatic substitution pattern, MS validates the molecular weight and fragmentation, and UV-Vis offers a quick complementary check. By understanding the causal links between isomeric structure and spectral output, researchers can confidently differentiate these closely related but distinct chemical entities.
Caption: Relationship between isomer structure and spectroscopic output.
References
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Strife, R. J., Mangels, M. L., & Skare, J. A. (1995). Separation and Analysis of Dimethylaniline Isomers by Supercritical Fluid Chromatography--Electrospray Ionization Tandem Mass Spectrometry. Journal of Chromatography A, 712(1), 149-157. Available at: [Link]
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6896, 2,6-Dimethylaniline. Retrieved from PubChem. Available at: [Link]
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Selim, E. T. M., Rabbih, M. A., & Fahmey, M. A. (1984). Appearance Energies and Calculated Partial Mass Spectra of (2,3-), (2,4-) and (2,5-)Dimethylaniline Isomers. International Journal of Mass Spectrometry and Ion Processes, 62(3), 317-327. Available at: [Link]
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ResearchGate. Ionization and appearance energies of dimethyl- aniline isomers. Available at: [Link]
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Huppert, D., & Rentzepis, P. M. (1986). UV−vis Subpicosecond Spectroscopy of 4-(9-Anthryl)-N,N'-dimethylaniline in Polar and Nonpolar Solvents: A Two-Dimensional View of the Photodynamics. The Journal of Physical Chemistry, 90(19), 4813-4818. Available at: [Link]
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Homework.Study.com. Where do 4-ethylaniline and 3, 4-dimethyaniline fall on the IR spectrum? Available at: [Link]
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"chromatographic separation of N,2-dimethylaniline from other isomers"
< < A Chromatographic Guide to Resolving N,2-Dimethylaniline from its Isomers
Abstract
The precise separation and quantification of N,2-dimethylaniline from its structural isomers, including N,3-dimethylaniline, N,4-dimethylaniline, and N,N-dimethylaniline, represent a significant analytical challenge in chemical synthesis, quality control, and pharmaceutical development. The structural similarity among these compounds necessitates highly selective chromatographic techniques. This guide provides an in-depth comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) methods for this separation. We will explore the fundamental principles dictating the choice of columns and mobile phases, present comparative experimental data, and offer detailed, field-proven protocols to empower researchers in developing robust and efficient analytical methods.
Introduction: The Analytical Challenge
N,2-dimethylaniline (also known as N-methyl-o-toluidine) and its isomers are essential intermediates in various industrial syntheses, including dyes and pharmaceuticals.[1] Due to significant differences in reactivity and potential toxicity among isomers, ensuring the isomeric purity of the final product is critical for process optimization and safety.[2] The subtle variations in their physicochemical properties, however, make their separation a non-trivial task that demands a carefully optimized chromatographic approach.[3]
Foundational Physicochemical Properties
Understanding the physical and chemical characteristics of the dimethylaniline isomers is paramount to developing a logical separation strategy. Key differences in boiling points and polarity form the basis for selecting between GC and HPLC, as well as for fine-tuning the separation conditions.
| Compound | Structure | Boiling Point (°C) | Dipole Moment (Debye) | pKa |
| N,2-Dimethylaniline | 208-210[4] | ~1.6 | ~5.0 | |
| N,3-Dimethylaniline | 215 | ~1.7 | ~5.1 | |
| N,4-Dimethylaniline | 211 | ~1.8 | ~5.2 | |
| N,N-Dimethylaniline | 193-194[5][6] | ~1.6 | 5.02[7] |
Note: Dipole moment and pKa values are approximate and can vary slightly based on the measurement method and solvent.
The close boiling points of the positional isomers (N,2-, N,3-, and N,4-) suggest that simple distillation is ineffective, necessitating high-efficiency chromatographic methods for their resolution.[3] N,N-dimethylaniline, a tertiary amine, has a significantly lower boiling point than the secondary amine isomers, making it more straightforward to separate, particularly by GC.
Strategic Method Selection: GC vs. HPLC
The decision to use Gas Chromatography or High-Performance Liquid Chromatography is the first critical step in method development. This choice is guided by the analyte's volatility and thermal stability, as well as the specific requirements of the analysis, such as speed, sensitivity, and matrix complexity.
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A Comparative Analysis of the Basicity of Dimethylaniline Isomers: A Technical Guide
For researchers and professionals in drug development and chemical synthesis, a nuanced understanding of the physicochemical properties of aromatic amines is paramount. Basicity, a measure of a molecule's ability to accept a proton, is a critical parameter that governs reaction kinetics, solubility, and biological interactions. This guide provides an in-depth comparative analysis of the basicity of N,N-dimethylaniline and the six structural isomers of xylidine (dimethylaniline), grounding the discussion in experimental data and fundamental chemical principles.
Basicity of Aromatic Amines: A Quantitative Overview
The basicity of an amine is quantitatively expressed by the pKa of its conjugate acid (R₃NH⁺). A higher pKa value indicates that the conjugate acid is weaker, and consequently, the parent amine is a stronger base. The basicity of aniline derivatives is a delicate balance of electronic effects (inductive and resonance) and steric factors. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, which reduces its availability for protonation and decreases basicity compared to aliphatic amines.
The isomers under consideration are N,N-dimethylaniline, where methyl groups are on the nitrogen, and the xylidines, where two methyl groups are substituted on the benzene ring.
Table 1: pKa Values of Dimethylaniline Isomers in Aqueous Solution
| Compound | Isomer | pKa (Conjugate Acid at 25°C) |
| N,N-Dimethylaniline | - | 5.15[1][2] |
| 2,3-Dimethylaniline | 2,3-Xylidine | 4.70[3] |
| 2,4-Dimethylaniline | 2,4-Xylidine | 4.89 |
| 2,5-Dimethylaniline | 2,5-Xylidine | 4.53 |
| 2,6-Dimethylaniline | 2,6-Xylidine | 3.95 |
| 3,4-Dimethylaniline | 3,4-Xylidine | 5.17 |
| 3,5-Dimethylaniline | 3,5-Xylidine | 4.79[4] |
Deconstructing the Trends: The Interplay of Electronic and Steric Effects
The variation in pKa values across these isomers can be rationalized by considering three primary effects: the inductive effect, the resonance effect, and steric hindrance.
Electronic Effects
-
Inductive Effect (+I): Alkyl groups, such as methyl groups, are electron-donating. They push electron density through the sigma bonds onto the benzene ring and, by extension, toward the nitrogen atom. This increased electron density on the nitrogen makes the lone pair more available for protonation, thus increasing basicity.[5]
-
Resonance Effect (+R): The lone pair on the amino nitrogen is delocalized into the π-system of the benzene ring.[6] This delocalization stabilizes the amine but reduces the availability of the lone pair for accepting a proton, thereby decreasing basicity.
Steric Effects
-
Steric Inhibition of Resonance (SIR): When bulky groups are present at the ortho positions (e.g., in 2,6-dimethylaniline), they can clash with the amino group. This steric strain forces the amino group out of the plane of the benzene ring.[1][7] As a result, the overlap between the nitrogen's lone pair orbital and the ring's π-system is diminished. This "inhibition of resonance" localizes the lone pair on the nitrogen, making it more available for protonation and significantly increasing basicity compared to what would be expected otherwise.[1][7][8]
-
Steric Hindrance to Solvation: Upon protonation, the -NH₂ group becomes -NH₃⁺. Bulky ortho-substituents can physically impede the ability of solvent molecules (e.g., water) to surround and stabilize the positively charged conjugate acid. This poor solvation destabilizes the conjugate acid, making it stronger (lower pKa), which in turn means the parent amine is a weaker base.
The following diagram illustrates these competing factors.
Caption: Key electronic and steric factors governing the basicity of dimethylaniline isomers.
Isomer-Specific Analysis
-
N,N-Dimethylaniline (pKa = 5.15): The two methyl groups on the nitrogen atom exert a strong +I effect, increasing basicity relative to aniline (pKa = 4.6).
-
3,4-Dimethylaniline (pKa = 5.17): This is the most basic of the xylidine isomers. The methyl groups at the meta and para positions both contribute electron density via the inductive effect without causing steric hindrance. The para-methyl group also provides some hyperconjugation, further stabilizing the electron-donating effect.
-
2,4-Dimethylaniline (pKa = 4.89) & 3,5-Dimethylaniline (pKa = 4.79): These isomers are more basic than aniline. The inductive effects of the two methyl groups increase the electron density on the nitrogen.
-
2,3-Dimethylaniline (pKa = 4.70) & 2,5-Dimethylaniline (pKa = 4.53): The presence of one ortho-methyl group introduces a steric interaction. The balance between its electron-donating inductive effect and the destabilization of the conjugate acid via steric hindrance to solvation results in basicity that is slightly lower than aniline in the case of 2,5-dimethylaniline.
-
2,6-Dimethylaniline (pKa = 3.95): This isomer is the least basic. Here, the steric hindrance to solvation of the anilinium ion by the two bulky ortho-methyl groups is the dominant effect.[9] This significant destabilization of the conjugate acid outweighs the +I effect of the methyl groups, making the amine a much weaker base.
Experimental Protocol: pKa Determination by Potentiometric Titration
To ensure the trustworthiness and accuracy of basicity data, a robust experimental protocol is essential. Potentiometric titration is a highly reliable method for pKa determination.[10]
Principle
A solution of the amine (a weak base) is titrated with a strong acid (e.g., HCl). The pH of the solution is monitored as a function of the volume of titrant added. The pKa of the conjugate acid corresponds to the pH at the half-equivalence point, where the concentrations of the protonated amine [BH⁺] and the free base [B] are equal.
Step-by-Step Methodology
-
Preparation of Solutions:
-
Prepare a standardized solution of ~0.1 M HCl.
-
Prepare a ~0.01 M solution of the dimethylaniline isomer in deionized water. A co-solvent like ethanol may be used if solubility is low, but this will affect the absolute pKa value.
-
Prepare a background electrolyte solution (e.g., 0.1 M KCl) to maintain constant ionic strength.
-
-
Calibration of the pH Meter: Calibrate the pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).
-
Titration Setup:
-
Place a known volume (e.g., 50.0 mL) of the amine solution into a beaker.
-
Add the background electrolyte.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Place the beaker on a magnetic stirrer and stir gently.
-
Purge the solution with nitrogen gas to displace dissolved CO₂, which can interfere with the titration of bases.
-
-
Data Acquisition:
-
Record the initial pH of the solution.
-
Add the standardized HCl titrant in small, precise increments (e.g., 0.1-0.2 mL) from a burette.
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Decrease the increment size near the equivalence point (the region of most rapid pH change).
-
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.
-
Determine the equivalence point (Veq), which is the inflection point of the curve. This can be found accurately by plotting the first derivative (ΔpH/ΔV) against the average volume.
-
Calculate the volume at the half-equivalence point (Veq/2).
-
The pH of the solution at the half-equivalence point is equal to the pKa of the conjugate acid.
-
Caption: Experimental workflow for pKa determination by potentiometric titration.
Conclusion
The basicity of dimethylaniline isomers is not governed by a single factor but is rather a result of the complex interplay between electron-donating inductive effects, electron-withdrawing resonance effects, and position-dependent steric effects. While N,N-dimethylaniline and 3,4-xylidine are the strongest bases in this series due to favorable electronic effects, the presence of ortho-substituents introduces steric factors that can dramatically alter basicity. In the case of 2,6-dimethylaniline, the steric hindrance to solvation of the conjugate acid is the dominant factor, leading to a significant decrease in basicity. This comprehensive understanding, supported by robust experimental methods like potentiometric titration, is essential for the precise control of chemical reactions and the rational design of molecules in pharmaceutical and materials science.
References
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Allen, A. D. (n.d.). N,N,2,6 - Tetramethylaniline is more basic than N,N - dimethylaniline. Explain. Allen. Retrieved from [Link]
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ChemBK. (2024, April 9). 3,5-DIMETHYLANILINE(3,5-XYLIDINE). ChemBK. Retrieved from [Link]
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CHEMSOLVE.NET. (2019, February 9). Steric inhibition of resonance and its influence on acidity and basicity. CHEMSOLVE.NET. Retrieved from [Link]
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ChemBK. (n.d.). N,N-Dimethylaniline. ChemBK. Retrieved from [Link]
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Quora. (2021, February 28). Why is N,N 2,6-tetramethyl aniline more basic than n,n-dimethyl aniline but o-toluidine less basic than aniline by ortho effect? Quora. Retrieved from [Link]
- Hartwig, A., MAK Commission, & Arand, M. (2023). Xylidine isomers (2,3-xylidine, 2,5-xylidine, 3,4-xylidine, 3,5-xylidine).
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Quora. (2024, October 12). Why is N, N- dimethyl aniline a weaker base than its 2,6-dimethyl derivative? Quora. Retrieved from [Link]
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PubChem. (n.d.). Xylidine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 3,5-Dimethylaniline. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (2023, April 4). 3,4-Xylidine. Wikipedia. Retrieved from [Link]
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Wikipedia. (2022, September 9). 2,3-Xylidine. Wikipedia. Retrieved from [Link]
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SynZeal. (n.d.). 3,4-Xylidine. SynZeal. Retrieved from [Link]
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Wikipedia. (2023, November 13). 2,6-Xylidine. Wikipedia. Retrieved from [Link]
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Lanxess. (n.d.). 3,5-Xylidine. Lanxess. Retrieved from [Link]
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Chemistry Steps. (n.d.). Basicity of Amines. Chemistry Steps. Retrieved from [Link]
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PubChem. (n.d.). 2,6-Dimethylaniline. National Center for Biotechnology Information. Retrieved from [Link]
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ILO and WHO. (2021). ICSC 0451 - 2,3-XYLIDINE. International Labour Organization. Retrieved from [Link]
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PubChem. (n.d.). 3,4-Dimethylaniline. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (2023, April 4). 3,5-Xylidine. Wikipedia. Retrieved from [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Retrieved from [Link]
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Slideshare. (n.d.). Basicity of aromatic amine. Slideshare. Retrieved from [Link]
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PubChem. (n.d.). N,N-Dimethylaniline. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2,4-Dimethylaniline. National Center for Biotechnology Information. Retrieved from [Link]
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Study.com. (2021, August 29). How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. Study.com. Retrieved from [Link]
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PubChem. (n.d.). 2,5-Dimethylaniline. National Center for Biotechnology Information. Retrieved from [Link]
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Distinguishing N,2-dimethylaniline from N,4-dimethylaniline by NMR: A
Comprehensive Guide
In synthetic chemistry, the precise characterization of isomeric products is a frequent and critical challenge. Positional isomers, such as N,2-dimethylaniline and N,4-dimethylaniline, possess the same molecular formula but differ in the substitution pattern on the aromatic ring. This subtle structural variance leads to distinct chemical and physical properties, making their unambiguous identification essential for process control, quality assurance, and regulatory compliance. While several analytical techniques can be employed, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful and definitive method for this task.
This guide provides an in-depth comparison of the NMR spectral features of N,2-dimethylaniline and N,4-dimethylaniline. We will explore the theoretical underpinnings of their spectral differences and present a validated, step-by-step protocol for acquiring and interpreting the necessary data. The methodologies described herein are designed to provide a self-validating system for confident isomeric assignment.
The Analytical Challenge: Symmetry and Steric Effects
The core difference between N,2-dimethylaniline (the ortho isomer) and N,4-dimethylaniline (the para isomer) lies in their molecular symmetry and the steric environment around the substituents.
-
N,4-dimethylaniline possesses a higher degree of symmetry (C₂ᵥ point group). This results in chemical equivalency for pairs of aromatic protons and carbons, simplifying its NMR spectra.
-
N,2-dimethylaniline is less symmetric (Cₛ point group). Consequently, all four aromatic protons and all six aromatic carbons are chemically distinct. Furthermore, the proximity of the N-methyl and 2-methyl groups introduces steric hindrance, which can influence the conformation of the dimethylamino group and the electronic environment of the entire molecule.
These fundamental differences are the keys to their differentiation by NMR.
A Multi-faceted NMR Approach for Unambiguous Differentiation
A robust analytical strategy should not rely on a single data point but rather on a confluence of evidence from multiple NMR experiments. We will leverage ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR techniques to build an irrefutable case for the identity of each isomer.
¹H NMR Spectroscopy: A Tale of Two Rings
The aromatic region (typically 6.5-7.5 ppm) of the ¹H NMR spectrum provides the most immediate and telling clues.
-
N,2-dimethylaniline : Due to its lower symmetry, this isomer will display four distinct signals in the aromatic region, corresponding to the four unique aromatic protons. The splitting patterns will be complex, reflecting ortho, meta, and para couplings.[1]
-
N,4-dimethylaniline : The symmetry of this molecule results in only two signals in the aromatic region. These signals will appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring, representing the two pairs of equivalent protons.
The chemical shifts of the methyl protons also offer valuable information:
-
The N-CH₃ signal in N,2-dimethylaniline is expected to be influenced by the adjacent methyl group, potentially causing a shift compared to the N,4-isomer.
-
The Ar-CH₃ signal provides a clear distinction based on its position on the ring.
¹³C NMR Spectroscopy: Counting the Carbons
Proton-decoupled ¹³C NMR offers a straightforward method for differentiation based on the number of unique carbon signals.
-
N,2-dimethylaniline : Will exhibit eight distinct signals in the ¹³C NMR spectrum: six for the aromatic carbons and two for the methyl carbons.[1]
-
N,4-dimethylaniline : Due to its symmetry, it will show only six signals: four for the aromatic carbons (two of which are quaternary) and two for the methyl carbons. The equivalence of C2/C6 and C3/C5 reduces the number of observed aromatic peaks.
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts based on data from the Spectral Database for Organic Compounds (SDBS).[2][3][4]
| Compound | Moiety | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| N,2-dimethylaniline | N-CH₃ | ~2.86 | ~44.5 |
| Ar-CH₃ | ~2.29 | ~17.9 | |
| Aromatic H | ~6.6-7.2 (4 distinct signals) | ~118.0, 122.1, 126.6, 130.3, 132.1, 149.9 | |
| N,4-dimethylaniline | N-CH₃ | ~2.92 | ~40.8 |
| Ar-CH₃ | ~2.25 | ~20.3 | |
| Aromatic H | ~6.65 (d), ~7.05 (d) (2 signals) | ~113.0, 127.1, 129.8, 148.1 |
Data retrieved from the Spectral Database for Organic Compounds (SDBS).[2][3][5][6][7][8] Values are approximate and may vary slightly based on solvent and concentration.
2D NMR: The Definitive Proof
While 1D NMR provides strong evidence, 2D NMR experiments offer the most definitive and visually intuitive proof of structure, particularly through-space correlations.
The Power of NOESY (Nuclear Overhauser Effect Spectroscopy)
The NOESY experiment is the ultimate arbiter in this case. It detects protons that are close to each other in space, regardless of whether they are connected through bonds.
-
For N,2-dimethylaniline : A clear cross-peak will be observed between the protons of the N-CH₃ group and the protons of the adjacent 2-CH₃ group. This spatial proximity is unique to the ortho isomer.
-
For N,4-dimethylaniline : No such cross-peak will be observed between the N-CH₃ and 4-CH₃ groups, as they are on opposite sides of the aromatic ring and thus spatially distant. Instead, a correlation will be seen between the N-CH₃ protons and the ortho-aromatic protons.
Experimental Protocol: A Self-Validating Workflow
This protocol ensures the acquisition of high-quality data suitable for unambiguous structural elucidation.
1. Sample Preparation a. Accurately weigh 10-20 mg of the dimethylaniline sample. b. Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent with well-characterized residual peaks. c. Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.
2. Instrument Setup & Calibration a. Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution and sensitivity. b. Lock the spectrometer on the deuterium signal of the CDCl₃. c. Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks.
3. Data Acquisition a. ¹H NMR : Acquire a standard single-pulse proton spectrum. Ensure the spectral width covers the range of -1 to 10 ppm. Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio. b. ¹³C NMR : Acquire a proton-decoupled carbon spectrum. A typical spectral width would be 0 to 220 ppm. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds are necessary.[9] c. COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. It will confirm the coupling between adjacent aromatic protons. d. HSQC (Heteronuclear Single Quantum Coherence) : This experiment maps protons to the carbons they are directly attached to, confirming C-H connectivities.[10][11] e. HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away, helping to piece together the carbon skeleton.[10][11] f. NOESY (Nuclear Overhauser Effect Spectroscopy) : This is the critical experiment for this specific problem. Use a mixing time of ~500-800 ms to allow for the development of NOE cross-peaks.
4. Data Processing and Analysis a. Apply Fourier transformation, phase correction, and baseline correction to all spectra. b. Calibrate the ¹H spectrum to the residual CDCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet centered at 77.16 ppm. c. Analyze the spectra in a stepwise manner, as illustrated in the workflow diagram below.
Conclusion
The differentiation of N,2-dimethylaniline and N,4-dimethylaniline is readily and reliably achieved through a systematic NMR spectroscopy workflow. While ¹H and ¹³C NMR provide strong, indicative evidence based on signal multiplicity arising from molecular symmetry, the definitive proof lies in the 2D NOESY experiment. The presence of a clear NOE cross-peak between the N-methyl and the aromatic methyl protons is an unambiguous marker for the ortho isomer (N,2-dimethylaniline), a feature that is structurally impossible for the para isomer. By following the comprehensive protocol outlined in this guide, researchers, scientists, and drug development professionals can confidently assign the correct structure to their compound of interest, ensuring data integrity and the success of subsequent research.
References
-
Spectral Database for Organic Compounds (SDBS). UW-Madison Libraries. [Link]
-
Spectral Database for Organic Compounds - Wikipedia. [Link]
-
Spectral Database for Organic Compounds - Bioregistry. [Link]
-
N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. The Royal Society of Chemistry. [Link]
-
Introduction to the Spectral Data Base (SDBS). AIST. [Link]
-
Spectral Database for Organic Compounds - Re3data.org. [Link]
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AIST:Spectral Database for Organic Compounds,SDBS. [Link]
-
13C NMR Chemical Shift - Oregon State University. [Link]
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. [Link]
-
HMBC and HMQC Spectra - Chemistry LibreTexts. [Link]
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- 11. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to Validating the Purity of N,2-dimethylaniline Hydrochloride
Abstract
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock of reproducible, safe, and effective outcomes. N,2-dimethylaniline hydrochloride, a key synthetic intermediate, is no exception. This guide provides an in-depth, objective comparison of orthogonal analytical techniques for the robust validation of its purity. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer supporting data to empower you to design and execute a self-validating purity assessment system.
Introduction: The Criticality of Purity in Synthesis
This compound serves as a versatile building block in the synthesis of various target molecules, including active pharmaceutical ingredients (APIs). The presence of even trace-level impurities—such as isomers (e.g., N,3- or N,4-dimethylaniline), unreacted starting materials, or byproducts—can have cascading negative effects. These include altered reaction kinetics, the formation of unwanted side products, and, in the context of drug development, the introduction of potentially mutagenic or toxic components.
Therefore, a purity value is not just a number; it is a comprehensive statement about a material's composition. To make this statement with confidence, a multi-faceted, or orthogonal , analytical approach is required. An orthogonal method uses multiple, independent techniques to analyze a sample, reducing the risk of biases or undetected impurities inherent in any single method.[1][2] This guide will compare the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, supplemented by classical ancillary tests.
The Orthogonal Approach to Purity Validation
Relying on a single analytical technique is a significant risk. For example, an impurity might co-elute with the main peak in an HPLC analysis, rendering it invisible. An orthogonal method, such as GC-MS, which separates compounds based on different chemical principles (volatility vs. polarity), would likely resolve this hidden impurity.[3] A truly robust purity assessment integrates data from several techniques to build a complete picture of the sample.
Below is a conceptual workflow illustrating this principle:
Caption: High-level orthogonal workflow for purity validation.
Comparative Analysis of Key Purity-Assessment Techniques
We will now explore the primary analytical techniques, detailing their principles, protocols, and unique advantages.
High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: HPLC is the workhorse for purity analysis of non-volatile organic compounds. We choose a Reverse-Phase (RP-HPLC) method because N,2-dimethylaniline is a moderately polar aromatic amine, lending itself well to separation on a nonpolar stationary phase (like C18) with a polar mobile phase. The hydrochloride salt form ensures solubility in aqueous mobile phases. Using a low pH mobile phase (e.g., with formic or phosphoric acid) is critical; it protonates the analyte, ensuring a single ionic form for sharp, symmetrical peaks, and suppresses the ionization of acidic silanol groups on the column packing, which can cause peak tailing.[4][5]
Experimental Protocol: RP-HPLC for Isomeric Purity
-
Instrumentation: HPLC system with UV-Vis Diode Array Detector (DAD).
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
Start at 10% B.
-
Linear ramp to 90% B over 15 minutes.
-
Hold at 90% B for 2 minutes.
-
Return to 10% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of a 50:50 Water:Acetonitrile mixture to create a 1 mg/mL stock. Dilute as needed.
-
Analysis: Inject 10 µL. Purity is typically calculated using the area percent method from the resulting chromatogram, assuming all components have a similar response factor at the chosen wavelength.
Caption: Experimental workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Causality: GC-MS is unparalleled for identifying and quantifying volatile and semi-volatile impurities.[6] Since this compound is a salt, it is non-volatile. Therefore, direct injection is not feasible. The standard approach is to neutralize the salt to its free base form (N,2-dimethylaniline), which is sufficiently volatile for GC analysis.[7] The mass spectrometer provides definitive identification of the main component and any impurities by comparing their fragmentation patterns to spectral libraries.[8][9] This method is particularly effective at separating structural isomers, which can be a challenge for some HPLC methods.[6][10]
Experimental Protocol: GC-MS for Volatile Impurities
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane phase (e.g., DB-5 or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 250°C at 15°C/min.
-
Hold at 250°C for 5 minutes.
-
-
Injector: Split mode (e.g., 50:1), 250°C.
-
MS Conditions: Electron Ionization (EI) at 70 eV. Scan range m/z 40-300.
-
Sample Preparation:
-
Dissolve ~20 mg of the hydrochloride salt in 5 mL of deionized water.
-
Add 2M Sodium Hydroxide (NaOH) dropwise until the solution is basic (pH > 10), liberating the free amine.
-
Extract the aqueous layer twice with 5 mL of dichloromethane (DCM).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Dilute the dried extract to a final concentration of ~100 µg/mL in DCM.
-
-
Analysis: Inject 1 µL. Identify peaks by comparing retention times and mass spectra against a reference standard and spectral libraries (e.g., NIST).
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: While chromatography reveals what and how much is in a sample, NMR confirms the molecular structure. For purity, its most powerful application is Quantitative NMR (qNMR). By integrating the signals of the analyte against a certified internal standard of known purity and concentration, one can calculate a highly accurate, absolute purity value without the need for a specific analyte reference standard. This makes it a primary analytical method. We choose a deuterated solvent like DMSO-d₆ or D₂O in which the hydrochloride salt is soluble.
Experimental Protocol: ¹H NMR for Structural Confirmation & qNMR
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Internal Standard (for qNMR): Maleic acid or another suitable certified standard with non-overlapping peaks.
-
Sample Preparation:
-
Accurately weigh ~15 mg of this compound and ~10 mg of the internal standard into a vial.
-
Dissolve the mixture in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to allow for full magnetization recovery, which is crucial for accurate quantitation. Typically, a D1 of 30 seconds is a safe starting point.
-
-
Data Processing & Interpretation:
-
Process the spectrum (Fourier transform, phase, and baseline correction).
-
Integrate a well-resolved signal from the analyte (e.g., the aromatic protons) and a signal from the internal standard.
-
Calculate the purity using the standard qNMR equation, accounting for the molar masses, number of protons in each integral, and weights of the sample and standard.
-
Data Synthesis: A Comparative Summary
To select the appropriate method, it's essential to compare their performance characteristics objectively.
| Parameter | HPLC-UV | GC-MS | ¹H NMR (qNMR) | Melting Point |
| Primary Measurement | Chromatographic Purity (Area %) | Volatile Impurity Profile & ID | Absolute Purity (Assay by weight) & Structure | Thermal Purity Indicator |
| Specificity | Good to Excellent; dependent on column and mobile phase selectivity.[11] | Excellent; high-resolution separation combined with mass spectral identification. | Excellent; provides structural confirmation. | Low; non-specific, many impurities can cause depression. |
| Sensitivity | High (typically low ppm levels). | Very High (ppb levels possible with SIM mode). | Moderate (impurities <0.1% often difficult to quantify). | Low (impurities >1-2% typically needed for significant change). |
| Quantitation | Relative (Area %). Can be absolute with a reference standard. | Semi-quantitative without standards; absolute with standards. | Absolute (Primary Ratio Method). | Not quantitative. |
| Key Advantage | Robust, widely applicable for non-volatile impurities. | Definitive identification of volatile impurities and isomers.[9] | Provides structural proof and a direct measure of mass purity. | Fast, simple, and inexpensive initial check. |
| Key Limitation | Co-elution can hide impurities; requires reference standards for ID.[3] | Not suitable for non-volatile or thermally labile impurities. | Lower sensitivity than chromatographic methods. | Insensitive to small amounts of impurities; can be misleading. |
Conclusion: Best Practices for a Self-Validating System
A comprehensive and trustworthy purity validation for this compound should not be a single measurement but a cohesive analytical package.
-
Primary Assay: Use ¹H qNMR to assign an absolute purity value (assay). This provides the most accurate measure of the mass of the target compound relative to the total mass.
-
Impurity Profiling: Employ a validated RP-HPLC method to detect and quantify non-volatile organic impurities, particularly isomers.[12]
-
Volatile Analysis: Use GC-MS to search for residual synthesis solvents and volatile byproducts.
-
Ancillary Tests: Perform a Melting Point analysis; a sharp melting range close to the literature value provides good qualitative support for high purity. Use Loss on Drying (LOD) or Karl Fischer titration to determine water and residual solvent content, which is crucial for calculating the final purity on a dry basis.
By integrating the results from these orthogonal techniques, you create a self-validating system where the strengths of one method compensate for the limitations of another. This rigorous, multi-faceted approach ensures that the stated purity of this compound is accurate, reliable, and fit for purpose in the demanding fields of research and drug development.
References
-
Analytical Chemistry. (n.d.). Orthogonal Projection Approach Applied to Peak Purity Assessment. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of N,N-Dimethylaniline on Newcrom R1 HPLC column. Retrieved from [Link]
-
Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. Retrieved from [Link]
-
Chromatography Today. (2017, May 19). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances. Retrieved from [Link]
-
LCGC. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, October 26). Quantification of aniline and N-methylaniline in indigo. Retrieved from [Link]
-
PubChem. (n.d.). 2,N-Dimethylaniline. Retrieved from [Link]
-
Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). N,2-dimethylaniline. Retrieved from [Link]
-
Taylor & Francis Online. (2021, September 23). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Retrieved from [Link]
-
PubChem. (n.d.). N,N-Dimethylaniline. Retrieved from [Link]
-
ResearchGate. (2025, August 5). (PDF) Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection. Retrieved from [Link]
-
OSHA. (n.d.). N,N-Dimethylaniline Method no.: PV2064 Matrix: Air Target concentration: 5 ppm ( 25 mg/m³) (OSHA PEL) Procedure. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethylaniline. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). N,N-Dimethylaniline. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. Separation of N,N-Dimethylaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. agilent.com [agilent.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2,N-Dimethylaniline | C8H11N | CID 69137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographytoday.com [chromatographytoday.com]
The Catalyst's Compass: Navigating Amines in Catalysis with N,2-Dimethylaniline Hydrochloride
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic chemistry, the choice of an amine can be as critical as the metallic catalyst it partners with. Amines play multifaceted roles—acting as bases, ligands, or even catalysts in their own right—profoundly influencing reaction yields, selectivity, and kinetics. This guide offers an in-depth comparison of N,2-dimethylaniline hydrochloride and its performance relative to other commonly used amines in pivotal catalytic reactions. By synthesizing technical data with mechanistic insights, we aim to provide a comprehensive resource for optimizing your catalytic systems.
The Crucial Role of Amines in Catalysis: Beyond Simple Bases
Amines are ubiquitous in catalytic organic synthesis, particularly in palladium-catalyzed cross-coupling reactions which are foundational to modern drug discovery and materials science. Their function extends far beyond that of a simple Brønsted base to neutralize acidic byproducts. The steric and electronic properties of an amine can dictate the efficacy of a catalytic cycle.
For instance, in the Buchwald-Hartwig amination , a cornerstone for C-N bond formation, the amine's role is complex. While a strong inorganic base is often used, the nature of any amine present, either as a substrate or an additive, can influence the catalyst's activity and stability. Similarly, in Suzuki-Miyaura and Heck couplings , the choice of base is critical for the transmetalation and catalyst regeneration steps, respectively.[1]
This guide will focus on the nuanced performance of N,2-dimethylaniline, a sterically hindered and electronically distinct amine, in comparison to other amines frequently employed in these transformative reactions.
This compound: A Profile
This compound is the salt form of N,2-dimethylaniline. In a reaction mixture, upon the addition of a stronger base or under appropriate reaction conditions, it can be deprotonated to the free amine. The free amine, N,2-dimethylaniline, possesses a unique combination of steric hindrance due to the ortho-methyl group and the electronic-donating nature of the two methyl groups. This structure influences its basicity and its ability to coordinate with metal centers, making it an intriguing candidate for catalytic applications.
The presence of the ortho-methyl group can be a double-edged sword. While it can enhance the stability of a metal complex by preventing catalyst deactivation pathways, it can also impede the desired catalytic transformations if the steric bulk is excessive for a particular substrate or catalytic cycle.
Comparative Performance Analysis: N,2-Dimethylaniline in Action
Direct, side-by-side comparative studies detailing the performance of this compound against a wide array of other amines in standardized catalytic reactions are not extensively documented in single publications. However, by collating data from various studies on related aniline derivatives and general principles of catalysis, we can construct a robust comparative framework.
Role as a Ligand Precursor in Homogeneous Catalysis
Substituted anilines, such as 2,6-dimethylaniline and 2,6-diethylaniline, are crucial precursors for the synthesis of N-heterocyclic carbene (NHC) ligands.[2] These ligands have revolutionized palladium-catalyzed cross-coupling reactions due to their strong σ-donating properties and steric tunability, which stabilize the catalytic species and promote efficient oxidative addition and reductive elimination.
While N,2-dimethylaniline is not as commonly used as its 2,6-disubstituted counterparts for synthesizing symmetric NHC ligands, its derivatives can be envisioned in the synthesis of unsymmetrical ligands. The performance of metal complexes bearing ligands derived from different anilines is a direct reflection of the aniline's structural and electronic contributions.
Table 1: Comparison of Aniline Derivatives as NHC Ligand Precursors and Their Impact on Catalysis
| Aniline Derivative | Key Structural Feature | Impact on NHC Ligand | Typical Catalytic Performance |
| 2,6-Dimethylaniline | Symmetric, moderate steric bulk | Forms sterically demanding yet accessible NHC ligands (e.g., IPr) | High activity and stability in a broad range of cross-coupling reactions. |
| 2,6-Diethylaniline | Symmetric, increased steric bulk | Forms bulkier NHC ligands (e.g., IPr*) | Enhanced stability and activity for challenging, sterically hindered substrates.[2] |
| Aniline | Unsubstituted, minimal steric bulk | Forms less sterically hindered NHC ligands | Generally lower stability and activity compared to bulkier analogues. |
| N,2-Dimethylaniline | Unsymmetric, moderate steric bulk | Can form unsymmetrical NHC ligands | Performance would be highly dependent on the specific reaction and substrate. |
The takeaway for the practicing chemist is that the choice of aniline precursor directly translates to the performance of the resulting catalyst. The steric shielding provided by the ortho-substituents is paramount for catalyst longevity and efficiency.
Performance as a Base in Cross-Coupling Reactions
The selection of a base is a critical parameter in optimizing palladium-catalyzed reactions.[1] While inorganic bases like carbonates and phosphates are common, organic amine bases are also frequently used, sometimes in conjunction with a stronger inorganic base. The basicity and steric hindrance of the amine can significantly affect the reaction outcome.
N,N-dimethylaniline is known to be a stronger base than aniline due to the electron-donating inductive effect of the two methyl groups. The addition of a methyl group at the ortho position in N,2-dimethylaniline introduces steric hindrance around the nitrogen atom, which can modulate its effective basicity and coordinating ability in a catalytic reaction.
Table 2: Conceptual Comparison of Amine Bases in a Generic Palladium-Catalyzed Cross-Coupling Reaction
| Amine Base | pKa of Conjugate Acid | Steric Hindrance | Expected Performance Characteristics |
| Triethylamine (TEA) | ~10.7 | Moderate | Commonly used, effective in many reactions, but can sometimes lead to side reactions. |
| Diisopropylethylamine (DIPEA) | ~10.7 | High | "Hünig's base," non-nucleophilic due to steric hindrance, useful for preventing side reactions. |
| Pyridine | ~5.2 | Low | Weakly basic, can also act as a ligand, which can either be beneficial or detrimental. |
| N,N-Dimethylaniline | ~5.1 | Moderate | Weakly basic, can also act as a solvent or additive.[3] |
| N,2-Dimethylaniline | (Estimated) ~5.0 | High | Similar basicity to N,N-dimethylaniline but with increased steric hindrance. May act as a non-coordinating base in some contexts. |
While specific data for this compound is sparse, we can infer its behavior. Its basicity is comparable to N,N-dimethylaniline, but its steric profile is more akin to a hindered base. This could be advantageous in reactions where coordination of the amine base to the metal center is undesirable.
Experimental Protocols: A Framework for Comparison
To facilitate a direct comparison in your own laboratory setting, we provide a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction. This can serve as a template for screening this compound against other amine bases.
Generalized Protocol for Screening Amine Bases in a Suzuki-Miyaura Coupling
Reaction Scheme:
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Amine Base to be tested (e.g., this compound + stronger base, or other amines, 2.0 mmol)
-
Solvent (e.g., Toluene, 5 mL)
Procedure:
-
To a dry reaction vial under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide, arylboronic acid, palladium catalyst, and ligand.
-
Add the amine base to be tested. If using this compound, a stoichiometric amount of a stronger base (e.g., K₂CO₃) will be required to generate the free amine in situ.
-
Add the degassed solvent.
-
Seal the vial and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS).
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.
-
Analyze the yield and purity of the product.
This standardized protocol will allow for a direct and objective comparison of the performance of this compound (in the presence of a deprotonating agent) against other amine bases.
Mechanistic Considerations and Visualizations
The influence of the amine's structure on the catalytic cycle is a key aspect of understanding its performance.
The Role of Steric Hindrance in Ligand Design
Caption: Impact of aniline precursor on NHC ligand symmetry and catalytic performance.
Generalized Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Outlook
This compound, and its corresponding free base, represent a structurally unique amine with potential applications in catalysis. Its combination of moderate basicity and significant steric hindrance sets it apart from more conventional amine bases and ligand precursors. While direct comparative data is limited, a systematic experimental approach, as outlined in this guide, will be invaluable in elucidating its specific advantages and disadvantages.
Future research should focus on the synthesis and evaluation of unsymmetrical ligands derived from N,2-dimethylaniline and a systematic screening of its performance as a non-coordinating base in a variety of palladium-catalyzed cross-coupling reactions. Such studies will undoubtedly uncover novel reactivity and provide chemists with another valuable tool for their synthetic endeavors.
References
-
Schön, U., et al. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 8, 1344-1350. Available from: [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Tetrahedron, 67(35), 6577-6584.
- Various Authors. (n.d.). Buchwald‐Hartwig amination of aryl halides with substituted anilines.
- Singh, U. P., & Singh, R. P. (2023). Chapter 3: Synthetic Methods for Primary Anilines. Books.
- Nolan, S. P., et al. (2020). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 120(18), 10354-10433.
- Various Authors. (2024). Advancements in Pd-Based Supported Porous Nanocatalysts for the C-C Cross-Coupling Reactions. MDPI.
- BenchChem. (2025). A Comparative Study of Inorganic Bases in Suzuki Cross-Coupling Reactions: A Guide for Researchers. BenchChem.
- Al-Masry, M. R., et al. (2024). Stabilized Palladium Nanoparticles from Bis-(N-benzoylthiourea)
- Various Authors. (2021). Postsynthetic modification of amine functionalized MIL-101(Cr) loaded with Pd nanoparticles for sustainable Suzuki coupling reactions. PMC - NIH.
- Various Authors. (n.d.).
- Various Authors. (2018). Based on C–O bond activation: Palladium catalysts in cross-coupling reactions. Springer.
- BenchChem. (2025). A Comparative Guide to Ligand Performance in Suzuki Coupling of 6-Bromonicotinonitrile. BenchChem.
- Various Authors. (2018). Polyaniline-Supported Palladium(II)-Schiff Base Complex as Efficient Catalyst for Mizoroki-Heck Cross-Coupling Reaction.
- Various Authors. (2005). Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C: Development and Optimization of an Industrial-Scale Heck Process for the Production of a Pharmaceutical Intermediate.
- Various Authors. (2019).
- Sharma, S., & Van der Eycken, E. (2017).
- Various Authors. (2025). The basicity of substituted N,N‐dimethylanilines in solution and in the gas phase.
- Gómez-Mudarra, F. A., et al. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. OUCI.
-
Wikipedia. (n.d.). Dimethylaniline. Wikipedia. Available from: [Link]
- Various Authors. (2021).
- Various Authors. (2021). Coordination-Accelerated Catalysis in the Heck Reaction using N–H N-Heterocyclic Carbene Pd Complexes. PMC - NIH.
- Various Authors. (2017). Which is stronger: base 2, 6-dimethyl-N, N-dimethyl aniline, or N-N-dimethyl aniline?. Quora.
- Various Authors. (2011). Ligand and base-free Heck reaction with heteroaryl halides.
Sources
"kinetic studies of N,2-dimethylaniline hydrochloride reactions"
An In-Depth Comparative Guide to Kinetic Studies of N,2-Dimethylaniline Hydrochloride Reactions
Authored by: A Senior Application Scientist
This guide provides a comprehensive comparison of methodologies for conducting kinetic studies on reactions involving this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the fundamental principles and rationale behind experimental design, ensuring robust and reproducible results.
Introduction: The Significance of Kinetic Analysis for this compound
N,2-dimethylaniline is a crucial intermediate in the synthesis of various dyes and pharmaceutical compounds. Its hydrochloride salt is often used to improve solubility in aqueous media. Understanding the kinetics of its reactions is paramount for several reasons:
-
Process Optimization: Kinetic data allows for the optimization of reaction conditions (temperature, concentration, catalyst loading) to maximize yield and minimize reaction time in industrial synthesis.
-
Stability and Degradation: For pharmaceutical applications, understanding the degradation kinetics of residual this compound is essential for determining product shelf-life and storage conditions.
-
Mechanism Elucidation: Detailed kinetic studies provide insights into the reaction mechanism, helping to identify rate-determining steps and reactive intermediates.
This guide compares two ubiquitous analytical techniques—UV-Vis Spectrophotometry and High-Performance Liquid Chromatography (HPLC)—for monitoring the kinetics of a representative reaction: the oxidation of this compound.
Foundational Kinetic Principles
A robust kinetic study is built on the principles of reaction rates, rate laws, and the influence of temperature. The rate of a reaction is typically expressed by a rate law, often in the form:
Rate = k[A]m[B]n
Where:
-
[A] and [B] are the concentrations of the reactants.
-
m and n are the reaction orders with respect to each reactant.
-
k is the rate constant, which is temperature-dependent as described by the Arrhenius equation.
The primary goal of the methods described below is to accurately measure the change in concentration of a reactant or product over time, from which these kinetic parameters can be derived.
Methodology Comparison: UV-Vis vs. HPLC
The choice of analytical technique is a critical decision in experimental design. It directly impacts the quality, specificity, and efficiency of data acquisition. We will compare two workhorse methods for a hypothetical oxidation reaction of this compound by a generic oxidant (e.g., a persulfate salt).
Method A: UV-Vis Spectrophotometry
Principle of Operation: This technique relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. For this method to be viable, either the this compound reactant or a key product must have a distinct UV-Vis absorbance profile that changes predictably as the reaction progresses. Often, aromatic compounds like N,2-dimethylaniline exhibit strong absorbance in the UV range (200-400 nm).
Experimental Workflow Diagram
Caption: Workflow for a kinetic study using UV-Vis spectrophotometry.
Detailed Experimental Protocol:
-
Wavelength Selection:
-
Prepare a dilute solution of this compound in the chosen reaction buffer.
-
Scan the solution across a UV-Vis range (e.g., 220-500 nm) to identify the wavelength of maximum absorbance (λmax). This maximizes sensitivity.
-
Separately, obtain the spectrum of the final product mixture to identify a suitable monitoring wavelength where the reactant and product have significantly different absorbance values.
-
-
Calibration (Beer's Law Plot):
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Measure the absorbance of each standard at the chosen λmax.
-
Plot Absorbance vs. Concentration. The slope of this line is the molar absorptivity (ε), which is crucial for converting absorbance data back to concentration. This step is a self-validating control; a linear plot (R² > 0.99) confirms the method's suitability at the chosen concentrations.
-
-
Kinetic Run:
-
Place a cuvette containing the this compound solution in a thermostatted cell holder within the spectrophotometer. Allow it to equilibrate to the desired reaction temperature.
-
Set the spectrophotometer to time-scan mode at the fixed λmax.
-
Initiate the reaction by injecting a small, known volume of the oxidant stock solution and rapidly mixing.
-
Immediately begin recording absorbance at regular time intervals until the reaction is complete (i.e., absorbance becomes stable).
-
-
Data Analysis:
-
Convert the recorded Absorbance vs. Time data into Concentration vs. Time data using the molar absorptivity determined in the calibration step.
-
Plot the concentration data according to the integrated rate laws (e.g., ln[A] vs. time for first-order) to determine the rate constant, k.
-
Method B: High-Performance Liquid Chromatography (HPLC)
Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For kinetic studies, this allows for the physical separation of the reactant (this compound) from products and intermediates. A detector (typically UV-Vis) then quantifies the amount of each separated component. This method offers superior specificity compared to spectrophotometry.
Experimental Workflow Diagram
Caption: Workflow for a kinetic study using HPLC with aliquot quenching.
Detailed Experimental Protocol:
-
HPLC Method Development:
-
Develop an isocratic or gradient HPLC method capable of resolving the N,2-dimethylaniline peak from the oxidant and major expected products. A C18 reverse-phase column with a mobile phase of acetonitrile/water or methanol/water with a buffer is a common starting point.
-
The UV detector wavelength should be set to the λmax of N,2-dimethylaniline for maximum sensitivity.
-
-
Calibration:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject a fixed volume of each standard into the HPLC system.
-
Plot the peak area for N,2-dimethylaniline against its concentration to generate a calibration curve. Linearity (R² > 0.999) is essential for trustworthy quantification.
-
-
Kinetic Run:
-
Initiate the reaction in a thermostatted vessel (e.g., a round-bottom flask in a water bath) by mixing the reactants. Start a stopwatch simultaneously.
-
At predetermined time intervals, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the reaction in the aliquot to stop it. This is a critical step. Quenching can be achieved by rapid dilution into a cold mobile phase, or by adding a chemical quenching agent.
-
Inject the quenched and diluted sample into the HPLC.
-
Repeat this process until the reaction has reached completion.
-
-
Data Analysis:
-
For each time point, determine the concentration of this compound by comparing its peak area to the calibration curve.
-
Plot the resulting Concentration vs. Time data and apply the integrated rate laws to determine the rate constant, k.
-
Performance Comparison and Data Summary
The choice between these methods depends on the specific requirements of the study. The following table provides a comparative summary of their performance characteristics.
| Parameter | UV-Vis Spectrophotometry | High-Performance Liquid Chromatography (HPLC) | Justification |
| Specificity | Low to Moderate | High | HPLC physically separates the analyte from interferences, whereas spectrophotometry measures the total absorbance at a wavelength, which can be affected by overlapping spectra from products or intermediates. |
| Sensitivity | Moderate (µM range) | High to Very High (nM-µM range) | HPLC can pre-concentrate the sample on the column head, and modern detectors are highly sensitive. |
| Throughput | High | Low to Moderate | A single UV-Vis run is very fast (seconds to minutes). HPLC requires a chromatographic run for each time point (typically 5-15 minutes per sample). |
| Setup Complexity | Low | High | HPLC requires method development, mobile phase preparation, and system equilibration, which is more involved than setting up a spectrophotometer. |
| Cost (Instrument) | Low | High | HPLC systems are significantly more expensive to purchase and maintain than benchtop UV-Vis spectrophotometers. |
| Sample Insight | Limited | Comprehensive | HPLC can simultaneously monitor the disappearance of reactants and the appearance of multiple products, providing a more complete picture of the reaction profile. |
Conclusion and Recommendations
Both UV-Vis spectrophotometry and HPLC are powerful techniques for kinetic analysis. The optimal choice is dictated by the specific reaction system and the research question.
-
Choose UV-Vis Spectrophotometry for:
-
Rapid screening of reaction conditions.
-
Systems with clean spectral windows, where reactants and products do not have overlapping absorbance.
-
Initial rate studies where high throughput is advantageous.
-
Budget-constrained projects.
-
-
Choose HPLC for:
-
Complex reaction mixtures where intermediates or side products may interfere with spectrophotometric measurements.
-
When high accuracy and specificity are paramount, such as in pharmaceutical stability studies or mechanistic investigations.
-
When the simultaneous quantification of multiple components (reactants and products) is required.
-
Ultimately, a trustworthy kinetic study relies on a well-characterized and validated analytical method. The self-validating steps, such as generating linear calibration curves and ensuring peak purity in HPLC, are not merely procedural; they are the foundation of reliable and authoritative kinetic data.
"N,2-dimethylaniline hydrochloride vs 2,6-dimethylaniline steric effects"
An In-Depth Guide to the Steric Effects of N,2-Dimethylaniline Hydrochloride vs. 2,6-Dimethylaniline
Introduction: A Tale of Two Methyl Groups
In the realm of synthetic chemistry and materials science, the subtle placement of functional groups can induce profound changes in molecular reactivity and properties. This guide offers a detailed comparative analysis of two closely related aniline derivatives: N,2-dimethylaniline (as its hydrochloride salt) and 2,6-dimethylaniline. While both possess the same empirical formula, the strategic positioning of their two methyl groups creates vastly different steric environments around the core nitrogen atom.
-
N,2-dimethylaniline: Features one methyl group on the nitrogen atom (forming a tertiary amine) and one at the ortho position (C2) of the aromatic ring.
-
2,6-dimethylaniline: A primary amine where two methyl groups flank the -NH₂ group at both ortho positions (C2 and C6).
This structural dichotomy serves as an excellent case study in steric hindrance, influencing everything from nucleophilicity and basicity to the ability of these molecules to act as ligands in catalysis. For researchers, understanding these differences is paramount for rational reaction design, catalyst development, and the synthesis of complex molecular architectures.
Structural Analysis: Visualizing the Steric Shield
The fundamental difference in steric profiles originates from the location of the methyl substituents relative to the nitrogen's lone pair of electrons—the epicenter of aniline's nucleophilic and basic character.
In 2,6-dimethylaniline , the two ortho-methyl groups act as bulky "gatekeepers," physically obstructing the approach of electrophiles or metal centers to the nitrogen atom.[1] This di-ortho substitution creates a highly congested pocket around the primary amine.
Conversely, in N,2-dimethylaniline , the steric environment is asymmetric. One side of the nitrogen is shielded by the ortho-methyl group, while the other side is occupied by the N-methyl group. While the nitrogen is tertiary, the steric bulk is distributed differently, influencing the trajectory of molecular approach.
Caption: Molecular structures of N,2-dimethylaniline and 2,6-dimethylaniline.
Quantitative Comparison of Physicochemical Properties
A summary of key physical and chemical properties provides a foundational dataset for comparing these isomers. Note that properties for this compound are for the salt form, while data for the free bases are used for direct comparison where appropriate.
| Property | This compound | N,2-Dimethylaniline (Free Base) | 2,6-Dimethylaniline (Free Base) |
| CAS Number | 609-72-3 (for free base) | 609-72-3 | 87-62-7[2] |
| Molecular Formula | C₈H₁₁N·HCl | C₈H₁₁N | C₈H₁₁N[2] |
| Molecular Weight | 157.64 g/mol | 121.18 g/mol | 121.18 g/mol [2] |
| Appearance | White to light yellow powder | Yellowish oily liquid | Yellow liquid[2] |
| Boiling Point | N/A | 185-187 °C | 214-216 °C |
| pKa of Conjugate Acid | ~4.8 (Estimated) | ~4.8 (Estimated) | 3.95 |
Experimental Validation: A Kinetic Study of Acylation
To quantitatively measure the impact of steric hindrance on reactivity, a comparative kinetic analysis of N-acylation is an ideal experimental model. The reaction of an aniline with an acylating agent, such as benzoyl chloride, is highly sensitive to the steric accessibility of the nitrogen lone pair.[3] A more hindered amine will react significantly slower.
The data clearly shows that di-ortho substitution in 2,6-dimethylaniline drastically reduces the reaction rate compared to a mono-ortho substituted or unhindered aniline.[3] While specific kinetic data for N,2-dimethylaniline is less common, its reactivity is expected to be intermediate, hindered by the single ortho-methyl group but also influenced by the electronic nature of the tertiary amine.
| Aniline Derivative | Substituents | Relative Rate Constant (k_rel) | Causality |
| Aniline | H | 1 | Baseline for unhindered amine.[3] |
| 2-Methylaniline | 2-CH₃ | ~0.1 | A single ortho-group provides moderate steric hindrance.[3] |
| 2,6-Dimethylaniline | 2,6-di-CH₃ | ~0.001 | Two ortho-groups create severe steric hindrance, dramatically slowing the reaction.[3] |
Protocol 1: Kinetic Analysis of Aniline Acylation
This protocol provides a framework for determining the second-order rate constant for the reaction between an aniline derivative and benzoyl chloride.
Objective: To quantify the relative reactivity of N,2-dimethylaniline and 2,6-dimethylaniline by monitoring their acylation rates.
Materials:
-
N,2-dimethylaniline (liberated from its hydrochloride salt, see Protocol 2)
-
2,6-dimethylaniline
-
Benzoyl chloride
-
Anhydrous, aprotic solvent (e.g., acetonitrile or dioxane)
-
Internal standard (e.g., naphthalene)
-
Quenching solution (e.g., a solution of a highly reactive amine like piperidine)
-
High-Performance Liquid Chromatography (HPLC) system
Methodology:
-
Preparation of Stock Solutions: Prepare stock solutions of each aniline, benzoyl chloride, and the internal standard at known concentrations in the anhydrous solvent.
-
Reaction Setup: In a series of temperature-controlled vials, add a precise volume of the aniline stock solution and the internal standard stock solution. Allow vials to equilibrate to the desired temperature (e.g., 25°C).
-
Reaction Initiation: Initiate the reaction by adding a known volume of the benzoyl chloride stock solution to each vial at timed intervals.
-
Reaction Monitoring: At predetermined time points, quench the reaction in a vial by adding an excess of the quenching solution. This immediately consumes any remaining benzoyl chloride.
-
Analysis: Analyze the quenched reaction mixture by HPLC to determine the concentration of the remaining aniline relative to the internal standard.
-
Data Analysis: For a second-order reaction, plot 1/[Aniline] versus time. The slope of the resulting straight line is equal to the second-order rate constant (k). Comparing the k values for N,2-dimethylaniline and 2,6-dimethylaniline provides a quantitative measure of their relative steric hindrance.[3]
Caption: Experimental workflow for a comparative kinetic study.
Protocol 2: Liberation of N,2-Dimethylaniline from its Hydrochloride Salt
To use this compound in reactions requiring the free base, it must first be neutralized.
Procedure:
-
Dissolve the this compound salt in a minimal amount of water.
-
Cool the solution in an ice bath.
-
Slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH), while stirring until the solution is basic (test with pH paper).
-
The free aniline base will separate as an oily layer.
-
Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or dichloromethane) multiple times.
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified free base.
The Impact of Steric Hindrance on Basicity and Resonance
A key consequence of the steric environment in 2,6-disubstituted anilines is the Steric Inhibition of Resonance (SIR) .[4] In a typical aniline, the nitrogen's lone pair of electrons is delocalized into the aromatic ring, which decreases its availability for protonation and thus lowers its basicity.
However, in 2,6-dimethylaniline , the bulky ortho-methyl groups force the -NH₂ group to twist out of the plane of the benzene ring. This misalignment disrupts the orbital overlap necessary for resonance. As a result, the nitrogen lone pair is more localized on the nitrogen atom, making it more available for donation to a proton.[5] This effect makes 2,6-dimethylaniline a stronger base than would be expected based on electronic effects alone.
For N,2-dimethylaniline , the situation is more complex. The N,N-dimethylamino group in the analogous N,N-dimethylaniline is also twisted out of the plane to avoid steric clash, which inhibits resonance and increases basicity.[5] The additional ortho-methyl group in N,2-dimethylaniline would further enforce this out-of-plane conformation, suggesting its lone pair is also highly localized and available.
Caption: Steric Inhibition of Resonance in 2,6-dimethylaniline.
Conclusion: Designing with Steric Hindrance
The comparison between this compound and 2,6-dimethylaniline serves as a powerful illustration of how substituent placement dictates molecular behavior.
-
2,6-Dimethylaniline is the archetypal sterically hindered primary amine. Its reactivity is dominated by the two ortho-methyl groups that shield the nitrogen, drastically slowing reactions at the amine center but also increasing its basicity through steric inhibition of resonance. This makes it a valuable building block for non-coordinating bases and bulky ligands (e.g., as a precursor to IMes ligands in catalysis).[6]
-
N,2-dimethylaniline , as a tertiary amine with a single ortho-substituent, presents a more nuanced steric profile. While still hindered, the asymmetric environment and different electronic nature of the tertiary amine lead to distinct reactivity patterns that can be exploited in synthesis.
For the practicing researcher, the choice between these two reagents is a strategic one. If the goal is to create a highly protected nitrogen center or a bulky ligand framework, 2,6-dimethylaniline is the superior choice. If a reaction requires a moderately hindered tertiary amine with specific electronic properties, N,2-dimethylaniline (generated from its salt) becomes the reagent of interest. Ultimately, a deep understanding of these steric effects empowers chemists to control reactivity and build molecular complexity with greater precision.
References
- Middlebrook, R. E., & Harvey, G. R. (1969). SYNTHESIS OF 2,6-DIMETHYLANILINE-¹⁴C. Marcel Dekker, Inc.
- Google Patents. (n.d.). US3931298A - Chemical process for forming 2,6-dimethylaniline. Google Patents.
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PrepChem.com. (n.d.). Synthesis of 2,6-dimethylaniline. PrepChem.com. Retrieved from [Link]
-
Fiveable. (n.d.). 2,6-dimethylaniline Definition. Fiveable. Retrieved from [Link]
-
Vrána, J., Samsonov, M. A., Němec, V., & Růžička, A. (2020). Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. Chemical Communications, 56(10), 1531-1534. [Link]
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Vrána, J., et al. (2015). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions, 44(30), 13546-13557. [Link]
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Brainly.in. (2019, February 26). What is steric effect? N, N-dimethy1 aniline is a weaker base than 2,6-dimethyl N, N - dimethyl aniline. Brainly.in. Retrieved from [Link]
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Wikipedia. (n.d.). N,N-Dimethylaniline. Wikipedia. Retrieved from [Link]
-
PubMed. (n.d.). Quantitative Structure-activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds). PubMed. Retrieved from [Link]
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-
Quora. (2017, December 27). Which is stronger: base 2, 6-dimethyl-N, N-dimethyl aniline, or N-N-dimethyl aniline?. Quora. Retrieved from [Link]
-
YouTube. (2021, September 29). Dimethylaniline : Synthesis. YouTube. Retrieved from [Link]
-
Quora. (2024, October 12). Why is N, N- dimethyl aniline a weaker base than its 2,6-dimethyl derivative?. Quora. Retrieved from [Link]
- IntechOpen. (n.d.). Principles and Usage of Steric Parameters in Correlation Analysis of Pesticides. IntechOpen.
-
Organic Chemistry Portal. (n.d.). Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines. Organic Chemistry Portal. Retrieved from [Link]
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SlideShare. (n.d.). Dimethylaniline: Physical & Chemical Properties, Synthesis Methods, and Pharmaceutical Uses. SlideShare. Retrieved from [Link]
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Chemistry Q&A. (2020, May 9). N,N,2,6-Tetramethyl aniline is more basic than N,N-Dimethyl aniline.Why. Chemistry Q&A. Retrieved from [Link]
-
Quora. (2018, October 30). Why does 2,6-dimethyl-N,N-dimethyl aniline is much more basic than 2,6-dimethyl aniline?. Quora. Retrieved from [Link]
- Tzeng, W. B., Lin, J. L., & Narayanan, K. (n.d.). Vibronic features of 2,6-dimethylaniline, 2,6-dimethylaniline–NHD, and 2,6-dimethylaniline–ND 2 by resonant two-photon ionization mass spectrometry. Royal Society of Chemistry.
-
PubChem. (n.d.). Benzenamine, N,N-dimethyl-, hydrochloride (1:1). PubChem. Retrieved from [Link]
-
Physics Forums. (2018, November 12). Steric inhibition of protonation in o-substituted anilines. Physics Forums. Retrieved from [Link]
-
YouTube. (2022, June 21). Medicinal Chemistry III | Tafts Steric Parameter and Hansch Analysis | AKTU Digital Education. YouTube. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,6-Dimethyl-N,N-dimethylaniline. SpectraBase. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Dimethylaniline. PubChem. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of N,2-dimethylaniline hydrochloride
For laboratory professionals, the responsible handling and disposal of chemical reagents is a fundamental aspect of ensuring a safe and compliant research environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of N,2-dimethylaniline hydrochloride, a compound that requires careful management due to its toxicological profile.
This compound is a toxic substance that can be harmful if swallowed, inhaled, or absorbed through the skin.[1] It is also suspected of causing cancer and is toxic to aquatic life with long-lasting effects.[2][3] Given these hazards, adherence to strict disposal protocols is essential to protect both laboratory personnel and the environment.
Core Directive: A Framework for Safe Disposal
The proper disposal of this compound is not merely a suggestion but a regulatory requirement. This compound and its derivatives are classified as hazardous waste.[4][5] The guiding principle is to manage this waste from "cradle-to-grave," ensuring it is properly contained, labeled, and ultimately destroyed by a licensed facility, typically through high-temperature incineration.
Scientific Integrity in Waste Management
Understanding the "why" behind each step is crucial for fostering a culture of safety. The procedures outlined below are designed to mitigate the specific risks associated with this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling any waste containing this compound, it is imperative to wear the appropriate personal protective equipment. This includes:
-
Chemical-resistant gloves: Nitrile or neoprene gloves provide adequate protection.
-
Safety goggles or a face shield: Protects against accidental splashes.
-
Laboratory coat: Prevents contamination of personal clothing.
In situations with a higher risk of aerosolization, such as cleaning up a spill, respiratory protection may be necessary.
Segregation and Collection: Preventing Unwanted Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety.
-
Designate a Waste Container: All waste contaminated with this compound, including empty containers, used weighing papers, and contaminated consumables like pipette tips and gloves, must be placed in a dedicated, clearly labeled hazardous waste container.
-
Avoid Mixing: Never mix this compound waste with other chemical waste streams. Incompatible materials can lead to dangerous chemical reactions.[6]
-
Container Integrity: Use a robust, leak-proof container for waste collection. For liquid waste, do not fill the container beyond 80% capacity to allow for vapor expansion and prevent spills.
Labeling: Clear Communication for Safe Handling
Accurate and thorough labeling is a critical safety measure. The hazardous waste label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic")
-
The date of accumulation
-
The name and contact information of the responsible researcher or laboratory
Storage: Secure and Compliant
Pending pickup by a licensed waste disposal service, hazardous waste must be stored safely.
-
Designated Area: Store the sealed and labeled container in a designated, well-ventilated, and secure area.
-
Secondary Containment: It is best practice to place the waste container in a secondary containment unit, such as a chemical-resistant tub, to contain any potential leaks.
-
Incompatible Materials: Ensure that incompatible chemicals, such as strong oxidizing agents, acids, and acid chlorides, are not stored in the same area.[6]
Disposal Workflow: From Benchtop to Final Disposition
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill and Exposure Response
Accidents can happen, and a swift, informed response is critical.
Spill Cleanup
-
Alert and Evacuate: Immediately notify others in the area and evacuate the immediate vicinity of the spill.
-
Assess the Spill: For minor spills, trained personnel can proceed with cleanup. For larger spills, contact your institution's Environmental Health and Safety (EHS) department.
-
Personal Protection: Wear appropriate PPE, including respiratory protection if necessary.
-
Containment: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[5][6]
-
Collection: Carefully collect the absorbed material and place it in a labeled hazardous waste container.[5][6]
-
Decontamination: Clean the spill area thoroughly.
-
Waste Disposal: Dispose of all cleanup materials as hazardous waste.
Personal Exposure
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][7]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7][8]
Quantitative Data for this compound
| Property | Value |
| Acute Toxicity (Oral) | Toxic if swallowed[1] |
| Acute Toxicity (Dermal) | Toxic in contact with skin[1] |
| Acute Toxicity (Inhalation) | Toxic if inhaled[1] |
| Carcinogenicity | Suspected of causing cancer[2][3] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects[2][3] |
By adhering to these detailed procedures, you are not only ensuring your own safety and that of your colleagues but also upholding the principles of responsible scientific practice and environmental protection. Always consult your institution's specific chemical hygiene plan and the Safety Data Sheet (SDS) for this compound before use.
References
- Sigma-Aldrich. (2025).
- U.S. Environmental Protection Agency. (2017). Documents Related to the Hazardous Waste Listing of Dyes and Pigments.
- Fisher Scientific. (2013).
- ChemicalBook. (n.d.).
- PENTA s.r.o. (2024).
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Dimethylaniline.
- Sciencelab.com. (n.d.).
- International Chemical Safety Cards. (n.d.). ICSC 0877 - N,N-DIMETHYLANILINE.
- MedChemExpress. (2025).
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- 8. chemicalbook.com [chemicalbook.com]
Navigating the Safe Handling of N,2-Dimethylaniline Hydrochloride: A Guide for Laboratory Professionals
For the diligent researcher, scientist, and drug development professional, the integrity of our work is intrinsically linked to the safety and precision of our practices. N,2-dimethylaniline hydrochloride, a compound with significant applications, also presents notable health hazards that demand a meticulous and informed approach to its handling. This guide provides an in-depth, procedural framework for the safe utilization of this compound, moving beyond a simple checklist to instill a culture of safety and operational excellence within your laboratory.
Understanding the Hazard: Why Caution is Critical
This compound is classified as a substance with significant toxicological potential. It is toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing cancer[1][2]. Furthermore, it may cause damage to organs through prolonged or repeated exposure and is harmful to aquatic life with long-lasting effects[1]. The primary routes of exposure are inhalation, ingestion, and skin absorption[3]. Understanding these risks is the foundational step in mitigating them.
The hydrochloride salt form may influence its physical properties, but the toxicological profile of the parent aniline compound remains the primary concern. Anilines, as a class of chemicals, are known to cause methemoglobinemia, a condition where the oxygen-carrying capacity of the blood is reduced, leading to symptoms such as headache, fatigue, and a bluish discoloration of the skin and lips[3][4].
Core Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the chemical's hazardous properties.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) | Prevents dermal absorption, which is a primary route of toxic exposure[1][5]. |
| Eye Protection | Safety goggles with side-shields or a face shield | Protects against accidental splashes and contact with aerosols, preventing eye irritation and potential absorption[1]. |
| Body Protection | Impervious laboratory coat or chemical-resistant apron | Provides a barrier against spills and contamination of personal clothing, minimizing skin contact[1]. |
| Respiratory Protection | Use in a well-ventilated area or with a suitable respirator | Minimizes the inhalation of dust or aerosols, a key route of toxic exposure. A NIOSH/MSHA-approved respirator may be necessary if ventilation is inadequate[1][6]. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is paramount. The following procedural steps are designed to ensure safety at every stage of handling this compound.
Preparation and Weighing
-
Designated Area: Conduct all handling of this compound in a designated area, such as a chemical fume hood, to ensure adequate ventilation[1].
-
Pre-Handling Check: Before starting, ensure that a safety shower and eyewash station are accessible and in good working order[1].
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing: If weighing the solid compound, do so within the fume hood to contain any airborne particles. Use a tared and sealed container to minimize exposure.
Experimental Use
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Closed Systems: Whenever possible, utilize a closed system for reactions involving this compound to minimize the release of vapors or aerosols.
-
Avoid Incompatible Materials: Keep this compound away from strong acids, alkalis, and strong oxidizing/reducing agents[1].
Caption: A streamlined workflow for the safe handling of this compound.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and correct action is crucial.
Exposure Response
-
Inhalation: If inhaled, immediately move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention[7][8].
-
Skin Contact: If the substance comes into contact with skin, immediately wash the affected area with plenty of soap and water. Remove all contaminated clothing and wash it before reuse. Seek medical attention[1].
-
Eye Contact: In case of eye contact, immediately flush the eyes with large amounts of water for at least 15 minutes, while holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.
-
Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention[1].
Spill Management
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the material with a non-combustible, inert absorbent material such as sand, diatomaceous earth, or a universal binder[1][9].
-
Collection: Carefully collect the absorbed material into a labeled, sealed container for disposal[6][9].
-
Decontamination: Decontaminate the spill area with a suitable solvent, such as alcohol, followed by a thorough washing with soap and water[1].
-
Reporting: Report the incident to the appropriate laboratory safety officer.
Caption: A clear, step-by-step emergency response plan for spills of this compound.
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and any contaminated materials is a critical final step to ensure the safety of personnel and the environment.
-
Waste Segregation: All waste containing this compound, including contaminated PPE and absorbent materials, must be segregated from general laboratory waste.
-
Labeling: Waste containers must be clearly labeled with the contents, including the name "this compound" and appropriate hazard symbols.
-
Containerization: Use sealed, leak-proof containers for all waste.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and reputable chemical waste disposal company, in accordance with all local, state, and federal regulations[1][9]. Do not dispose of this chemical down the drain or in the regular trash[5].
By integrating these safety protocols into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with this compound and foster a robust safety culture.
References
- Vertex AI Search. (2024). N,N-Dimethylanilin...
- MedChemExpress. (2025).
- Sigma-Aldrich. (2025).
- Fisher Scientific. (2025).
- Sigma-Aldrich. (2025).
- Chem Service. (2016).
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet.
- Fisher Scientific. (2018).
- Fisher Scientific. (2025).
- Carl ROTH. (n.d.).
- Sciencelab.com. (n.d.). N, N- Dimethylaniline MSDS.
- DC Fine Chemicals. (2024).
- Santa Cruz Biotechnology. (n.d.).
- CPAchem Ltd. (n.d.).
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. docs.gato.txst.edu [docs.gato.txst.edu]
- 4. nj.gov [nj.gov]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com [carlroth.com]
- 9. cdn.chemservice.com [cdn.chemservice.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
